salvinorin B butoxymethyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(butoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H36O8/c1-5-6-10-32-15-33-19-12-18(23(28)30-4)25(2)9-7-17-24(29)34-20(16-8-11-31-14-16)13-26(17,3)22(25)21(19)27/h8,11,14,17-20,22H,5-7,9-10,12-13,15H2,1-4H3/t17-,18-,19-,20-,22-,25-,26-/m0/s1 |
InChI Key |
SWDPRRWCLDGMFD-VHPHCEBOSA-N |
Isomeric SMILES |
CCCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Salvinorin B Butoxymethyl Ether from Salvinorin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of salvinorin B butoxymethyl ether, a potent and selective κ-opioid receptor agonist, from its natural precursor, salvinorin A. The document details the chemical transformation, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective κ-opioid receptor (KOR) agonist.[1] Its therapeutic potential is limited by a short duration of action, largely due to the rapid in vivo hydrolysis of its C-2 acetate group to the inactive metabolite, salvinorin B. To overcome this limitation, synthetic modifications at the C-2 position have been explored to enhance metabolic stability and prolong pharmacological effects. The synthesis of salvinorin B alkoxymethyl ethers, such as the butoxymethyl ether derivative, represents a key strategy in developing more drug-like salvinorin A analogs with improved pharmacokinetic profiles.
Synthetic Pathway
The synthesis of this compound from salvinorin A is a two-step process:
-
Deacetylation of Salvinorin A: The acetyl group at the C-2 position of salvinorin A is removed to yield salvinorin B.
-
Etherification of Salvinorin B: The resulting hydroxyl group at the C-2 position of salvinorin B is then protected as a butoxymethyl ether.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Deacetylation of Salvinorin A to Salvinorin B
A mild and efficient method for the deacetylation of salvinorin A involves the use of sodium bicarbonate and hydrogen peroxide in the presence of a phase-transfer catalyst. This method has been reported to yield salvinorin B in nearly quantitative amounts without significant epimerization at the C-8 position.[2]
Materials:
-
Salvinorin A
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂)
-
15-Crown-5
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Dissolve salvinorin A in a 1:1 mixture of THF and MeCN.
-
Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the solution.
-
Stir the reaction mixture vigorously at room temperature for 36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure salvinorin B.
Step 2: Synthesis of this compound from Salvinorin B
The etherification of salvinorin B is achieved by reacting it with a suitable butoxymethylating agent. The following protocol is adapted from the synthesis of analogous alkoxymethyl ethers.
Materials:
-
Salvinorin B
-
Butanol
-
Methylthiomethyl ether
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a mixture of methylthiomethyl ether, N-iodosuccinimide (1.5 equivalents), and 4 Å molecular sieves under an argon atmosphere, add dichloromethane.
-
Cool the flask to 0 °C and add dry butanol in excess, followed by a catalytic amount of trifluoromethanesulfonic acid.
-
Stir the solution for 5 minutes.
-
Add solid sodium bicarbonate to quench the reaction.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (FCC) using a gradient of 3–6% ethyl acetate in dichloromethane to yield this compound as a clear resin.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of the involved compounds.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Deacetylation | NaHCO₃, H₂O₂, 15-Crown-5 | THF:MeCN (1:1) | Room Temp. | 36 h | ~Quantitative | [2] |
| 2 | Etherification | BuOH, NIS, TfOH | CH₂Cl₂ | 0 °C to Room Temp. | 5 min | 24% |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (Not Available) | MS (m/z) | Reference |
| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | - | - | - | |
| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | - | Data available in PubChem[3] | Data available in PubChem[3] | [3] |
| This compound | C₂₆H₃₆O₈ | 476.56 | 7.41–7.39 (2H, m), 6.37 (1H, dd, J = 1.9 Hz) | - | - |
Signaling Pathway
Salvinorin A and its analogs, including this compound, exert their pharmacological effects primarily through the activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Caption: κ-Opioid receptor signaling pathway activated by salvinorin analogs.
Upon binding of the ligand, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (primarily of the Gαi/o family). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][4] These signaling events ultimately modulate ion channel activity and neurotransmitter release, resulting in the characteristic pharmacological effects of KOR agonists.
Conclusion
The synthesis of this compound from salvinorin A provides a valuable tool for investigating the pharmacology of the κ-opioid receptor. The two-step process, involving deacetylation followed by etherification, allows for the creation of a more metabolically stable analog of salvinorin A. This guide offers detailed protocols and quantitative data to aid researchers in the synthesis and further study of this and related compounds, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin B | C21H26O7 | CID 11440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical and Pharmacological Profile of Salvinorin B Butoxymethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and pharmacological characteristics of salvinorin B butoxymethyl ether, a potent and selective kappa-opioid receptor (KOR) agonist. As a derivative of the naturally occurring salvinorin A, this compound holds significant interest for researchers exploring the intricacies of the kappa-opioid system and for the development of novel therapeutic agents. This document details its synthesis, receptor binding affinity, and functional activity, presenting data in a clear, structured format to facilitate further research and development.
Core Chemical Properties
This compound is a semi-synthetic derivative of salvinorin B. The butoxymethyl ether group at the C-2 position significantly influences its pharmacological profile.
| Property | Value | Source |
| Molecular Formula | C25H34O7 | Calculated |
| Molecular Weight | 446.53 g/mol | Calculated |
| Appearance | Clear resin | [1] |
| Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) | 0.81 ± 0.08 nM | [1] |
| Kappa-Opioid Receptor (KOR) Potency (EC50) | 1.1 ± 0.2 nM | [1] |
| Mu-Opioid Receptor (MOR) Binding Affinity (Ki) | > 1000 nM | [1] |
| Delta-Opioid Receptor (DOR) Binding Affinity (Ki) | > 1000 nM | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a specific etherification process. The following protocols are based on established methodologies.[1]
Synthesis of this compound
This protocol outlines the synthesis of this compound from salvinorin B methylthiomethyl ether.
Materials:
-
Salvinorin B methylthiomethyl ether (16)
-
N-Iodosuccinimide (NIS)
-
4 Å molecular sieves
-
Dichloromethane (CH2Cl2), anhydrous
-
Butanol, anhydrous
-
Triflic acid (TfOH)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a mixture of salvinorin B methylthiomethyl ether (1 equivalent), N-iodosuccinimide (1.5 equivalents), and 4 Å molecular sieves under an argon atmosphere, add anhydrous dichloromethane.
-
Cool the flask to 0 °C.
-
Add excess anhydrous butanol, followed by a catalytic amount of triflic acid (1 μL).
-
Stir the solution for 5 minutes at 0 °C.
-
Quench the reaction by adding solid sodium bicarbonate.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (FCC) using a 3–6% ethyl acetate/dichloromethane gradient to yield this compound as a clear resin.[1]
Caption: Synthesis workflow for this compound.
Receptor Binding and Functional Assays
The affinity and functional activity of this compound at opioid receptors are determined using competitive binding assays and functional assays.
Cell Culture and Membrane Preparation:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
Competitive Radioligand Binding Assay (Ki Determination):
-
Incubate cell membranes expressing hKOR with a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593) and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay (EC50 and Emax Determination):
-
Incubate cell membranes with varying concentrations of the agonist (this compound) in the presence of GDP and [35S]GTPγS.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the G-proteins, which is indicative of G-protein activation, using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.
Caption: Experimental workflow for receptor binding and functional assays.
Pharmacological Profile and Mechanism of Action
This compound is a highly potent and selective full agonist at the kappa-opioid receptor.[1] Its high affinity and selectivity for the KOR over the mu- and delta-opioid receptors make it a valuable tool for studying the physiological and behavioral effects mediated by the kappa-opioid system.
Upon binding to the KOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade. This involves the activation of the heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors, ultimately resulting in the characteristic cellular response to KOR activation.
Caption: Simplified signaling pathway of this compound at the KOR.
References
The Affinity of Salvinorin B Butoxymethyl Ether for the Kappa-Opioid Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kappa-opioid receptor (KOR) affinity and signaling profile of salvinorin B butoxymethyl ether, a potent semi-synthetic analog of the naturally occurring salvinorin A. This document delves into the quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways associated with the interaction of this compound with the KOR.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and related compounds at the kappa-, mu-, and delta-opioid receptors. This data highlights the compound's high affinity and selectivity for the KOR.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) |
| Salvinorin A | 1.3 - 40 | >1000 | >1000 |
| Salvinorin B | 111 - >10,000 | >1000 | >1000 |
| This compound | ~0.65 | >1000 | >1000 |
| Salvinorin B Methoxymethyl Ether | 0.4 - 0.60 | >1000 | >1000 |
| U50,488H (Reference Agonist) | 1.4 - 2.7 | >1000 | >1000 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Kappa-Opioid Receptor Functional Activity
| Compound | Assay Type | EC50 (nM) | Emax (%) |
| Salvinorin A | [35S]GTPγS | 4.5 - 40 | ~87-100 |
| This compound | [35S]GTPγS | ~0.65 | ~87 |
| Salvinorin B Methoxymethyl Ether | [35S]GTPγS | 0.6 | ~100 |
| U50,488H (Reference Agonist) | [35S]GTPγS | 3.4 - 10.6 | 100 |
| Salvinorin A | β-arrestin Recruitment | - | Full Agonist |
| This compound | β-arrestin Recruitment | - | - |
| Salvinorin B Methoxymethyl Ether | β-arrestin Recruitment | - | Full Agonist |
| U50,488H (Reference Agonist) | β-arrestin Recruitment | - | Full Agonist |
Note: EC50 and Emax values can vary. Emax is often expressed relative to a standard full agonist like U50,488H.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Radioligand Competition Binding Assay ([³H]diprenorphine)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.
-
The membrane pellets are washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in 96-well plates.
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]diprenorphine, and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled opioid antagonist (e.g., 10 µM naloxone).
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Membranes from CHO-hKOR cells are prepared as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
The assay is conducted in 96-well plates.
-
Each well contains the membrane preparation, [³⁵S]GTPγS, guanosine 5'-diphosphate (GDP), and varying concentrations of the test agonist.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is initiated by the addition of the membranes and incubated at 30°C for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) are determined from this curve.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR, providing insight into a key G-protein-independent signaling pathway. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Cells engineered to co-express the KOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) are used (e.g., PathHunter® cells).
-
Cells are cultured and seeded into 96-well plates and incubated overnight.
-
-
Agonist Treatment:
-
The cell culture medium is replaced with a solution containing varying concentrations of the test agonist.
-
The plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Detection reagents, including the substrate for the complemented enzyme, are added to each well.
-
The plates are incubated at room temperature in the dark (e.g., 60 minutes).
-
The resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Data are analyzed using non-linear regression to generate a dose-response curve and determine the EC50 and Emax values.
-
Signaling Pathways
Activation of the kappa-opioid receptor by agonists such as this compound initiates a cascade of intracellular signaling events through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein-Dependent Signaling
This is considered the canonical signaling pathway for KOR and is primarily mediated by the Gi/o family of G-proteins.
Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA). The Gβγ dimer can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.
β-Arrestin-Dependent Signaling
This pathway is initiated by the phosphorylation of the activated KOR by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.
The recruitment of β-arrestin to the phosphorylated KOR sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by activating various mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[1] This pathway is also responsible for the internalization of the receptor from the cell surface.
This technical guide serves as a foundational resource for understanding the molecular pharmacology of this compound at the kappa-opioid receptor. The provided data and protocols can aid researchers in the design and execution of further studies aimed at elucidating the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide to the Mechanism of Action of Salvinorin B Butoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B butoxymethyl ether, also known as 2-O-methoxymethylsalvinorin B (MOM-Sal B), is a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist, Salvinorin A. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is a highly potent and selective KOR agonist.[1] However, its therapeutic potential is limited by a short duration of action in vivo.[1] this compound was developed as a metabolically more stable analog, exhibiting enhanced potency and a significantly longer duration of action.[1][2][3] Understanding its precise mechanism of action is crucial for the development of novel therapeutics targeting the KOR for conditions such as pain, addiction, and mood disorders.
Interaction with the Kappa-Opioid Receptor
This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).
Binding Affinity and Potency
This compound demonstrates a high binding affinity (low Ki value) and potent agonist activity (low EC50 value) at the human KOR. Comparative data indicates its superiority over both the parent compound, Salvinorin A, and the standard KOR agonist U50,488H.
| Compound | Ki (nM) at hKOR | EC50 (nM) in [35S]GTPγS Assay | Reference |
| This compound | 0.60 - 0.73 | 0.6 | [2][4] |
| Salvinorin A | ~3-fold lower affinity than MOM-Sal B | 4.5 | [1] |
| U50,488H | ~3-fold lower affinity than MOM-Sal B | 3.4 | [1] |
Intracellular Signaling Pathways
Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. This process is primarily mediated by the activation of heterotrimeric G-proteins and can also involve β-arrestin pathways.
G-Protein Coupling
As a KOR agonist, this compound promotes the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
β-Arrestin Pathway and MAPK Activation
In addition to G-protein signaling, KOR activation can lead to the recruitment of β-arrestin. This process is often initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin recruitment can lead to receptor internalization and desensitization, as well as initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), including p38.[5][6] Studies have shown that KOR-mediated activation of p38 MAPK is dependent on both GRK3 and arrestin.[5]
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the KOR.
-
Objective: To quantify the competitive displacement of a radiolabeled ligand from the KOR by this compound.
-
Materials:
-
Membrane preparations from cells expressing the human KOR (e.g., CHO-hKOR cells).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific binding control: Naloxone (10 µM) or nor-Binaltorphimine (1 µM).[7][8]
-
Glass fiber filters (e.g., Whatman GF/C).[7]
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes (e.g., 20 µg protein) with a fixed concentration of [3H]diprenorphine (e.g., 0.2-0.4 nM) and varying concentrations of this compound.[1][7]
-
Incubate at room temperature for 60 minutes to reach equilibrium.[7][8]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[7][8]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[7]
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the Ki value using non-linear regression analysis (e.g., using GraphPad Prism).[7]
-
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. resources.revvity.com [resources.revvity.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Structure-Activity Relationship of Salvinorin B Alkoxymethyl Ethers
This document provides a comprehensive analysis of the structure-activity relationships (SAR) for C(2)-modified analogs of salvinorin A, with a specific focus on the class of salvinorin B alkoxymethyl ethers. It details the rationale behind their development, synthetic pathways, pharmacological evaluation, and the key structural determinants for their potent and selective agonism at the kappa-opioid receptor (KOR).
Introduction: Overcoming the Limitations of Salvinorin A
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the first known non-nitrogenous, highly selective agonist for the kappa-opioid receptor (KOR).[1] Its unique structure and potent activity have made it a valuable pharmacological tool and a lead compound for drug discovery. However, the therapeutic potential of salvinorin A is severely limited by its poor metabolic stability. The C(2) acetate ester is rapidly hydrolyzed by plasma esterases to form salvinorin B, which has a significantly lower affinity for the KOR.[1] This rapid inactivation leads to a very short duration of action in vivo.[1]
To address this limitation, research has focused on modifying the C(2) position to create analogs with enhanced metabolic stability and prolonged pharmacological effects. Replacing the labile ester group with a more robust ether linkage has proven to be a highly successful strategy. This has led to the development of potent and long-acting KOR agonists, such as salvinorin B methoxymethyl ether (MOM-SalB) and salvinorin B ethoxymethyl ether (EOM-SalB).[2][3][4] This guide explores the SAR of this important class of compounds, with a conceptual extension to the butoxymethyl ether derivative based on established trends.
Core SAR Principles: The C(2) Alkoxymethyl Ether Modification
The central strategy in developing these analogs involves the deacetylation of salvinorin A to its precursor, salvinorin B, followed by the introduction of an alkoxymethyl ether at the C(2) position.
-
Enhanced Metabolic Stability : The ether bond at the C(2) position is significantly more resistant to enzymatic hydrolysis than the ester bond of salvinorin A.[2] This modification prevents the rapid conversion to the less active salvinorin B, thereby extending the compound's half-life and duration of action in vivo.[2]
-
Increased Potency : Counterintuitively, replacing the C(2) acetate with specific alkoxymethyl ethers not only improves stability but also enhances binding affinity (K_i) and functional potency (EC_50) at the KOR.[2][5] EOM-SalB, for instance, is reported to be up to ten times more potent than salvinorin A.[4]
-
Conformational Effects : Crystal structure analysis reveals that the alkoxymethyl ether group adopts a specific anomeric conformation that appears to optimize interactions with the KOR binding pocket.[6][7][8] This favored conformation allows the terminal atoms of the ether group to occupy a similar space as the corresponding atoms in the acetate group of salvinorin A, providing a structural basis for the high affinity.[7][8]
-
Influence of Alkyl Chain Length : SAR studies have shown that the length of the terminal alkyl chain on the ether is a critical determinant of activity. Potency increases from methoxymethyl (MOM) to ethoxymethyl (EOM). However, further extension or branching of this alkyl chain leads to a reduction in binding affinity, suggesting a defined size limit for this region of the KOR binding pocket.[7][9] Based on this trend, salvinorin B butoxymethyl ether is predicted to have lower affinity than the MOM and EOM analogs.[10]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for key salvinorin analogs at the human kappa-opioid receptor (hKOR), demonstrating the impact of C(2) modification.
| Compound | C(2) Substituent | KOR Binding Affinity (K_i, nM) | KOR Functional Potency (EC_50, nM) | Receptor Selectivity (KOR vs. MOR/DOR) |
| Salvinorin A | -OCOCH_3 (Acetate) | 1.3[1][2] | ~2.0-10.0 | High |
| Salvinorin B | -OH (Hydroxyl) | 2950 (2.95 µM)[11] | 248[11] | Low Affinity |
| MOM-SalB | -OCH_2OCH_3 | 0.4 - 0.6[2][5] | ~0.4 | High (>1000-fold vs. MOR/DOR) |
| EOM-SalB | -OCH_2OCH_2CH_3 | ~0.2 - 0.3 | ~0.2 - 0.3 | High |
Data compiled from multiple sources; exact values may vary between different assays and laboratories.
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following sections describe generalized protocols based on published literature.
General Synthesis of Salvinorin B Alkoxymethyl Ethers
The synthesis is a two-step process starting from naturally extracted salvinorin A.
Step 1: Deacetylation of Salvinorin A to Salvinorin B
-
Reagents : Salvinorin A, Sodium Carbonate (Na_2CO_3) or other suitable base, Methanol (MeOH).
-
Procedure :
-
Salvinorin A is dissolved in methanol.
-
An aqueous solution of sodium carbonate is added to the mixture.
-
The reaction is stirred at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of salvinorin A.
-
The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude salvinorin B, which can be purified by column chromatography.
-
Step 2: Etherification of Salvinorin B
-
Reagents : Salvinorin B, Anhydrous Dichloromethane (DCM), Alkoxymethyl Chloride (e.g., methoxymethyl chloride (MOM-Cl), ethoxymethyl chloride (EOM-Cl), or butoxymethyl chloride (BOM-Cl)), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), and a catalyst like 4-Dimethylaminopyridine (DMAP).[10][12]
-
Procedure :
-
Salvinorin B is dissolved in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).[12]
-
The alkoxymethyl chloride reagent (approx. 2.0 equivalents) is added dropwise to the solution.[12]
-
DIPEA (approx. 2.1 equivalents) and a catalytic amount of DMAP (approx. 0.25 equivalents) are subsequently added.[12]
-
The reaction mixture is stirred at room temperature for 15-24 hours, with progress monitored by TLC.[10][12]
-
Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl and saturated aqueous NaCl (brine).[12]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified using flash column chromatography on silica gel. Purity is typically confirmed by HPLC.[3][6]
-
Radioligand Competition Binding Assay
This assay determines the binding affinity (K_i) of a compound for a specific receptor.
-
Materials : Cell membranes prepared from HEK 293 or CHO cells stably expressing the human kappa-opioid receptor (hKOR), [^3H]diprenorphine (a high-affinity opioid radioligand), test compounds (e.g., MOM-SalB), and naloxone (for defining non-specific binding).[2]
-
Procedure :
-
hKOR cell membranes (~10 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).[2]
-
A fixed concentration of [^3H]diprenorphine (e.g., 0.4 nM) is added to all tubes.[2]
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
A separate set of tubes containing a high concentration of naloxone (e.g., 10 µM) is used to determine the level of non-specific binding.[2]
-
The mixture is incubated at room temperature for 1 hour to reach equilibrium.[2]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC_50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the K_i value using the Cheng-Prusoff equation.
-
[^35S]GTPγS Functional Assay
This assay measures the functional potency (EC_50) and efficacy (E_max) of an agonist by quantifying its ability to stimulate G-protein activation.
-
Materials : hKOR cell membranes, [^35S]GTPγS (a non-hydrolyzable GTP analog), GDP, test compounds, and a buffer containing MgCl_2 and NaCl.
-
Procedure :
-
hKOR cell membranes are pre-incubated with GDP in an assay buffer to ensure G-proteins are in their inactive state.
-
Varying concentrations of the agonist (e.g., MOM-SalB) are added to the membranes.
-
[^35S]GTPγS is added to initiate the binding reaction. Agonist-activated receptors catalyze the exchange of GDP for [^35S]GTPγS on the Gα subunit.
-
The mixture is incubated, typically for 1 hour at 30°C.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [^35S]GTPγS is quantified by scintillation counting.
-
Basal activity is measured in the absence of an agonist, while non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Dose-response curves are generated by plotting stimulated binding versus agonist concentration, allowing for the determination of EC_50 and E_max values. MOM-SalB has been shown to be a full agonist in this assay.[2]
-
Visualizations: Pathways and Workflows
Diagram 1: Synthetic Pathway from Salvinorin A
Caption: Semi-synthetic route to Salvinorin B alkoxymethyl ethers from Salvinorin A.
Diagram 2: KOR Agonist Signaling Cascade
Caption: Canonical G_i-protein signaling pathway activated by a KOR agonist.
Diagram 3: Pharmacological Evaluation Workflow
Caption: Workflow for the synthesis and pharmacological characterization of novel analogs.
Conclusion and Future Directions
The modification of the salvinorin scaffold at the C(2) position by replacing the native acetate ester with an alkoxymethyl ether has been a highly fruitful strategy for developing potent, selective, and metabolically robust KOR agonists. The SAR is well-defined, with an optimal alkyl chain length (ethyl) for maximizing potency. These semi-synthetic compounds, particularly MOM-SalB and EOM-SalB, have demonstrated significant advantages over salvinorin A, including greatly enhanced duration of action in vivo.[2] They serve as critical research tools for probing the function of the KOR system and represent promising leads for the development of novel therapeutics for conditions such as pain, addiction, and mood disorders.[3][13] Further exploration of this chemical space, including the synthesis of fluorinated analogs for use in PET imaging, continues to be an active area of research.[9]
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 4. Salvinorin - Wikipedia [en.wikipedia.org]
- 5. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Buy salvinorin B ethoxymethyl ether [smolecule.com]
- 7. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Document: Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers. (CHEMBL1143255) - ChEMBL [ebi.ac.uk]
- 10. This compound | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
An In-depth Technical Guide on Salvinorin B Alkoxymethyl Ethers as Selective KOR Agonists
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The kappa-opioid receptor (KOR) is a compelling therapeutic target for a range of central nervous system disorders, including pain, addiction, and mood disorders. Salvinorin A, a naturally occurring neoclerodane diterpene, is a potent and highly selective KOR agonist, unique for its non-nitrogenous structure. However, its clinical utility is hampered by poor metabolic stability and a short duration of action, primarily due to the hydrolysis of its C-2 acetate group to the inactive metabolite, Salvinorin B.[1][2] To overcome these limitations, semi-synthetic analogues have been developed. This whitepaper focuses on Salvinorin B alkoxymethyl ethers, specifically the methoxymethyl (MOM-SalB) and ethoxymethyl (EOM-SalB) derivatives. These compounds replace the labile ester with a stable ether linkage, resulting in potent, selective KOR agonists with significantly improved pharmacokinetic profiles and intriguing signaling properties.[2][3] This document provides a comprehensive overview of their pharmacology, quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to Salvinorin B Alkoxymethyl Ethers
Salvinorin B methoxymethyl ether (MOM-SalB) and Salvinorin B ethoxymethyl ether (EOM-SalB) are semi-synthetic derivatives of Salvinorin A.[4] The synthesis involves the deacetylation of Salvinorin A to Salvinorin B, followed by the introduction of an alkoxymethyl ether at the C-2 position.[1][5] This structural modification prevents the rapid hydrolysis that inactivates Salvinorin A, leading to a substantially longer in vivo duration of action—up to 2-3 hours compared to less than 30 minutes for the parent compound.[2][4] These analogues not only retain but, in some cases, exceed the high affinity and potency of Salvinorin A for the KOR, making them valuable tools for neuroscience research and potential scaffolds for therapeutic drug development.[2][4]
Pharmacology and Quantitative Data
The defining characteristics of these ethers are their high affinity, selectivity, and efficacy as KOR agonists. They are full agonists at the KOR.[1][2]
Receptor Binding Affinity and Selectivity
MOM-SalB and EOM-SalB demonstrate sub-nanomolar binding affinity for the kappa-opioid receptor and exhibit high selectivity over mu (MOR) and delta (DOR) opioid receptors.[2][6]
| Compound | KOR K_i_ (nM) | MOR K_i_ (nM) | DOR K_i_ (nM) | Selectivity (KOR vs. MOR/DOR) |
| Salvinorin A | 1.3 ± 0.5[1] | >1000[6] | >1000[6] | Highly Selective |
| MOM-SalB | 0.60[4] | >1000[6] | >1000[6] | Highly Selective |
| EOM-SalB | 3.1 ± 0.4[3] | Not Reported | Not Reported | Selective KOR Agonist[7] |
| U50,488H | 2.7 ± 0.2[1] | >1000[2] | >1000[2] | Highly Selective |
Table 1: Comparative binding affinities (K_i_) at opioid receptors. Lower values indicate higher affinity.
Functional Potency and Efficacy
In functional assays that measure G-protein activation, such as [³⁵S]GTPγS binding, MOM-SalB and EOM-SalB are shown to be highly potent full agonists, in some cases more potent than Salvinorin A and the prototypical synthetic agonist U50,488H.[2][3]
| Compound | KOR EC₅₀ (nM) ([³⁵S]GTPγS) | KOR EC₅₀ (nM) (cAMP Assay) | Efficacy (% of U50,488H) |
| Salvinorin A | 4.5 ± 1.2[1] | 1.76[8] | ~100% (Full Agonist)[1] |
| MOM-SalB | 0.6[2] | Not Reported | ~100% (Full Agonist)[2] |
| EOM-SalB | 0.65 ± 0.17[3] | 0.28[8] | ~100% (Full Agonist)[3] |
| U50,488H | 3.4[2] | 1.25[8] | 100% (Reference Agonist) |
Table 2: Comparative functional potency (EC₅₀) and efficacy at the KOR. Lower EC₅₀ values indicate higher potency.
G-Protein Signaling Bias
Recent research has focused on the concept of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another. For KOR, G-protein signaling is associated with therapeutic effects like analgesia, while the β-arrestin2 pathway is linked to adverse effects such as dysphoria and sedation.[8][9] EOM-SalB has been shown to be a G-protein biased agonist compared to the reference compound U50,488H.[8][10]
| Compound | β-arrestin2 Recruitment EC₅₀ (nM) | G-Protein Bias Factor (vs. U50,488H) |
| Salvinorin A | 12.3[8] | 0.648[8] |
| EOM-SalB | 2.18[8] | 2.53[8] |
| U50,488H | 12.0[8] | 1.0 (Reference) |
Table 3: In vitro signaling bias of KOR agonists. A bias factor >1 indicates a preference for G-protein signaling over β-arrestin recruitment relative to U50,488H.
Experimental Protocols
The characterization of Salvinorin B alkoxymethyl ethers involves a standard pipeline of synthetic chemistry and pharmacological assays.
Synthesis of Salvinorin B Alkoxymethyl Ether
The synthesis is a semi-synthetic procedure starting from naturally extracted Salvinorin A.
-
Deacetylation: Salvinorin A is hydrolyzed to produce Salvinorin B. This is often achieved by adding a complexing agent like 15-crown-5 to drive the reaction to a near-quantitative yield of Salvinorin B.[1]
-
Ether Formation: Salvinorin B is dissolved in a solvent such as dichloromethane. An alkoxymethyl chloride (e.g., methoxymethyl chloride or ethoxymethyl chloride) is added dropwise in the presence of a base (e.g., N,N-Diisopropylethylamine - DIPEA) and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).[5]
-
Purification: The reaction mixture is washed with aqueous acid and brine. The organic layer is dried, and the solvent is evaporated. The final product is purified using high-performance liquid chromatography (HPLC) to ensure >99% purity.[5][10]
Figure 1: General workflow for the synthesis of EOM-SalB.
Radioligand Binding Assays
These assays determine the binding affinity (K_i_) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells).
-
Competitive Binding: Cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (e.g., MOM-SalB).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism, providing data on potency (EC₅₀) and efficacy (E_max_).
-
Incubation: Cell membranes (e.g., from CHO-hKOR cells) are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., MOM-SalB).
-
Agonist Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Measurement: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are plotted as specific binding versus agonist concentration, and EC₅₀ and E_max_ values are determined using non-linear regression. Efficacy is often expressed relative to a standard full agonist like U50,488H.[2]
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of the signaling protein β-arrestin2 to the activated KOR, a key step in the β-arrestin pathway.
-
Assay System: A system such as the PathHunter™ assay is commonly used.[8][10] In this system, the KOR is tagged with a small enzyme fragment, and β-arrestin2 is tagged with the larger, complementing portion of the enzyme.
-
Agonist Treatment: Cells expressing this system are treated with varying concentrations of the test agonist.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin2 to the KOR brings the two enzyme fragments together, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.
-
Data Analysis: The signal intensity is measured and plotted against agonist concentration to determine the EC₅₀ for β-arrestin recruitment.
Figure 2: In vitro pharmacological evaluation workflow.
KOR Signaling Pathways
Activation of the KOR, a G_i/o_-protein coupled receptor (GPCR), by an agonist like MOM-SalB or EOM-SalB initiates two primary intracellular signaling cascades.
-
G-Protein Pathway: The agonist-bound receptor activates the heterotrimeric G_i/o_ protein, causing the dissociation of the Gα_i/o_ and Gβγ subunits. Gα_i/o_ inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Both subunits modulate ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects.
-
β-Arrestin Pathway: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of signaling through pathways like MAPKs. This pathway is often associated with the receptor's internalization and has been linked to KOR-mediated side effects.[8]
Figure 3: Simplified KOR signaling pathways.
Summary of In Vivo Effects
Preclinical studies in animal models have confirmed the potent and long-lasting effects of Salvinorin B alkoxymethyl ethers.
-
Antinociception: MOM-SalB produced dose-dependent antinociception in the hot-plate test in rats, with greater potency and efficacy than U50,488H.[2][6]
-
Duration of Action: The antinociceptive and hypothermic effects of MOM-SalB lasted for 90-120 minutes, significantly longer than the less than 20-minute duration of Salvinorin A.[2]
-
Motor Effects: MOM-SalB caused dose-dependent immobility in mice, an effect blocked by a KOR antagonist, confirming its on-target activity.[2]
-
Therapeutic Potential: EOM-SalB has shown efficacy in preclinical models of multiple sclerosis, where it reduced disease severity and promoted remyelination.[10] This effect, coupled with its G-protein bias, suggests a promising therapeutic window.
Conclusion
Salvinorin B butoxymethyl ether and its close analogues, MOM-SalB and EOM-SalB, represent a significant advancement over the natural product Salvinorin A. By replacing the metabolically labile C-2 acetate with a stable ether group, these semi-synthetic compounds achieve a greatly extended duration of action while maintaining or even enhancing the potent and selective KOR agonism of the parent scaffold. Furthermore, the discovery of G-protein bias in compounds like EOM-SalB opens a promising avenue for developing KOR-targeted therapeutics with an improved side-effect profile. These compounds are invaluable pharmacological tools for elucidating KOR function and serve as a leading chemical series in the development of next-generation analgesics, anti-addiction agents, and treatments for other neurological disorders.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
increased potency of salvinorin B butoxymethyl ether over salvinorin A
An In-depth Technical Guide to the Enhanced Potency of Salvinorin B Alkoxymethyl Ethers Over Salvinorin A
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a naturally occurring neoclerodane diterpene found in Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Despite its high potency, its therapeutic development has been hampered by a short duration of action in vivo, primarily due to rapid hydrolysis of its C-2 acetate ester to the inactive metabolite, salvinorin B.[3][4] Strategic modification at the C-2 position has led to the synthesis of salvinorin B alkoxymethyl ethers, such as methoxymethyl ether (MOM-Sal B) and ethoxymethyl ether (EOM SalB). These analogues exhibit not only significantly increased metabolic stability but also enhanced binding affinity and functional potency at the KOR compared to the parent compound, Salvinorin A. This guide provides a detailed examination of the quantitative data, experimental protocols, and signaling pathways that underscore the superior pharmacological profile of these synthetic derivatives.
Quantitative Comparison of Potency and Affinity
The primary advantage of C-2 ether derivatives of Salvinorin B lies in their substantially improved affinity and functional potency at the kappa-opioid receptor. The replacement of the metabolically labile ester group of Salvinorin A with a stable ether linkage prevents inactivation while simultaneously enhancing receptor interaction.
Kappa-Opioid Receptor Binding Affinities
Binding affinity, typically represented by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Data clearly shows that both methoxymethyl and ethoxymethyl ethers of salvinorin B bind to the KOR with significantly higher affinity than Salvinorin A.
| Compound | Receptor | Kᵢ (nM) | Source(s) |
| Salvinorin A | human KOR | 1.3 - 7.40 | [1][4][5] |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | human KOR | 0.60 ± 0.1 | [5][6] |
| Salvinorin B Ethoxymethyl Ether (EOM SalB) | human KOR | 0.32 | [5] |
| U50,488H (Reference Agonist) | human KOR | 2.7 | [4] |
Functional Potency (G-Protein Activation)
Functional potency is often measured by an EC₅₀ value, which is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. In the context of KOR agonists, this is frequently assessed via a [³⁵S]GTPγS binding assay, which measures G-protein activation. The data confirms that the ether analogues are considerably more potent agonists than Salvinorin A.
| Compound | Assay | EC₅₀ (nM) | Source(s) |
| Salvinorin A | [³⁵S]GTPγS Binding | 4.5 - 4.73 | [7][8] |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | [³⁵S]GTPγS Binding | 0.40 ± 0.04 - 0.6 | [5][8] |
| Salvinorin B Ethoxymethyl Ether (EOM SalB) | [³⁵S]GTPγS Binding | 0.14 | [5] |
| U50,488H (Reference Agonist) | [³⁵S]GTPγS Binding | 3.4 | [8] |
Key Experimental Protocols
The characterization of these compounds relies on standardized in vitro pharmacological assays.
Radioligand Binding Assay for Receptor Affinity
This competitive inhibition assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human kappa-opioid receptor (hKOR), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[8][9]
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593) and varying concentrations of the unlabeled test compound (e.g., Salvinorin A or MOM-Sal B).[9][10]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Agonism
This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit of the G-protein, which is the first step in the signaling cascade.
-
Assay Components: The assay mixture contains cell membranes expressing KOR, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP (to ensure the G-protein is in its inactive state), and varying concentrations of the agonist to be tested.[8][11]
-
Agonist Stimulation: Addition of a KOR agonist (like MOM-Sal B) causes a conformational change in the receptor, which catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gαᵢ/ₒ subunit.[8][12]
-
Incubation and Termination: The reaction is incubated at room temperature, typically for 60 minutes, and then terminated by rapid filtration.[13]
-
Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are plotted as specific [³⁵S]GTPγS binding versus agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. MOM-Sal B, Salvinorin A, and U50,488H are all observed to be full agonists in this assay.[8]
Visualized Pathways and Processes
KOR Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like Salvinorin A or its analogues initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is generally associated with the therapeutic effects (e.g., analgesia), while the β-arrestin pathway has been linked to adverse effects like dysphoria.[7][13] Some synthetic analogues like EOM SalB have shown a bias towards the G-protein pathway, which could indicate a more favorable side-effect profile.[14]
Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathways.
Experimental Workflow for Potency Determination
The process of determining the potency of a novel KOR agonist follows a structured workflow, from initial synthesis to final data analysis.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat - OPEN Foundation [open-foundation.org]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
Metabolic Stability of Salvinorin B Butoxymethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its therapeutic potential. However, its clinical development has been hampered by a short duration of action, largely attributed to rapid metabolism.[1][2] A key metabolic vulnerability lies in the hydrolysis of the C-2 acetate group, a reaction catalyzed by esterases, leading to the inactive metabolite Salvinorin B. To address this liability, synthetic analogs have been developed, including Salvinorin B butoxymethyl ether (BOM ether). This technical guide provides a comprehensive overview of the metabolic stability of this compound, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing key metabolic and experimental pathways. The replacement of the labile ester with a butoxymethyl ether linkage significantly enhances metabolic stability, a crucial attribute for developing longer-acting KOR agonists.[1][3]
Introduction: The Metabolic Challenge of Salvinorin A
Salvinorin A is a non-nitrogenous diterpenoid with high affinity and selectivity for the KOR.[1] Its potent psychoactive effects are transient, with a reported in vivo half-life of approximately 50-75 minutes in rodents and non-human primates.[1][2][4] This rapid clearance is primarily due to the enzymatic hydrolysis of the C-2 acetyl ester to form Salvinorin B, which has a significantly lower affinity for the KOR.[1][5] This metabolic pathway is a critical consideration for the development of Salvinorin A-based therapeutics, as it limits the duration of target engagement and therapeutic effect.
The metabolic conversion of Salvinorin A to Salvinorin B is depicted in the signaling pathway below.
Caption: Metabolic conversion of Salvinorin A to Salvinorin B.
Enhanced Metabolic Stability of this compound
To overcome the metabolic instability of Salvinorin A, researchers have synthesized derivatives with modifications at the C-2 position. This compound, and its closely related analog Salvinorin B ethoxymethyl ether (EOM-SalB), feature a stable ether linkage in place of the hydrolyzable ester.[1] This structural modification confers a significantly improved metabolic stability profile.[1][6][7] The enhanced stability is expected to translate to a longer in vivo half-life and duration of action, making these compounds more viable candidates for therapeutic development.[3][8][9]
Quantitative Metabolic Stability Data
While comprehensive quantitative data for this compound is limited in the public domain, studies on the closely related and structurally similar analog, Salvinorin B ethoxymethyl ether (EOM-SalB), provide valuable insights. The following table summarizes the available in vitro metabolic stability data for EOM-SalB in rat liver microsomes.
| Compound | Experimental System | Incubation Time (min) | % Parent Compound Remaining | Cofactor | Reference |
| Salvinorin B Ethoxymethyl Ether (EOM-SalB) | Rat Liver Microsomes | 150 | ~95% | +NADPH | [1][7] |
| Salvinorin B Ethoxymethyl Ether (EOM-SalB) | Rat Liver Microsomes | 150 | ~100% | -NADPH | [1][7] |
| Salvinorin A | Rat Liver Microsomes | 150 | ~70% | -NADPH | [1][7] |
These data indicate that EOM-SalB is significantly more stable in the presence of metabolic enzymes in rat liver microsomes compared to Salvinorin A.[1][7] The minimal degradation in the absence of the cofactor NADPH suggests that the primary route of metabolism for Salvinorin A in this system is not solely dependent on CYP450 enzymes, but likely involves other enzymes such as esterases that are present in microsomal preparations. The remarkable stability of EOM-SalB, even in the presence of NADPH, underscores the effectiveness of the ether linkage in preventing metabolic degradation.
Experimental Protocols for Metabolic Stability Assessment
The following protocols describe standard methodologies for evaluating the metabolic stability of compounds like this compound in liver microsomes.
Liver Microsomal Stability Assay
This in vitro assay is a primary screen in drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes, predominantly cytochrome P450s (CYPs).
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and a regenerating system for cofactors.
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system.
-
Thaw the liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (typically 0.5-1.0 mg/mL).
-
Add the test compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
The workflow for a typical liver microsomal stability assay is illustrated below.
Caption: Workflow of a liver microsomal stability assay.
Conclusion
The modification of the C-2 position of Salvinorin B to a butoxymethyl ether represents a successful strategy to mitigate the metabolic instability that has limited the therapeutic development of Salvinorin A. The available data for the closely related ethoxymethyl ether analog demonstrates a significant increase in stability in in vitro metabolic systems. This enhanced stability is a promising characteristic for the development of longer-acting KOR agonists with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the metabolic fate of this compound and other novel Salvinorin analogs, facilitating the advancement of this important class of compounds toward clinical application. Further studies, particularly with human-derived in vitro systems, are warranted to fully elucidate the metabolic profile and to more accurately predict the in vivo pharmacokinetics in humans.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the G-Protein Biased Agonism of Salvinorin B Butoxymethyl Ether at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B butoxymethyl ether (SBBE), also known as Ethoxymethyl ether Salvinorin B (EOM SalB), is a semi-synthetic analog of the naturally occurring neoclerodane diterpene Salvinorin A. As a potent and selective agonist of the kappa-opioid receptor (KOR), SBBE has garnered significant interest within the drug development community. The therapeutic potential of KOR agonists in treating conditions such as pain, pruritus, and substance use disorders is well-established. However, the clinical utility of unbiased KOR agonists has been hampered by undesirable side effects, including dysphoria, sedation, and hallucinations. These adverse effects are thought to be mediated, at least in part, by the recruitment of β-arrestin2 to the activated receptor.
This has led to the pursuit of "biased agonists," ligands that preferentially activate G-protein signaling pathways over β-arrestin2 recruitment. The hypothesis is that such G-protein biased agonists could retain the therapeutic benefits of KOR activation while minimizing the β-arrestin2-mediated side effects. This compound has emerged as a promising compound in this class, demonstrating a distinct bias towards the G-protein signaling cascade. This technical guide provides a comprehensive overview of the G-protein biased agonism of SBBE, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound (SBBE) in comparison to the parent compound Salvinorin A and the standard unbiased KOR agonist U50,488H.
| Compound | Ki (nM) |
| This compound (SBBE) | 3.1 ± 0.4 |
| Salvinorin A | 7.4 ± 0.7 |
| U50,488H | Not Reported in this study |
| Data from radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the human KOR, using [3H]U69,593 as the radioligand.[1] |
| Compound | EC50 (nM) | Emax (%) |
| This compound (SBBE) | 0.65 ± 0.17 | Not Reported |
| Salvinorin A | 40 ± 10 | Not Reported |
| U50,488H | Not Reported in this study | Not Reported |
| Data from [35S]GTP-γ-S functional assays in CHO cells stably expressing the human KOR. Emax is relative to a standard agonist.[1] |
| Assay | Compound | EC50 (nM) | Emax (%) | Bias Factor |
| G-Protein Signaling (cAMP) | This compound (SBBE) | 1.2 | 110 | 2.53 |
| Salvinorin A | 2.5 | 105 | 0.648 | |
| U50,488H | 4.8 | 100 | 1 (Reference) | |
| β-Arrestin2 Recruitment | This compound (SBBE) | 10.5 | 95 | |
| Salvinorin A | 2.8 | 100 | ||
| U50,488H | 12.5 | 100 | ||
| Data from HitHunter™ cAMP assays and PathHunter™ β-arrestin2 recruitment assays. The bias factor was calculated relative to U50,488H.[2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of test compounds at the kappa-opioid receptor.
Materials:
-
CHO cells stably expressing the human KOR
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]U69,593 (radioligand)
-
Test compounds (this compound, Salvinorin A)
-
Nonspecific binding determinator (e.g., naloxone at a high concentration)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from CHO-KOR cells.
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a constant concentration of [3H]U69,593 to each well.
-
To determine nonspecific binding, add a high concentration of naloxone to a set of wells.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTP-γ-S Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Materials:
-
CHO-KOR cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[35S]GTP-γ-S
-
GDP (Guanosine diphosphate)
-
Test compounds
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer.
-
Add a fixed concentration of GDP to the mixture.
-
Initiate the binding reaction by adding [35S]GTP-γ-S.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold assay buffer.
-
If using SPA beads, add the bead suspension and incubate to allow the membranes to bind to the beads.
-
Centrifuge the plates to pellet the beads.
-
Measure the radioactivity using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 (potency) and Emax (efficacy) values using nonlinear regression.
HitHunter™ cAMP Assay (for G-Protein Signaling)
This competitive immunoassay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like KOR.
Materials:
-
CHO-K1 cells co-expressing the human KOR
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds
-
HitHunter™ cAMP assay kit (DiscoverX) containing lysis reagents, cAMP antibody, and detection reagents.
Procedure:
-
Plate the CHO-KOR cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30-60 minutes).
-
Lyse the cells according to the kit protocol.
-
Add the cAMP antibody and detection reagents.
-
Measure the chemiluminescent signal, which is inversely proportional to the cAMP concentration.
-
Calculate the inhibition of forskolin-stimulated cAMP accumulation for each compound concentration.
-
Determine the EC50 and Emax values from the concentration-response curve.
PathHunter™ β-Arrestin2 Recruitment Assay
This enzyme fragment complementation (EFC) assay directly measures the recruitment of β-arrestin2 to the activated KOR.
Materials:
-
PathHunter™ CHO-K1 KOR β-Arrestin2 cell line (DiscoverX)
-
Test compounds
-
PathHunter™ detection reagents
Procedure:
-
Plate the PathHunter™ cells in a 96-well plate and incubate overnight.
-
Add the test compounds at various concentrations to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
-
Add the PathHunter™ detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature in the dark for approximately 60 minutes.
-
Measure the chemiluminescent signal, which is directly proportional to the extent of β-arrestin2 recruitment.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: KOR Signaling Pathway with SBBE.
Caption: Experimental Workflow for SBBE Characterization.
Conclusion
This compound stands out as a compelling G-protein biased agonist of the kappa-opioid receptor. The quantitative data clearly demonstrate its preference for the G-protein signaling pathway over β-arrestin2 recruitment, a pharmacological profile that is highly sought after for the development of safer and more tolerable KOR-targeted therapeutics. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to replicate or build upon these findings. The continued investigation of SBBE and other biased agonists holds significant promise for advancing our understanding of KOR pharmacology and for the development of novel treatments for a range of debilitating conditions. This technical guide serves as a foundational resource for scientists and drug development professionals engaged in this exciting and impactful area of research.
References
The Therapeutic Potential of Salvinorin B Alkoxymethyl Ethers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The kappa opioid receptor (KOR) presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including pain, addiction, and demyelinating diseases like multiple sclerosis. However, the clinical development of KOR agonists has been hampered by dose-limiting side effects such as dysphoria, sedation, and hallucinations, which are associated with prototypical agonists like U50,488. Salvinorin A, a potent, naturally occurring KOR agonist, suffers from poor metabolic stability and a short duration of action. Chemical modification of the salvinorin scaffold has led to the development of semi-synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. This whitepaper focuses on the C-2 alkoxymethyl ethers of salvinorin B, particularly salvinorin B ethoxymethyl ether (EOM-SalB) and methoxymethyl ether (MOM-SalB), as promising therapeutic candidates. These compounds exhibit high potency, selectivity, and greater metabolic stability than Salvinorin A, alongside a potentially improved side-effect profile, making them valuable leads for drug development.
Introduction
Salvinorin A, a neoclerodane diterpene from the plant Salvia divinorum, is a highly potent and selective KOR agonist.[1][2] Unlike classical opioids, it is non-nitrogenous.[1] Its therapeutic utility is limited by a short in vivo duration of action, largely due to the rapid hydrolysis of its C-2 acetate group by plasma esterases to form salvinorin B, which has a much lower affinity for the KOR.[1][3] To overcome this limitation, researchers have synthesized derivatives of salvinorin B by replacing the C-2 hydroxyl group with a more stable ether linkage.[1][3]
The alkoxymethyl ethers of salvinorin B, such as the methoxymethyl (MOM-SalB) and ethoxymethyl (EOM-SalB) analogs, have emerged as significant improvements.[3][4] This modification prevents rapid hydrolysis, leading to a longer duration of action and increased metabolic stability.[3][4] Furthermore, these compounds not only retain but often exceed the potency of the parent compound, Salvinorin A.[3][5] Critically, some of these analogs, like EOM-SalB, have demonstrated a G-protein signaling bias, which is thought to be a key mechanism for avoiding the adverse effects associated with the β-arrestin pathway typically engaged by other KOR agonists.[4][6][7] This combination of enhanced stability, potency, and biased agonism positions the salvinorin B alkoxymethyl ethers as a promising class of compounds for treating conditions where KOR activation is beneficial.
Synthesis and Chemical Profile
The synthesis of salvinorin B alkoxymethyl ethers is a semi-synthetic process starting from Salvinorin A, which is isolated from dried Salvia divinorum leaves.[1][8]
Step 1: Deacetylation of Salvinorin A to Salvinorin B. Salvinorin A is deacetylated at the C-2 position to yield its primary metabolite, salvinorin B.[1] This is typically achieved through hydrolysis.
Step 2: Etherification of Salvinorin B. Salvinorin B is then used as the precursor for etherification. The general method involves reacting salvinorin B with an appropriate alkoxymethyl chloride (e.g., methoxymethyl chloride or ethoxymethyl chloride) in a suitable solvent like dichloromethane, in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (DMAP).[8][9] This reaction introduces the stable alkoxymethyl ether group at the C-2 position.[8] The final product is purified using techniques like high-performance liquid chromatography (HPLC).[6][8]
While the prompt specifically mentions butoxymethyl ether, the most extensively studied and published analogs are the methoxymethyl and ethoxymethyl ethers. The synthetic methodology is directly applicable to the creation of a butoxymethyl ether by substituting the corresponding reagent.
Pharmacological Profile
Salvinorin B alkoxymethyl ethers are highly potent and selective KOR agonists. The ether modification at the C-2 position enhances binding affinity and functional potency compared to Salvinorin A.[3][4]
Receptor Binding and Functional Activity
Quantitative data from in vitro assays demonstrate the superior pharmacological properties of these analogs. EOM-SalB and MOM-SalB bind to the KOR with sub-nanomolar affinity and act as full agonists.[3][5]
| Compound | Receptor Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (vs. U50,488H) | G-Protein Bias Factor | Reference |
| Salvinorin A | ~1.3 - 4.5 | ~4.5 | Full Agonist | 0.648 | [1][3][4] |
| Salvinorin B | ~2950 | - | Low Affinity | - | [10] |
| MOM-SalB | ~0.60 | ~0.6 | Full Agonist | - | [3][5][11] |
| EOM-SalB | - | - | Full Agonist | 2.53 | [4] |
| U50,488H | ~2.7 - 3.4 | ~3.4 | Full Agonist (Reference) | 1.0 (Reference) | [1][3][4] |
Table 1: Comparative in vitro pharmacology of Salvinorin A and its C-2 modified analogs at the kappa opioid receptor.
A key finding is the G-protein bias exhibited by EOM-SalB.[4] KOR activation triggers two main intracellular signaling cascades: a G-protein-dependent pathway linked to therapeutic effects like analgesia, and a β-arrestin-2-dependent pathway associated with adverse effects such as dysphoria and sedation.[7][12] EOM-SalB preferentially activates the G-protein pathway, suggesting a mechanism for an improved side-effect profile.[4]
Signaling Pathway
The differential signaling initiated by biased versus unbiased KOR agonists is a critical concept for the therapeutic development of these compounds.
Caption: KOR signaling pathways for biased vs. unbiased agonists.
Preclinical Evidence for Therapeutic Applications
The favorable pharmacological profile of salvinorin B alkoxymethyl ethers has been validated in several preclinical animal models, highlighting their therapeutic potential.
Multiple Sclerosis and Remyelination
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by neuroinflammation and demyelination.[4] Promoting remyelination is a key goal for treating MS. EOM-SalB has been investigated in two preclinical models of MS.[4][6]
-
Experimental Autoimmune Encephalomyelitis (EAE): In the EAE mouse model, therapeutic administration of EOM-SalB (0.1–0.3 mg/kg) significantly reduced disease severity and promoted recovery, an effect that was reversible by a KOR antagonist.[4][6]
-
Cuprizone-Induced Demyelination: In this toxic model of demyelination, EOM-SalB (0.3 mg/kg) increased the number of mature oligodendrocytes and enhanced myelination in the corpus callosum.[4]
| Model | Compound | Dose (mg/kg) | Key Findings | Reference |
| EAE (Mouse) | EOM-SalB | 0.1 - 0.3 | Dose-dependent attenuation of disease score; increased recovery. | [4][6] |
| EAE (Mouse) | U50,488 | 0.5 - 1.6 | Reduced disease score. | [4][6] |
| Cuprizone (Mouse) | EOM-SalB | 0.3 | Increased mature oligodendrocytes and myelinated axons. | [4] |
Table 2: Effects of EOM-SalB in preclinical models of Multiple Sclerosis.
Analgesia (Antinociception)
KOR activation is known to produce analgesia.[1] MOM-SalB has demonstrated potent antinociceptive effects with a longer duration of action than Salvinorin A.[3][5]
-
Hot-Plate Test: In rats, MOM-SalB (0.5–5 mg/kg) produced dose-dependent antinociception. It was found to be more potent and more efficacious than U50,488H in this assay.[3][5] The effects were blocked by a KOR antagonist, confirming the mechanism of action.[3]
| Model | Compound | Dose (mg/kg, i.p.) | Effect | Reference |
| Hot-Plate (Rat) | MOM-SalB | 0.5 - 5 | Potent, dose-dependent antinociception. | [3][5] |
| Hot-Plate (Rat) | U50,488H | 10 - 20 | Antinociception (less potent than MOM-SalB). | [3] |
| Hot-Plate (Rat) | Salvinorin A | 10 | No significant effect at 30 min post-injection. | [3][5] |
Table 3: Antinociceptive effects of MOM-SalB.
Anti-Addiction Properties
KOR agonists have shown promise in preclinical models for treating substance use disorders by reducing the rewarding effects of drugs like cocaine.[13] EOM-SalB has been shown to attenuate cocaine-seeking behavior in rats.[13] Importantly, this effect was achieved without inducing the sedation or aversion often seen with other KOR agonists, suggesting a wider therapeutic window.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of EOM-SalB (General Protocol)
This protocol is adapted from published descriptions.[9]
Caption: General workflow for the synthesis of EOM-Salvinorin B.
-
Dissolution: Dissolve Salvinorin B (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add diisopropylethylamine (DIPEA, ~2.1 equivalents) and 4-dimethylaminopyridine (DMAP, ~0.25 equivalents). Add ethoxymethyl chloride (EOM-Cl, ~2.0 equivalents) dropwise.
-
Reaction: Allow the mixture to stir at room temperature for approximately 15 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (twice) and a saturated aqueous solution of NaCl (once).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by high-performance liquid chromatography (HPLC) to yield pure EOM-Salvinorin B. Purity should be confirmed (>99%).[6]
Receptor Binding Assay (Competitive Displacement)
This protocol measures the affinity of a test compound for the KOR.[14][15]
-
Membrane Preparation: Use cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).
-
Incubation Mixture: In a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4), combine:
-
Cell membranes (~20 µg protein).
-
A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593, ~0.4 nM).
-
Varying concentrations of the test compound (e.g., MOM-SalB).
-
-
Incubation: Incubate the mixture for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the trapped radioactivity using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).[14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following receptor agonism.[3][14]
-
Membrane Preparation: Use membranes from CHO cells stably expressing hKOR.
-
Incubation Mixture: In a final volume of 1 mL of assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4), combine:
-
Cell membranes (~15 µg protein).
-
Guanosine diphosphate (GDP, 10 µM).
-
[³⁵S]GTPγS (~0.05 nM).
-
Varying concentrations of the agonist (e.g., MOM-SalB, Salvinorin A).
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash filters and measure bound [³⁵S]GTPγS via liquid scintillation counting.
-
Data Analysis: Basal binding is determined in the absence of an agonist. Data are analyzed using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
EAE Mouse Model of Multiple Sclerosis
This is a widely used inflammatory demyelinating disease model.[4][6]
-
Animals: Use female C57BL/6J mice (8–12 weeks old).[6]
-
Induction of EAE: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject this emulsion subcutaneously. Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor mice daily for clinical signs of disease, typically on a scale of 0 to 5 (0=normal; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=forelimb paralysis; 5=moribund).
-
Therapeutic Treatment: Begin drug administration after the onset of clinical symptoms (e.g., when a score of ≥1 is reached). Prepare EOM-SalB for intraperitoneal (i.p.) injection and administer daily at the desired doses (e.g., 0.1, 0.3 mg/kg).[6]
-
Endpoint Analysis: Continue daily scoring to assess disease progression and recovery. At the end of the study, spinal cord tissue can be harvested for histological analysis (e.g., Luxol fast blue staining for myelin, H&E staining for immune cell infiltration).[6]
Conclusion and Future Directions
Salvinorin B alkoxymethyl ethers, particularly EOM-SalB and MOM-SalB, represent a significant advancement in the development of KOR-targeted therapeutics. By replacing the metabolically labile C-2 acetate of Salvinorin A with a stable ether linkage, these analogs achieve a longer duration of action and improved potency. Preclinical studies have provided compelling evidence for their therapeutic potential in treating multiple sclerosis, pain, and cocaine addiction.
The G-protein signaling bias of EOM-SalB is a particularly exciting feature, as it provides a rational basis for an improved safety profile, potentially mitigating the adverse effects that have stalled the clinical progress of earlier KOR agonists. Future research should focus on:
-
Pharmacokinetic Studies: Detailed pharmacokinetic profiling in multiple species to better understand absorption, distribution, metabolism, and excretion.
-
Head-to-Head Comparisons: Direct comparison of the butoxymethyl ether with the ethoxy- and methoxymethyl ethers in both in vitro and in vivo models.
-
Chronic Dosing and Safety Toxicology: Evaluating the effects and safety of long-term administration.
-
Exploration of Other Therapeutic Areas: Investigating potential applications in other KOR-related pathologies such as pruritus, depression, and anxiety.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 5. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy salvinorin B ethoxymethyl ether [smolecule.com]
- 9. download.uni-mainz.de [download.uni-mainz.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin B Butoxymethyl Ether: A Technical Guide for Neuroscience Research
An In-depth Examination of a Potent and Selective Kappa-Opioid Receptor Agonist
Abstract
Salvinorin B butoxymethyl ether (SBE), a semi-synthetic analog of the naturally occurring Salvinorin A, has emerged as a valuable tool in neuroscience research. Its high potency and selectivity for the kappa-opioid receptor (KOR), coupled with a favorable G-protein biased signaling profile, distinguish it from its parent compound and other synthetic KOR agonists. This guide provides a comprehensive overview of SBE, including its chemical properties, synthesis, and pharmacological profile. It details its application in preclinical models of neurological and psychiatric disorders, presenting key quantitative data in a structured format. Furthermore, this document outlines detailed experimental protocols for in vitro and in vivo studies and provides visual representations of its signaling pathways and experimental workflows to facilitate its use in the laboratory.
Introduction
Salvinorin A, a neoclerodane diterpene from the plant Salvia divinorum, is a potent and selective KOR agonist.[1] However, its short duration of action, likely due to the hydrolysis of its acetate group to the less active Salvinorin B, limits its therapeutic potential.[1] To overcome this limitation, semi-synthetic derivatives have been developed, including this compound (also referred to as ethoxymethyl ether Salvinorin B or EOM SalB).[2][3] This modification at the C-2 position enhances metabolic stability, leading to a longer duration of action and increased potency compared to Salvinorin A.[2][4]
SBE is a selective KOR agonist that is brain-penetrant.[5] Notably, it exhibits G-protein bias, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[2] This characteristic is significant as the β-arrestin pathway is often associated with the adverse side effects of KOR agonists, such as sedation and aversion.[2] SBE's unique pharmacological profile makes it a promising candidate for investigating the therapeutic potential of KOR activation in various neurological and psychiatric conditions, including multiple sclerosis, pain, and substance use disorders.[2][5]
Chemical Properties and Synthesis
This compound is a semi-synthetic derivative of Salvinorin B.[3] The introduction of a butoxymethyl ether group at the C-2 position of the Salvinorin B scaffold is a key modification that enhances its pharmacological properties.[3]
Synthesis: The synthesis of this compound typically begins with the deacetylation of Salvinorin A to yield Salvinorin B.[6] Salvinorin B is then reacted with butoxymethyl chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and a catalyst like 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like dichloromethane (CH2Cl2).[7] The resulting product is purified using techniques such as flash chromatography.[8] The purity of the final compound is typically confirmed by high-performance liquid chromatography (HPLC).[2][3]
Pharmacological Profile
In Vitro Pharmacology
SBE is a potent and selective KOR agonist.[5] Its binding affinity and functional activity have been characterized in various in vitro assays, often in comparison to Salvinorin A and the synthetic KOR agonist U50,488.[2]
Table 1: In Vitro Kappa-Opioid Receptor Activity of this compound and Comparators
| Compound | Kᵢ (nM) | EC₅₀ (nM) - G-protein Activation (cAMP) | EC₅₀ (nM) - β-arrestin Recruitment | G-protein Bias Factor |
| This compound (EOM SalB) | 3.1 ± 0.4[4] | 0.65 ± 0.17[4] | Not explicitly stated, but shown to be more potent than Salvinorin A and U50,488[2][9] | 2.53 (relative to U50,488)[2][9] |
| Salvinorin A | 7.4 ± 0.7[4] | 40 ± 10[4] | Not explicitly stated, but shown to be less potent than EOM SalB[2][9] | 0.648 (relative to U50,488)[2][9] |
| U50,488 | 1.4[10] | Not explicitly stated, used as reference[2][9] | Not explicitly stated, used as reference[2][9] | 1 (Reference)[2][9] |
| Salvinorin B | High (low affinity)[1] | 248[5] | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Pharmacokinetics
Modification of the C-2 position of Salvinorin B to an ether derivative like SBE improves its metabolic stability compared to Salvinorin A.[4] This leads to a longer half-life and duration of action in vivo.[11] Positron emission tomography (PET) studies with a radiolabeled analog of SBE have demonstrated its rapid entry into and clearance from the brain.[7]
Signaling Pathways
As a G-protein biased KOR agonist, this compound preferentially activates intracellular signaling cascades mediated by G-proteins over those mediated by β-arrestin.[2]
Caption: KOR Signaling Pathway of SBE.
Applications in Neuroscience Research
SBE has been investigated in several preclinical models of neurological and psychiatric disorders.
Demyelinating Diseases (e.g., Multiple Sclerosis)
In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, SBE has been shown to promote remyelination.[2][12]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple Sclerosis (EAE)
| Treatment | Dose (mg/kg, i.p.) | Outcome |
| This compound (EOM SalB) | 0.1 - 0.3 | Dose-dependently decreased disease severity.[2] |
| 0.3 | Increased the number of animals in recovery compared to U50,488.[2] | |
| 0.3 | Decreased immune cell infiltration and increased myelin levels in the CNS.[2][12] | |
| U50,488 | 0.5 - 1.6 | Reduced disease scores.[2] |
Pain
Derivatives of Salvinorin B have demonstrated antinociceptive effects in rodent models of pain.[5]
Substance Use Disorders
KOR agonists are known to modulate the brain's reward circuitry and have been investigated for their potential to treat substance use disorders. SBE and related analogs have shown efficacy in reducing cocaine-seeking behavior in animal models.[4]
Experimental Protocols
In Vitro Assays
This protocol is based on the HitHunter™ cAMP assay methodology.[2][12]
Caption: cAMP Accumulation Assay Workflow.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human kappa-opioid receptor (OPRK1) are used.
-
Seeding: Cells are seeded into 384-well plates and incubated overnight.[9]
-
Treatment: Cells are treated with various concentrations of this compound in the presence of forskolin to induce cAMP production.
-
Detection: After incubation, cAMP levels are measured using a competitive immunoassay with a chemiluminescent signal, such as the HitHunter™ assay.[2][12] Luminescence is quantified using a plate reader.[9]
This protocol is based on the PathHunter™ β-arrestin recruitment assay.[2][12]
Caption: β-Arrestin Recruitment Assay Workflow.
Methodology:
-
Cell Culture: PathHunter™ cells, which are engineered to express the KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment, are used.
-
Seeding: Cells are seeded into 384-well plates and incubated overnight.[9]
-
Treatment: Cells are treated with various concentrations of this compound.[9]
-
Detection: Upon agonist binding and subsequent β-arrestin recruitment, the β-galactosidase fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The signal is quantified using a plate reader.[9]
In Vivo Models
This protocol is a generalized representation of the EAE model used to study multiple sclerosis.[2][9]
Caption: EAE Model Experimental Workflow.
Methodology:
-
Induction: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[2]
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a scale of 0 to 5, where 0 is normal and 5 is moribund.[9]
-
Treatment: Upon disease onset (clinical score ≥ 1), mice are treated daily with intraperitoneal (i.p.) injections of this compound (e.g., 0.1-0.3 mg/kg) or vehicle.[2][9]
-
Outcome Measures: The primary outcome is the clinical disease score. Secondary outcomes can include body weight, immune cell infiltration into the central nervous system (analyzed by flow cytometry), and myelin levels (assessed by histology).[2][12]
Conclusion
This compound is a potent, selective, and G-protein biased kappa-opioid receptor agonist with a promising preclinical profile. Its enhanced metabolic stability and longer duration of action compared to Salvinorin A make it a superior tool for in vivo neuroscience research. The evidence from preclinical models suggests its potential therapeutic utility in demyelinating diseases, pain, and substance use disorders. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy salvinorin B ethoxymethyl ether [smolecule.com]
- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 10. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Salvinorin B C-2 Ether Analogs
Note to the Reader: The query specified "Salvinorin B butoxymethyl ether." Extensive literature review primarily details the in vivo applications of the closely related and well-researched analogs, Salvinorin B ethoxymethyl ether (EOM SalB) and Salvinorin B methoxymethyl ether (MOM SalB) .[1][2][3][4] The experimental protocols provided herein are based on studies involving these two compounds and are expected to be directly applicable to other similar C-2 ether derivatives.
Introduction
Salvinorin A, a potent and selective kappa opioid receptor (KOR) agonist, is the primary active compound in Salvia divinorum.[3][5] Its therapeutic potential is limited by a short in vivo half-life, largely due to rapid metabolism by plasma esterases into the inactive metabolite, Salvinorin B.[1][6][7] To overcome this limitation, semi-synthetic derivatives have been developed where the unstable C-2 acetate group is replaced with a more stable ether linkage.
Salvinorin B ethoxymethyl ether (EOM SalB) and Salvinorin B methoxymethyl ether (MOM SalB) are two such analogs.[8][9] They exhibit enhanced metabolic stability, resulting in a significantly longer duration of action (2-3 hours) compared to Salvinorin A (<30 minutes).[8] These compounds act as potent and selective KOR agonists, binding with high affinity and demonstrating greater potency than the parent compound in various preclinical models.[6][8][9][10] Their unique pharmacological profile makes them valuable research tools for investigating the KOR system's role in pain, inflammation, neurodegenerative diseases, and addiction.[1][11][12]
Mechanism of Action
EOM SalB and MOM SalB exert their effects by selectively binding to and activating the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[11] Activation of KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP levels, and modulation of ion channels. This ultimately results in the inhibition of neurotransmitter release, leading to downstream effects such as analgesia, anti-inflammatory actions, and modulation of mood and reward pathways.[11] Some analogs like EOM SalB have been shown to be G-protein biased agonists, which may correlate with a reduced side-effect profile.[12]
Quantitative Data Presentation
The following tables summarize the quantitative data from various in vivo studies.
Table 1: In Vivo Experimental Data for Salvinorin B Ethoxymethyl Ether (EOM SalB)
| Animal Model | Species | Dosage Range | Route | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Multiple Sclerosis (EAE) | Mouse | 0.1 - 0.3 mg/kg (daily) | i.p. | Dose-dependently decreased disease severity, reduced immune cell infiltration, and increased myelin levels.[11][12] | [12] |
| Multiple Sclerosis (Cuprizone) | Mouse | 0.3 mg/kg | i.p. | Increased mature oligodendrocytes, myelinated axons, and myelin thickness.[12] | [12] |
| Cocaine-Seeking Behavior | Rat | 0.1 - 0.3 mg/kg | i.p. | Dose-dependently attenuated drug-seeking behavior.[1] | [1] |
| Cocaine-Induced Hyperactivity | Rat | 0.1 mg/kg | i.p. | Attenuated cocaine-induced hyperactivity.[1] | [1] |
| Analgesia (Tail-Withdrawal) | Mouse | Cumulative: 0.1 - 12.5 mg/kg | s.c. | Potent antinociceptive effect (ED₅₀ = 0.83 mg/kg), more potent than Salvinorin A and U50,488.[1] | [1] |
| Drug Discrimination | Rat | 0.03 - 0.3 mg/kg | i.p. | Fully substituted for Salvinorin A, indicating similar stimulus effects but with greater potency.[3] |[3][10] |
Table 2: In Vivo Experimental Data for Salvinorin B Methoxymethyl Ether (MOM SalB)
| Animal Model | Species | Dosage Range | Route | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Motor Activity | Mouse | 0.05 - 1.0 mg/kg | s.c. | Caused dose-dependent, rapid-onset immobility lasting ~3 hours.[6][13] | [6] |
| Motor Activity (Y-Maze) | Rat | 1.0 - 5.0 mg/kg | s.c. | Increased ambulation.[6][13] | [6] |
| Antinociception (Hot-Plate) | Rat | 0.5 - 5.0 mg/kg | i.p. | Produced dose-dependent antinociception; more potent and efficacious than U50,488H.[6][13] | [6] |
| Hypothermia | Rat | 0.5 - 5.0 mg/kg | i.p. | Induced dose-dependent hypothermia; more potent than U50,488H.[6][13] | [6] |
| Drug Discrimination | Rat | 0.03 - 0.3 mg/kg | i.p. | Fully substituted for Salvinorin A, demonstrating greater potency.[3] |[3][10] |
Experimental Protocols
Protocol 1: Compound Preparation and Administration
This protocol describes the general procedure for preparing and administering EOM SalB or MOM SalB for in vivo studies.
-
Materials:
-
EOM SalB or MOM SalB (purity >99%)[12]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
-
Procedure:
-
Vehicle Preparation: The vehicle commonly used is a mixture of DMSO and saline. For example, a 75% DMSO / 25% water vehicle has been reported.[3] The final concentration of DMSO should be tested for effects in the specific model and kept consistent across all groups.
-
Stock Solution: Weigh the required amount of the compound and dissolve it in 100% DMSO to create a concentrated stock solution.
-
Working Solution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration and vehicle ratio. For example, to achieve a 10% DMSO final concentration, dilute the DMSO stock 1:10 with saline.
-
Administration:
-
Vortex the final solution thoroughly before drawing it into the syringe.
-
Administer the compound via the desired route, typically intraperitoneal (i.p.) or subcutaneous (s.c.).[1][6][12]
-
The injection volume is typically 5-10 mL/kg for mice and 1-2 mL/kg for rats. Adjust based on animal weight.
-
Administer a corresponding volume of the vehicle solution to the control group.
-
-
Protocol 2: Antinociceptive Assay (Hot-Plate Test)
This protocol, adapted from studies with MOM SalB, measures the analgesic properties of the compound in rats.[6]
-
Apparatus:
-
Hot-plate analgesia meter, maintained at a constant temperature (e.g., 52-55°C).
-
Plexiglass cylinder to confine the animal to the plate surface.
-
-
Procedure:
-
Acclimation: Gently place each rat on the hot plate (in the "off" state) for a brief period on days preceding the experiment to acclimate them to the apparatus.
-
Baseline Latency: On the test day, place the animal on the heated plate and start a timer. Measure the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 45-60 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the test compound (e.g., MOM SalB 0.5-5 mg/kg, i.p.) or vehicle.[6]
-
Post-treatment Latency: At specific time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency again.[6]
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is used to assess the therapeutic potential of compounds like EOM SalB in a mouse model of multiple sclerosis.[12]
-
Induction of EAE:
-
EAE is induced in C57BL/6J mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).
-
Administer Pertussis toxin (i.p.) on the day of immunization and again two days later.
-
-
Therapeutic Treatment Protocol:
-
Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Begin therapeutic treatment when animals reach a specific disease score (e.g., score of 1-2). This is considered the onset of symptoms.[12]
-
Administer EOM SalB (e.g., 0.1 or 0.3 mg/kg, i.p.) or vehicle daily.[12]
-
Continue daily monitoring and scoring for the duration of the study (e.g., 25-30 days post-immunization).
-
-
Outcome Measures:
-
Primary: Daily clinical score. Data can be analyzed for peak disease severity and average score over the treatment period.
-
Secondary (Post-mortem): At the end of the study, perfuse animals and collect CNS tissue (spinal cord, brain). Analyze for immune cell infiltration (Histology, IHC) and demyelination/remyelination (e.g., Luxol Fast Blue staining).[12]
-
Protocol 4: Cocaine-Induced Hyperactivity
This protocol assesses the ability of KOR agonists to attenuate the stimulant effects of cocaine.[1]
-
Apparatus:
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled).
-
-
Procedure:
-
Habituation: Place animals (rats or mice) in the activity chambers for 30-60 minutes to allow them to habituate to the novel environment and for activity levels to stabilize.
-
Pre-treatment: Administer the test compound (e.g., EOM SalB 0.1 mg/kg, i.p.) or vehicle.[1]
-
Cocaine Challenge: After a pre-determined pretreatment interval (e.g., 15-30 minutes), administer a challenge dose of cocaine (e.g., 15-20 mg/kg, i.p.).
-
Activity Monitoring: Immediately place the animal back in the chamber and record locomotor activity for 60-120 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled in specified time bins (e.g., 5-minute intervals) and as a cumulative total.
-
Compare the locomotor activity between the vehicle + cocaine group and the test compound + cocaine group to determine if the compound attenuated the hyperactivity induced by cocaine.
-
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Salvinorin B Butoxymethyl Ether in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Salvinorin B butoxymethyl ether (SBBE), including its common analogs Salvinorin B ethoxymethyl ether (EOM-SalB) and Salvinorin B methoxymethyl ether (MOM-SalB), in various mouse models. SBBEs are potent and selective kappa-opioid receptor (KOR) agonists with a longer duration of action compared to Salvinorin A, making them valuable tools for investigating the therapeutic potential of KOR activation in neurological and inflammatory disorders.[1][2]
Data Presentation
The following tables summarize the quantitative data on the dosage of SBBE and its analogs in different mouse models based on published studies.
Table 1: Dosage of Salvinorin B Ethoxymethyl Ether (EOM-SalB) in Mouse Models
| Mouse Model | Dosage Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.1 - 0.3 | Intraperitoneal (i.p.), daily | Decreased disease severity, promoted recovery, reduced immune cell infiltration, and increased myelin levels.[3][4][5] | [3][4][5] |
| Cuprizone-Induced Demyelination | 0.3 | Intraperitoneal (i.p.) | Increased the number of mature oligodendrocytes and myelinated axons.[3][4][5] | [3][4][5] |
| Nociception and Anxiety Models | 1 - 30 | Oral (p.o.) | Showed antinociceptive and anxiolytic-like effects.[6] | [6] |
Table 2: Dosage of Salvinorin B Methoxymethyl Ether (MOM-SalB) in Mouse Models
| Mouse Model | Dosage Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Motor Activity (Immobility) | 0.05 - 1 | Subcutaneous (s.c.) | Caused dose-dependent immobility. | [7] |
| Nociception (Hot-plate test) & Hypothermia (in rats) | 0.5 - 5 | Intraperitoneal (i.p.) | Produced dose-dependent antinociception and hypothermia.[7] | [7] |
| Drug Discrimination (in rats) | 0.03 - 0.10 | Intraperitoneal (i.p.) | Substituted for the discriminative stimulus effects of Salvinorin A.[8] | [8] |
Experimental Protocols
Drug Preparation and Administration
Objective: To prepare and administer this compound to mice.
Materials:
-
This compound (EOM-SalB or MOM-SalB)
-
Vehicle:
-
Sterile syringes and needles
Procedure:
-
Preparation of Stock Solution:
-
Due to the hydrophobic nature of SBBE, a stock solution in 100% DMSO is recommended.
-
Calculate the required amount of SBBE based on the desired final concentration and volume.
-
Dissolve the SBBE powder in the appropriate volume of DMSO by vortexing until fully dissolved.
-
-
Preparation of Working Solution for Injection:
-
On the day of the experiment, dilute the stock solution with sterile saline or water to achieve the final desired concentration and vehicle composition (e.g., 50% DMSO in saline).
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, gentle warming and vortexing may be necessary. The final DMSO concentration should be kept as low as possible while ensuring the compound remains in solution.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters and locate the lower abdominal quadrants.
-
Insert the needle at a shallow angle into one of the lower abdominal quadrants, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
-
Subcutaneous (s.c.) Injection:
-
Gently pinch a fold of skin on the back of the mouse, between the shoulder blades.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution to form a small bolus under the skin.
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce EAE in mice and assess the therapeutic effects of SBBE.[1][3][10][11][12]
Materials:
-
Female C57BL/6J mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
SBBE solution
-
Vehicle control solution
Procedure:
-
Induction of EAE:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).[10]
-
-
Treatment:
-
Begin daily i.p. injections of SBBE (e.g., 0.1-0.3 mg/kg EOM-SalB) or vehicle at the onset of clinical signs (score ≥ 1).[5]
-
-
Outcome Measures:
-
Record daily clinical scores and body weight.
-
At the end of the experiment, tissues can be collected for histological analysis (e.g., Luxol Fast Blue staining for myelination) and immunohistochemistry to assess immune cell infiltration.[5]
-
Cuprizone-Induced Demyelination Model
Objective: To induce demyelination using cuprizone and evaluate the remyelinating effects of SBBE.[13][14][15][16][17]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Powdered mouse chow containing 0.2% - 0.3% cuprizone.[5][16]
-
SBBE solution
-
Vehicle control solution
Procedure:
-
Induction of Demyelination:
-
Treatment:
-
Administer daily i.p. injections of SBBE (e.g., 0.3 mg/kg EOM-SalB) or vehicle during the last 1-2 weeks of the cuprizone diet or during the recovery phase after returning to a normal diet.[5]
-
-
Outcome Measures:
-
After the treatment period, perfuse the mice and collect brain tissue.
-
Perform immunohistochemistry to quantify mature oligodendrocytes (e.g., GST-pi staining) and assess myelination (e.g., myelin basic protein staining) in the corpus callosum.[3]
-
Hot-Plate Test for Nociception
Objective: To assess the antinociceptive effects of SBBE using a thermal stimulus.[4][18][19][20][21]
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 52-55°C).[4][20][21]
-
Mice
-
SBBE solution
-
Vehicle control solution
Procedure:
-
Acclimation:
-
Baseline Measurement:
-
Treatment:
-
Administer SBBE or vehicle via the desired route (e.g., i.p. or s.c.).
-
-
Post-Treatment Measurement:
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency again.
-
An increase in latency indicates an antinociceptive effect.
-
Y-Maze Test for Spontaneous Alternation
Objective: To evaluate the effect of SBBE on spatial working memory.[8][22][23][24][25]
Materials:
-
Y-maze apparatus with three identical arms.
-
Mice
-
SBBE solution
-
Vehicle control solution
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 15-30 minutes.[23]
-
-
Treatment:
-
Administer SBBE or vehicle.
-
-
Testing:
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
-
A decrease in spontaneous alternation may indicate deficits in spatial working memory.
-
Mandatory Visualization
Kappa-Opioid Receptor (KOR) Signaling Pathway
Experimental Workflow for EAE Model
Logical Relationship of SBBE Effects in Demyelination
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]
- 11. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 12. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 13. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospective.com [biospective.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Hot Plate | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 22. 2.11. Y-Maze Test [bio-protocol.org]
- 23. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 24. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [en.bio-protocol.org]
- 25. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Salvinorin B Alkoxymethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of Salvinorin B butoxymethyl ether analogs, specifically ethoxymethyl ether Salvinorin B (EOM SalB) and methoxymethyl ether Salvinorin B (MOM-Sal B), for preclinical research. The protocols and data presented are synthesized from published scientific literature and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds.
Introduction
Salvinorin A, a potent and selective kappa opioid receptor (KOPr) agonist, has shown therapeutic promise but is limited by its short in vivo half-life.[1] Chemical modifications at the C-2 position have led to the development of analogs such as ethoxymethyl ether Salvinorin B (EOM SalB) and methoxymethyl ether Salvinorin B (MOM-Sal B) with improved metabolic stability and longer duration of action.[1][2][3] These compounds are valuable tools for investigating the role of the KOPr system in various physiological and pathological processes, including pain, inflammation, addiction, and neurological disorders.[1][4]
Mechanism of Action
EOM SalB and MOM-Sal B are selective agonists of the kappa opioid receptor (KOPr), a G-protein coupled receptor (GPCR).[4][5] Upon binding, they activate downstream signaling pathways. Notably, EOM SalB has been shown to be a G-protein biased agonist, which may be associated with a reduced incidence of the negative side effects often linked to β-arrestin pathway activation by other KOPr agonists.[5]
Applications
Intraperitoneal injection of Salvinorin B alkoxymethyl ethers has been utilized in various preclinical models to investigate their therapeutic potential:
-
Neuroinflammation and Demyelinating Diseases: EOM SalB has been shown to decrease disease severity in mouse models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), promoting remyelination and functional recovery.[5]
-
Pain and Analgesia: MOM-Sal B produces potent antinociceptive effects in rodent models of acute pain (hot-plate test).[2]
-
Substance Abuse and Addiction: EOM SalB has been shown to attenuate cocaine-induced hyperactivity and drug-seeking behavior.[1][4]
-
Neurological Effects: MOM-Sal B induces hypothermia and alters motor activity in rodents.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for EOM SalB and MOM-Sal B from published studies.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50) | G-Protein Bias Factor | Reference |
| EOM SalB | 3.1 ± 0.4 | 0.65 ± 0.17 nM ([³⁵S]GTP-γ-S) | 2.53 | [1][5] |
| MOM-Sal B | 0.60 | ~7-fold more potent than Sal A | Not specified | [2][3] |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 nM ([³⁵S]GTP-γ-S) | 0.648 | [1][5] |
| U50,488H | Not specified | Not specified | 1 (Reference) | [5] |
Table 2: In Vivo Dosages and Effects (Intraperitoneal Administration)
| Compound | Animal Model | Dosage Range (mg/kg, i.p.) | Observed Effects | Reference |
| EOM SalB | C57BL/6J Mice (EAE model) | 0.1 - 0.3 (daily) | Attenuated disease score, promoted recovery | [5] |
| EOM SalB | Not specified (Cocaine model) | 0.1 - 0.3 | Attenuated cocaine-induced hyperactivity | [1] |
| MOM-Sal B | Rats | 0.5 - 5 | Dose-dependent antinociception and hypothermia | [2][6] |
| Salvinorin B (methyl ester) | Not specified (Cocaine model) | 0.3 | Attenuated cocaine-induced hyperactivity | [4] |
Experimental Protocols
This protocol is adapted from studies using EOM SalB in mice.[5]
Materials:
-
Ethoxymethyl ether Salvinorin B (EOM SalB)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
0.9% Saline solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a vehicle solution consisting of DMSO, Tween-80, and 0.9% saline in a 1:1:8 ratio.
-
Weigh the required amount of EOM SalB.
-
Dissolve the EOM SalB in the vehicle solution to achieve the desired final concentration. For example, to prepare a 0.1 mg/mL solution for a 0.3 mg/kg dose in a 20g mouse (requiring 0.06 mL), you would need to calculate the total volume needed for the study cohort.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final drug solution should be administered at a volume of 5 µL per gram of body weight.
The following diagram illustrates a typical workflow for an in vivo experiment involving the intraperitoneal injection of EOM SalB.
This protocol is a summary of the methodology described by Paton et al. (2020).[5]
Animal Model:
-
Female C57BL/6J mice, 8-12 weeks old.
EAE Induction:
-
Immunize mice via subcutaneous injection with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide (50 µ g/mouse ) in Complete Freund's Adjuvant containing 500 µ g/mouse of heat-inactivated Mycobacterium tuberculosis H37Ra.
-
Administer pertussis toxin (200 ng/mouse) via intraperitoneal injection on day 0 and day 2 post-immunization.
Treatment:
-
Monitor mice daily for clinical signs of EAE and score on a standardized scale.
-
Begin treatment at the onset of disease (clinical score ≥ 1).
-
Administer EOM SalB (0.1 or 0.3 mg/kg) or vehicle daily via intraperitoneal injection.
-
Continue daily treatment and monitoring for the duration of the study (e.g., 23 days post-onset).
Outcome Measures:
-
Daily clinical disease score.
-
Body weight.
-
Post-mortem analysis of spinal cord for immune cell infiltration and demyelination.
Safety and Handling
Salvinorin B derivatives are potent psychoactive compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be carried out in a well-ventilated area. Dispose of all waste materials in accordance with institutional guidelines for chemical waste.
Conclusion
This compound analogs, particularly EOM SalB and MOM-Sal B, represent a promising class of research compounds with enhanced pharmacokinetic properties compared to Salvinorin A. Their selective agonism at the KOPr, coupled with a potential for G-protein biased signaling, makes them valuable for exploring the therapeutic potential of this receptor system in a variety of disease models. The protocols and data provided herein serve as a foundation for researchers to further investigate these compelling molecules.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Salvinorin B Alkoxymethyl Ethers in Multiple Sclerosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by neuroinflammation, demyelination, and axonal damage in the central nervous system (CNS). Current therapeutic strategies primarily focus on modulating the immune system. However, there is a significant unmet need for therapies that promote remyelination and neuroprotection. The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for MS, with evidence suggesting that KOR agonists can promote oligodendrocyte differentiation and remyelination.[1][2][3]
Salvinorin A, a potent and selective KOR agonist, has a short duration of action, limiting its therapeutic potential.[1][4] Consequently, semi-synthetic derivatives of its active metabolite, salvinorin B, have been developed to improve pharmacokinetic properties. Among these, alkoxymethyl ethers of salvinorin B, particularly ethoxymethyl ether salvinorin B (EOM SalB), have demonstrated significant therapeutic potential in preclinical models of MS.[1]
Note on Salvinorin B Butoxymethyl Ether: While this document focuses on the application of salvinorin B alkoxymethyl ethers in MS research, a comprehensive review of the available scientific literature did not yield specific data on the use of this compound in MS models. The following application notes and protocols are based on the extensive research conducted on the closely related and potent analog, ethoxymethyl ether salvinorin B (EOM SalB) .
Mechanism of Action: EOM SalB
EOM SalB is a potent and selective KOR agonist.[1] In the context of multiple sclerosis, its therapeutic effects are believed to be mediated through two primary mechanisms:
-
Promotion of Remyelination: KOR activation on oligodendrocyte precursor cells (OPCs) promotes their differentiation into mature, myelinating oligodendrocytes.[1][3] This leads to the restoration of myelin sheaths around demyelinated axons, a critical step for functional recovery.
-
Neuroimmunomodulation: EOM SalB has been shown to reduce the infiltration of immune cells into the CNS in experimental autoimmune encephalomyelitis (EAE), a common animal model for MS.[1] This reduction in neuroinflammation helps to mitigate the autoimmune attack on the myelin sheath.
A key characteristic of EOM SalB is its G-protein biased agonism at the KOR.[1] This biased signaling is thought to be associated with a reduced side-effect profile compared to non-biased KOR agonists, making it a more attractive candidate for clinical development.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of EOM SalB.
Table 1: In Vitro Activity of Salvinorin Analogs
| Compound | G-Protein Signaling (cAMP) EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | G-Protein Bias Factor |
| EOM SalB | 1.14 | 12.3 | 2.53 |
| Salvinorin A | 2.58 | 1.88 | 0.648 |
| U50,488 | 5.48 | 5.48 | 1.00 (Reference) |
| Data sourced from Paton et al., 2021.[1] |
Table 2: In Vivo Efficacy of EOM SalB in EAE Model
| Treatment Group | Dose (mg/kg) | Mean Peak Disease Score | % of Mice Recovered (Score ≤ 0.5) |
| Vehicle | - | ~3.5 | ~10% |
| EOM SalB | 0.1 | ~2.5 | ~30% |
| EOM SalB | 0.3 | ~2.0 | ~60% |
| U50,488 | 0.5 | ~2.7 | ~20% |
| U50,488 | 1.6 | ~2.5 | ~25% |
| Data adapted from Paton et al., 2021.[1] |
Table 3: Effects of EOM SalB in the Cuprizone-Induced Demyelination Model
| Parameter | Vehicle | EOM SalB (0.3 mg/kg) |
| Number of Mature Oligodendrocytes | Decreased | Increased |
| Number of Myelinated Axons | Decreased | Increased |
| Myelin Thickness (g-ratio) | Increased (thinner myelin) | Decreased (thicker myelin) |
| Qualitative summary based on findings from Paton et al., 2021.[1] |
Experimental Protocols
Experimental Workflow: EAE Model
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction:
-
Anesthetize female C57BL/6J mice (8-10 weeks old).
-
Subcutaneously immunize mice with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb and hind limb paralysis; 5, moribund.
-
-
Therapeutic Treatment:
-
At the onset of disease (clinical score ≥ 1), randomize mice into treatment groups.
-
Administer EOM SalB (0.1 or 0.3 mg/kg, i.p.), U50,488 (0.5 or 1.6 mg/kg, i.p.), or vehicle daily.[1]
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., 23 days post-onset), perfuse mice with PBS and 4% paraformaldehyde.
-
Collect spinal cords for histological analysis (e.g., Luxol Fast Blue for myelin, H&E for immune infiltration).
-
For flow cytometry, isolate mononuclear cells from the CNS and spleen to analyze immune cell populations (e.g., CD4+, CD8+ T cells).
-
Protocol 2: Cuprizone-Induced Demyelination
-
Induction:
-
Feed male C57BL/6J mice (8 weeks old) a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
-
Treatment and Remyelination Phase:
-
After 5 weeks, return mice to a normal diet.
-
Initiate daily intraperitoneal injections of EOM SalB (0.3 mg/kg) or vehicle for the desired remyelination period (e.g., 2 weeks).[1]
-
-
Endpoint Analysis:
-
Perfuse mice as described above.
-
Collect brains and process for histology.
-
Focus analysis on the corpus callosum.
-
Perform immunohistochemistry for markers of mature oligodendrocytes (e.g., APC/CC1), myelinated axons (e.g., Luxol Fast Blue), and myelin thickness (g-ratio analysis via electron microscopy).[1]
-
Protocol 3: In Vitro G-Protein Signaling and β-Arrestin Recruitment Assays
-
Cell Culture:
-
Use cell lines stably expressing the human kappa-opioid receptor (e.g., CHO-K1 cells).
-
-
G-Protein Signaling (cAMP Assay):
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of EOM SalB or other test compounds in the presence of forskolin (to stimulate cAMP production) for 30 minutes at 37°C.[1]
-
Lyse the cells and quantify cAMP levels using a commercially available assay kit (e.g., HitHunter cAMP assay).[1]
-
Measure luminescence to determine the inhibition of forskolin-induced cAMP accumulation.
-
-
β-Arrestin Recruitment Assay:
-
Use a commercially available assay system (e.g., PathHunter β-arrestin recruitment assay).
-
Treat cells with various concentrations of EOM SalB or other test compounds.
-
Measure the enzyme complementation-based signal (e.g., chemiluminescence) generated upon β-arrestin recruitment to the activated KOR.
-
Conclusion
Ethoxymethyl ether salvinorin B (EOM SalB) represents a promising therapeutic agent for multiple sclerosis. Its G-protein biased agonism at the KOR promotes remyelination and reduces neuroinflammation in preclinical MS models, with a potentially favorable side-effect profile. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of EOM SalB and other novel KOR agonists for the treatment of demyelinating diseases. Further research is warranted to elucidate the precise downstream signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 4. Buy salvinorin B ethoxymethyl ether [smolecule.com]
Application Notes and Protocols for Salvinorin B Butoxymethyl Ether Analogs in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Salvinorin B ether analogs, specifically Methoxymethyl ether Salvinorin B (MOM-SalB) and Ethoxymethyl ether Salvinorin B (EOM-SalB), in preclinical rodent models of pain. These compounds are potent and selective kappa-opioid receptor (KOPR) agonists with improved pharmacokinetic profiles compared to their parent compound, Salvinorin A.[1][2][3][4][5]
Introduction
Salvinorin A, a naturally occurring diterpene from Salvia divinorum, is a potent KOPR agonist with analgesic properties.[1][6] However, its short duration of action limits its therapeutic potential.[5][6][7] Chemical modifications at the C-2 position of Salvinorin B, the primary metabolite of Salvinorin A, have yielded analogs with enhanced stability, potency, and duration of action.[8][9] MOM-SalB and EOM-SalB are two such analogs that have demonstrated significant antinociceptive and anti-inflammatory effects in various rodent pain models.[7][10][11]
Mechanism of Action
MOM-SalB and EOM-SalB exert their analgesic effects primarily through the activation of the kappa-opioid receptor, a G-protein coupled receptor.[11][12] Binding of these agonists to KOPR triggers a downstream signaling cascade that ultimately leads to the inhibition of nociceptive transmission.[11] This involves the inhibition of adenylyl cyclase, reduction of intracellular cAMP levels, and modulation of ion channel activity, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability.
Data Presentation
The following tables summarize the in vitro binding affinities, functional potencies, and in vivo analgesic efficacy of MOM-SalB and EOM-SalB in comparison to Salvinorin A and the standard KOPR agonist U50,488H.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM) and Functional Potency (EC50, nM)
| Compound | KOPR Ki (nM) | KOPR EC50 (nM) | Reference |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 | [9] |
| MOM-SalB | 0.60 ± 0.1 | 0.40 ± 0.04 | [8] |
| EOM-SalB | 0.32 | 0.14 | [8] |
| U50,488H | ~2.7 | - | [12] |
Table 2: In Vivo Analgesic Effects in Rodent Pain Models
| Compound | Pain Model | Species | Route | Effective Dose (mg/kg) | Observed Effects | Reference |
| MOM-SalB | Hot-Plate Test | Rat | i.p. | 0.5 - 5 | Dose-dependent antinociception, more potent and efficacious than U50,488H. | [5][7] |
| EOM-SalB | Tail-Withdrawal Assay | Mouse | s.c. | 0.1 - 12.5 (cumulative) | Dose-dependent increase in withdrawal latency. | [9] |
| β-THP SalB | Formalin-Induced Inflammatory Pain | Mouse | i.p. | 1 - 2 | Reduced pain score, paw edema, and neutrophil infiltration. | [10][11] |
| β-THP SalB | Paclitaxel-Induced Neuropathic Pain | Mouse | s.c. | 2 | Suppressed mechanical and cold allodynia. | [10][11] |
Note: β-tetrahydropyran Salvinorin B (β-THP SalB) is included as a closely related analog with published data in specific pain models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the analgesic properties of Salvinorin B ether analogs.
Hot-Plate Test for Thermal Nociception
This protocol is adapted from studies evaluating the antinociceptive effects of MOM-SalB in rats.[5][7]
Objective: To assess the central analgesic activity of a compound against a thermal pain stimulus.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound (e.g., MOM-SalB) dissolved in an appropriate vehicle (e.g., 75% dimethylsulfoxide/25% water).[1]
-
Positive control (e.g., U50,488H).
-
Vehicle control.
-
Male Sprague-Dawley rats (200-250 g).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Timer.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate the animals to the hot-plate apparatus by placing them on the unheated plate for 5 minutes for 2-3 days prior to testing.
-
Baseline Latency: On the test day, place each rat on the hot plate and start the timer. Measure the time until the rat exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound, positive control, or vehicle via i.p. injection.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin-Induced Inflammatory Pain Model
This protocol is based on studies using β-THP SalB to assess anti-inflammatory and analgesic effects.[6][10]
Objective: To evaluate the efficacy of a compound in a model of tonic, localized inflammatory pain, which has two distinct phases (neurogenic and inflammatory).
Materials:
-
Test compound (e.g., β-THP SalB) dissolved in an appropriate vehicle.
-
Vehicle control.
-
5% formalin solution.
-
Male C57BL/6 mice (20-25 g).
-
Observation chambers with mirrors for clear viewing of paws.
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Microsyringe for formalin injection.
-
Timer.
Procedure:
-
Habituation: Acclimate mice to the observation chambers for 30 minutes before the experiment.
-
Drug Pre-treatment: Administer the test compound or vehicle (e.g., 30 minutes prior to formalin injection).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and start the timer. Observe the animal's behavior for a set period (e.g., 60 minutes).
-
Pain Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors in each phase is calculated for each group. The reduction in pain behavior in the drug-treated groups compared to the vehicle group indicates an analgesic/anti-inflammatory effect.
Paclitaxel-Induced Neuropathic Pain Model
This protocol is derived from studies assessing the effects of β-THP SalB on chemotherapy-induced neuropathy.[6][10]
Objective: To assess the efficacy of a compound in reducing mechanical and cold allodynia associated with neuropathic pain.
Materials:
-
Paclitaxel.
-
Test compound (e.g., β-THP SalB).
-
Vehicle control.
-
Von Frey filaments for assessing mechanical allodynia.
-
Acetone for assessing cold allodynia.
-
Male C57BL/6 mice.
-
Elevated wire mesh platform.
Procedure:
-
Induction of Neuropathy: Administer paclitaxel to the mice (e.g., via i.p. injections on alternating days for a total of four injections). This will induce neuropathic pain symptoms over several days.
-
Baseline Assessment: Before starting drug treatment, establish a baseline for mechanical and cold sensitivity.
-
Mechanical Allodynia: Place mice on the wire mesh platform. Apply Von Frey filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold.
-
Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and record the duration of the withdrawal response.
-
-
Drug Administration: Once neuropathy is established (typically 7-14 days after the first paclitaxel injection), begin treatment with the test compound or vehicle.
-
Post-Treatment Assessment: Assess mechanical and cold allodynia at various time points after drug administration, using the same methods as the baseline assessment.
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and response durations (for cold allodynia) between the drug-treated and vehicle-treated groups. An increase in withdrawal threshold or a decrease in response duration indicates a reduction in neuropathic pain.
References
- 1. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Salvinorin B Butoxymethyl Ether Activity at the Kappa-Opioid Receptor using the cAMP Hunter™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Salvinorin B butoxymethyl ether is a semi-synthetic analog of the naturally occurring salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1] The KOR is a G protein-coupled receptor (GPCR) that, upon activation, couples to the inhibitory G protein, Gαi.[2][3] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] Consequently, measuring the modulation of intracellular cAMP is a robust method for determining the functional activity of KOR agonists like this compound.
The cAMP Hunter™ assay is a sensitive, cell-based competitive immunoassay designed to quantify cAMP levels.[5] It is well-suited for monitoring the activity of Gαi-coupled receptors. In this application, the assay is used to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the KOR, thereby allowing for the determination of its potency and efficacy.
Principle of the Assay The cAMP Hunter™ assay is based on Enzyme Fragment Complementation (EFC) technology. The assay components include an antibody directed against cAMP and two fragments of β-galactosidase: an enzyme donor (ED) chemically conjugated to cAMP, and an enzyme acceptor (EA). In the absence of free cAMP from the cell lysate, the ED-cAMP conjugate binds to the antibody, preventing its complementation with EA. When free cAMP is present in the lysate, it competes with the ED-cAMP conjugate for antibody binding. This competition frees the ED-cAMP to combine with EA, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the amount of cAMP in the cells.[6]
For a Gαi-coupled receptor like KOR, an agonist will decrease intracellular cAMP levels. Therefore, increasing concentrations of an agonist like this compound will result in a decreased chemiluminescent signal.
Signaling Pathway and Experimental Workflow
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for the HPLC Purification of Salvinorin B Butoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B butoxymethyl ether is a semi-synthetic analog of Salvinorin A, a potent and selective kappa opioid receptor (KOPr) agonist. The modification at the C-2 position, replacing the hydroxyl group of Salvinorin B with a butoxymethyl ether, has been shown in related analogs to enhance metabolic stability, potency, and duration of action, making it a valuable tool for neuroscience research and a potential lead compound in drug development for pain, inflammation, and neurodegenerative diseases.[1][2] Effective purification is critical to obtaining a high-purity compound for accurate pharmacological and toxicological assessment. This document provides detailed protocols for the synthesis and purification of this compound, with a focus on preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound is a two-step process starting from Salvinorin A, which is first deacetylated to Salvinorin B. Salvinorin B is then etherified to yield the final product.
Experimental Protocol: Synthesis
Step 1: Deacetylation of Salvinorin A to Salvinorin B
-
Dissolve Salvinorin A in methanol.
-
Add a solution of sodium carbonate in water.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Salvinorin B.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of Salvinorin B ethoxymethyl ether.
-
Dissolve the crude Salvinorin B (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.25 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add butoxymethyl chloride (2.0 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl and saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is typically purified first by flash column chromatography on silica gel, followed by preparative HPLC for final polishing to achieve high purity.
Flash Column Chromatography
This initial purification step removes the majority of impurities.
Protocol:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 10% to 50% ethyl acetate.[1]
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield partially purified this compound.
Preparative HPLC Purification
This final step ensures the high purity required for research and development applications. A reversed-phase C18 column is effective for separating salvinorin analogs.[1]
Protocol:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase (e.g., a mixture of acetonitrile and water) at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 80% B over 30 minutes is a good starting point.
-
Flow Rate: A typical flow rate for a 20 mm ID column would be in the range of 15-25 mL/min.
-
Detection: Monitor the elution at a suitable wavelength, typically around 210 nm for salvinorins.[3]
-
Injection Volume: The injection volume will depend on the column size and the concentration of the sample.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization or high-vacuum drying) to obtain the final high-purity this compound.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40-80% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 mL |
| Sample Concentration | 10 mg/mL |
Table 2: Purification Summary
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Flash Chromatography | 500 (crude) | 350 | 70 | ~90 |
| Preparative HPLC | 350 | 315 | 90 | >99 |
Visualizations
Experimental Workflow
References
Preparing Salvinorin B Butoxymethyl Ether for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B butoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, offers significant advantages for in vitro studies due to its increased metabolic stability and duration of action.[1][2][3][4] This document provides detailed application notes and protocols for the preparation and use of EOM-SalB in cell-based assays, targeting researchers in pharmacology and drug development. Key quantitative data are summarized, and experimental workflows are visually represented to ensure reproducible and accurate results.
Introduction to this compound
This compound is a neoclerodane diterpene derived from Salvinorin B, which is obtained by the deacetylation of Salvinorin A, a natural product of the Salvia divinorum plant.[5] The addition of a butoxymethyl ether group at the C-2 position enhances the compound's affinity and potency for the KOR while improving its metabolic stability compared to Salvinorin A.[6][7] These characteristics make EOM-SalB a valuable tool for investigating KOR signaling and for the screening of novel KOR-targeted therapeutics in cell-based systems. EOM-SalB has been shown to be a potent, selective, and G-protein biased KOR agonist.[6][7]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for the accurate preparation of stock solutions and for designing cell-based experiments.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₂O₈ | [5][8] |
| Molecular Weight | 448.5 g/mol | [5][8] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 1 mg/mL | [8][9] |
| Storage | Store at -20°C | [9] |
| Purity | >99% (HPLC) | [6] |
| Kᵢ (KOR) | ~0.60 nM (for methoxymethyl ether analog) | [3] |
| Potency | ~10 times more potent than Salvinorin A | [1] |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process starting from Salvinorin B. The general workflow is outlined below.
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on literature descriptions.[10]
Materials:
-
Salvinorin B
-
Butoxymethyl chloride
-
Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve Salvinorin B (e.g., 0.5 mmol) in anhydrous dichloromethane.
-
Add butoxymethyl chloride (e.g., 2.0 equivalents) dropwise to the solution.
-
Add DIPEA (e.g., 2.1 equivalents) as a base and a catalytic amount of DMAP (e.g., 0.25 equivalents).
-
Stir the reaction mixture at room temperature for approximately 15 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Confirm the purity and identity of the final product using HPLC and NMR.
Preparation of Stock Solutions for Cell-Based Assays
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible data in cell-based assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound (MW: 448.5 g/mol ). For 1 mL of a 10 mM stock solution, 4.485 mg is needed.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly to dissolve the compound.
-
If necessary, sonicate the solution in a bath for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Salvinorin B and its derivatives can be light-sensitive.[11]
Cell-Based Assays for KOR Activation
This compound can be used to assess KOR activation through various downstream signaling pathways. The two primary pathways are G-protein signaling and β-arrestin recruitment.
Protocol: cAMP Accumulation Assay (G-protein Pathway)
This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi/o-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human KOR
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Forskolin
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed the KOR-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that induces a submaximal cAMP response (e.g., 10 µM).
-
Assay: a. Remove the culture medium from the cells and add the diluted EOM-SalB. b. Incubate for a short period (e.g., 15 minutes) at 37°C. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a further 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the EOM-SalB concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, which can be a measure of receptor desensitization and internalization.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems)
-
Cell culture medium
-
This compound stock solution
-
Assay buffer
-
Substrate for the reporter enzyme (e.g., chemiluminescent substrate)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed the assay-ready cells into 384-well plates and incubate as required by the specific assay system.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the EOM-SalB concentration and fit the data to determine the EC₅₀ for β-arrestin recruitment.
Data Presentation and Interpretation
The results from the cell-based assays can be used to characterize the potency and efficacy of this compound. The following table provides an example of how to present this data.
| Assay | Parameter | This compound | Reference Compound (e.g., U-50,488H) |
| KOR Binding | Kᵢ (nM) | Insert experimental value | Insert literature value |
| cAMP Accumulation | EC₅₀ (nM) | Insert experimental value | Insert experimental value |
| Eₘₐₓ (%) | Insert experimental value | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | Insert experimental value | Insert experimental value |
| Eₘₐₓ (%) | Insert experimental value | 100% | |
| Bias Factor | (G-protein vs. β-arrestin) | Calculate and insert value | 1 (by definition) |
The bias factor can be calculated using the operational model of agonism to quantify the preference of EOM-SalB for either the G-protein or β-arrestin pathway relative to a reference compound.
Conclusion
This compound is a potent and stable tool for the in vitro investigation of kappa-opioid receptor pharmacology. The protocols and data presented in this document provide a comprehensive guide for researchers to prepare and utilize this compound in a variety of cell-based assays. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of KOR signaling and aiding in the development of novel therapeutics.
References
- 1. Salvinorin - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy salvinorin B ethoxymethyl ether [smolecule.com]
- 6. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 7. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. download.uni-mainz.de [download.uni-mainz.de]
- 11. Salvinorin B | SALB | KORD activator | Hello Bio [hellobio.com]
Application Notes and Protocols for Preclinical Administration of Salvinorin B Alkoxymethyl Ethers
These application notes provide a comprehensive overview of the preclinical administration of Salvinorin B alkoxymethyl ethers, a class of potent and selective kappa-opioid receptor (KOR) agonists. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds in various disease models. The focus is on two prominent analogs, ethoxymethyl ether Salvinorin B (EOM Sal B) and methoxymethyl ether Salvinorin B (MOM Sal B), which have demonstrated enhanced metabolic stability and in vivo efficacy compared to the parent compound, Salvinorin A.[1][2]
Introduction
Salvinorin A, a naturally occurring KOR agonist, has shown therapeutic promise but is limited by a short in vivo half-life due to rapid metabolism.[1][3] Chemical modification at the C-2 position, replacing the labile ester group with an ether linkage, has led to the development of analogs like EOM Sal B and MOM Sal B.[2][4] These compounds exhibit improved pharmacokinetic profiles and potent bioactivity, making them valuable tools for preclinical research into conditions such as pain, addiction, and neurodegenerative diseases like multiple sclerosis.[1][2][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for EOM Sal B and MOM Sal B from various preclinical studies.
Table 1: In Vitro Kappa-Opioid Receptor (KOR) Binding Affinity and Potency
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) | Receptor Selectivity | G-Protein Bias Factor | Reference |
| EOM Sal B | 3.1 ± 0.4 | 0.65 ± 0.17 | High for KOR | 2.53 | [1][5] |
| MOM Sal B | 0.60 | ~5-7 fold more potent than Salvinorin A | High for KOR | Not Reported | [2][6] |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 | High for KOR | 0.648 | [1][5] |
| U50,488H | 2.7 | More potent than Salvinorin A | High for KOR | Not Reported | [2][7] |
Table 2: In Vivo Efficacy and Dosage in Preclinical Models
| Compound | Animal Model | Test | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |
| EOM Sal B | Mouse (C57BL/6J) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.1 - 0.3 | Decreased disease severity, increased recovery | [5] |
| EOM Sal B | Mouse (C57BL/6J) | Cuprizone-induced Demyelination | 0.3 | Increased mature oligodendrocytes and myelinated axons | [5][8] |
| EOM Sal B | Rat | Reinstatement Model of Drug-Seeking (Cocaine) | 0.1 - 0.3 | Attenuated drug-seeking behavior | [1] |
| EOM Sal B | Mouse | Tail-Withdrawal Test (Analgesia) | ED50 = 0.8336 | Increased pain threshold | [1] |
| MOM Sal B | Mouse (Swiss-Webster) | Locomotor Activity | 0.05 - 1 | Dose-dependent alteration of motor activities | [2] |
| MOM Sal B | Rat | Hot-Plate Test (Analgesia) | 0.5 - 5 | Dose-dependent antinociception | [2] |
| MOM Sal B | Rat | Drug Discrimination | Fully substituted for Salvinorin A | Greater potency than Salvinorin A | [9][10] |
Experimental Protocols
Drug Preparation and Administration
Objective: To prepare Salvinorin B alkoxymethyl ethers for in vivo administration.
Materials:
-
Ethoxymethyl ether Salvinorin B (EOM Sal B) or Methoxymethyl ether Salvinorin B (MOM Sal B)
-
Vehicle (e.g., 75% Dimethylsulfoxide (DMSO) / 25% Water, or other appropriate solvent system)[9]
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Weigh the desired amount of the compound.
-
Dissolve the compound in the vehicle. For example, a vehicle of 75% DMSO and 25% sterile water has been used.[9]
-
Vortex the solution until the compound is fully dissolved.
-
Administer the solution to the animal via the desired route, typically intraperitoneal (i.p.) injection for systemic effects.[1][2][5]
-
Administer a corresponding volume of the vehicle to the control group.
Behavioral Assessment: Reinstatement Model of Drug-Seeking
Objective: To evaluate the effect of EOM Sal B on cocaine-seeking behavior.
Protocol (adapted from reinstatement models): [1]
-
Self-Administration Training: Train rats to self-administer cocaine by pressing a lever, which results in an intravenous infusion of cocaine. This is typically done in daily sessions until a stable response rate is achieved.
-
Extinction Phase: Replace the cocaine solution with saline. Continue sessions until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test:
-
Administer the test compound (e.g., EOM Sal B at 0.1 or 0.3 mg/kg, i.p.) or vehicle.[1]
-
After a specified pretreatment time, re-expose the animals to a priming dose of cocaine or a cue previously associated with cocaine availability.
-
Measure the number of lever presses on the previously active lever. A reduction in lever pressing in the drug-treated group compared to the vehicle group indicates attenuation of drug-seeking behavior.
-
Neurological Assessment: Cuprizone-Induced Demyelination Model
Objective: To assess the remyelinating effects of EOM Sal B in a model of multiple sclerosis.[5][8]
Protocol:
-
Induction of Demyelination: Feed mice (e.g., C57BL/6J) a diet containing 0.2% cuprizone for several weeks to induce demyelination in the central nervous system, particularly the corpus callosum.
-
Treatment:
-
Following the demyelination phase, return the mice to a normal diet.
-
Administer EOM Sal B (e.g., 0.3 mg/kg, i.p.) or vehicle daily or on a specified schedule.[5]
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the animals and collect the brain tissue.
-
Process the brain tissue for histological staining (e.g., Luxol Fast Blue for myelin) or immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1) and myelin proteins.
-
Quantify the extent of myelination, the number of mature oligodendrocytes, and myelin thickness in the corpus callosum using microscopy and image analysis software. An increase in these parameters in the EOM Sal B-treated group compared to the vehicle group suggests enhanced remyelination.[5][8]
-
Visualizations
Signaling Pathway of KOR Agonists
Caption: KOR agonist signaling cascade.
Experimental Workflow for Preclinical Behavioral Assessment
Caption: Workflow for in vivo behavioral studies.
Logical Relationship of Salvinorin Derivatives
Caption: Relationship between Salvinorin A and its derivatives.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Document: Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers. (CHEMBL1143255) - ChEMBL [ebi.ac.uk]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 9. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
Application Notes and Protocols for Studying Remyelination with Salvinorin B Butoxymethyl Ether (EOM SalB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethoxymethyl ether Salvinorin B (EOM SalB), a potent and selective G-protein biased kappa opioid receptor (KOR) agonist, in preclinical models of demyelination and remyelination. The following protocols and data are derived from key studies demonstrating the therapeutic potential of EOM SalB in promoting the regeneration of myelin sheaths.
Introduction
Ethoxymethyl ether Salvinorin B (EOM SalB) is a semi-synthetic analog of Salvinorin A with enhanced metabolic stability and a favorable side-effect profile.[1] It acts as a G-protein biased agonist at the kappa opioid receptor (KOR), a pathway that has been identified as a promising target for promoting oligodendrocyte differentiation and remyelination.[2][3][4] Studies have shown that EOM SalB is effective in both inflammatory and toxin-induced models of demyelination, making it a valuable tool for research into new therapies for diseases such as multiple sclerosis.[1][5]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies involving EOM SalB.
Table 1: Efficacy of EOM SalB in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Peak Disease Score (± SEM) | % of Mice in Recovery (Day 23) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 3.5 ± 0.2 | 10% | - |
| EOM SalB | 0.1 | 2.5 ± 0.3 | 40% | p < 0.01 |
| EOM SalB | 0.3 | 1.8 ± 0.2 | 65% | p < 0.0001 |
| U50,488 | 0.5 | 2.8 ± 0.3 | 30% | p < 0.01 |
| U50,488 | 1.6 | 2.4 ± 0.2 | 35% | p < 0.01 |
Data synthesized from graphical representations in Paton et al., 2021.
Table 2: Effects of EOM SalB on Remyelination in the Cuprizone-Induced Demyelination Model
| Parameter | Healthy Control | Cuprizone + Vehicle | Cuprizone + EOM SalB (0.3 mg/kg) |
| Number of Mature Oligodendrocytes (GST-pi+ cells/mm²) | |||
| Day 42 | 150 ± 10 | 40 ± 8 | 85 ± 12 (p < 0.01 vs. Veh) |
| Day 49 | 155 ± 12 | 60 ± 10 | 110 ± 15 (p < 0.05 vs. Veh) |
| Number of Myelinated Axons (per 100 µm²) | |||
| Day 70 | 80 ± 5 | 25 ± 4 | 55 ± 6 (p < 0.01 vs. Veh) |
| G-Ratio (Axon Diameter / Total Diameter) | |||
| Day 49 | 0.75 ± 0.01 | 0.85 ± 0.02 | 0.77 ± 0.01 (p < 0.05 vs. Veh) |
| Day 70 | 0.76 ± 0.01 | 0.83 ± 0.02 | 0.76 ± 0.01 (p < 0.01 vs. Veh) |
Data extracted and synthesized from Paton et al., 2021. G-ratio is a measure of myelin thickness; a lower g-ratio indicates a thicker myelin sheath.
Signaling Pathway
Activation of the kappa opioid receptor by EOM SalB initiates a signaling cascade that promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is thought to occur primarily through the ERK1/2 and CREB pathways, with potential involvement of the JAK/STAT pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the two primary preclinical models used to evaluate the efficacy of EOM SalB.
Experimental Autoimmune Encephalomyelitis (EAE) Workflow
Cuprizone-Induced Demyelination Workflow
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Materials:
-
Female C57BL/6J mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
EOM SalB, Vehicle, and other test compounds
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of induction, prepare an emulsion by mixing MOG₃₅₋₅₅ peptide with CFA to a final concentration of 1 mg/mL of MOG. Emulsify using two Luer-lock syringes connected by a stopcock until a thick, white emulsion is formed.
-
Immunization (Day 0): Anesthetize mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the upper back (total volume 200 µL, containing 200 µg MOG).
-
Pertussis Toxin Administration (Day 0 and 2): Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
Clinical Monitoring: Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight. Score clinical signs on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Treatment: Upon disease onset (clinical score ≥ 1), randomize mice into treatment groups and begin daily i.p. injections of EOM SalB (0.1 or 0.3 mg/kg) or vehicle control.
Protocol 2: Cuprizone-Induced Demyelination
Materials:
-
Female C57BL/6J mice (8-12 weeks old)
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered mouse chow
-
EOM SalB and vehicle control
Procedure:
-
Diet Preparation: Prepare a 0.3% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with standard powdered mouse chow.
-
Demyelination Induction: House mice with ad libitum access to the 0.3% cuprizone diet and water for 6 weeks to induce demyelination, particularly in the corpus callosum. A control group should receive normal powdered chow.
-
Treatment: After 4 weeks of cuprizone diet, begin daily i.p. injections of EOM SalB (0.3 mg/kg) or vehicle control. Continue treatment until the study endpoint.
-
Monitoring: Monitor the weight and general health of the mice throughout the study. Cuprizone can cause weight loss.
-
Endpoint Analysis: Sacrifice mice at designated time points (e.g., day 42, 49, and 70). Perfuse with 4% paraformaldehyde.
-
Tissue Processing: Post-fix the brains overnight in 4% PFA, then transfer to a 30% sucrose solution for cryoprotection.
-
Immunohistochemistry:
-
Section the corpus callosum region using a cryostat (e.g., 30 µm sections).
-
Perform immunohistochemistry for markers of mature oligodendrocytes, such as Glutathione S-transferase pi (GST-pi).
-
Use appropriate primary and fluorescently-labeled secondary antibodies.
-
Image sections using a confocal microscope and quantify the number of GST-pi positive cells per unit area.
-
-
Electron Microscopy (for g-ratio analysis):
-
For ultrastructural analysis, perfuse a subset of animals with a glutaraldehyde/paraformaldehyde fixative.
-
Dissect the corpus callosum and process for transmission electron microscopy.
-
Capture images at high magnification (e.g., 10,000x).
-
For each axon, measure the inner axonal diameter and the outer diameter (including the myelin sheath).
-
Calculate the g-ratio by dividing the inner diameter by the outer diameter. A lower g-ratio indicates a thicker, healthier myelin sheath. Count the number of myelinated versus unmyelinated axons.
-
These protocols provide a framework for investigating the remyelinating properties of EOM SalB. Appropriate institutional animal care and use committee (IACUC) approval is required for all animal procedures.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salvinorin B Butoxymethyl Ether in Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B butoxymethyl ether (EOM-Sal B) is a semi-synthetic analog of Salvinorin A, the primary psychoactive component of Salvia divinorum. As a potent and selective kappa-opioid receptor (KOPr) agonist, EOM-Sal B has garnered significant interest in neuroscience and pharmacology.[1][2][3] Its modified chemical structure, specifically the ether linkage at the C-2 position, confers greater metabolic stability and a longer duration of action compared to its parent compound, Salvinorin A.[4][5] These properties make EOM-Sal B a valuable tool for investigating the in vivo effects of KOPr activation.
Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of psychoactive compounds.[6][7] In this procedure, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward. This technique is instrumental in characterizing the pharmacological profile of novel compounds and determining if they produce similar subjective effects to known drugs of abuse or therapeutic agents. These application notes provide a detailed overview and experimental protocols for the use of this compound in drug discrimination studies.
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOPr), a G-protein coupled receptor (GPCR).[1][2] Upon binding, EOM-Sal B induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[8] Additionally, KOPr activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[8][9]
Quantitative Data from Drug Discrimination Studies
The following tables summarize quantitative data from representative drug discrimination studies involving this compound (EOM-Sal B) and the closely related analog, Salvinorin B methoxymethyl ether (MOM-Sal B).
Table 1: Training Parameters for Drug Discrimination
| Training Drug | Training Dose (mg/kg) | Route of Administration | Vehicle | Subjects | Reinforcement Schedule | Reference |
| Salvinorin A | 2.0 | Intraperitoneal (i.p.) | 75% DMSO / 25% Water | Male Sprague-Dawley rats | Fixed Ratio 20 (FR20) | [7][10] |
| U69,593 | 0.13 | Subcutaneous (s.c.) | Saline | Male Sprague-Dawley rats | Fixed Ratio 20 (FR20) | [3] |
Table 2: Generalization Testing with Salvinorin B Ethers
| Training Drug | Test Compound | Test Dose Range (mg/kg) | Outcome | Potency Relative to Training Drug | Reference |
| Salvinorin A | EOM-Sal B | 0.03 - 0.3 | Full generalization | More potent | [7][10] |
| Salvinorin A | MOM-Sal B | 0.03 - 0.3 | Full generalization | More potent | [7][10] |
| U69,593 | EOM-Sal B | 0.01 - 0.03 | Full generalization | More potent | [3] |
| U69,593 | MOM-Sal B | 0.01 - 0.03 | Full generalization | More potent | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical drug discrimination study involving this compound.
Subjects
-
Species: Male Sprague-Dawley rats
-
Initial Weight: 250-300 g upon arrival
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and Water: Water is available ad libitum in the home cage. Food is restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reinforcement.
Apparatus
-
Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser that delivers 45 mg sucrose pellets into a receptacle between the levers, and a house light.
-
The chambers are enclosed in sound-attenuating boxes with fans for ventilation and to mask extraneous noise.
-
A computer with appropriate software is used to control the experimental contingencies and record the data.
Experimental Workflow
Detailed Procedure
a. Lever Press Training:
-
Rats are initially trained to press one of the levers to receive a sucrose pellet on a continuous reinforcement schedule.
-
The reinforcement schedule is gradually increased to a Fixed Ratio (FR) 20, where 20 lever presses are required to receive one pellet.[7][10]
b. Discrimination Training:
-
Once stable responding is achieved on the FR20 schedule, discrimination training begins.
-
Before each daily session, rats receive an intraperitoneal (i.p.) injection of either the training drug (e.g., 2.0 mg/kg Salvinorin A) or the vehicle (e.g., 75% dimethylsulfoxide / 25% water).[7][10]
-
Following a 15-30 minute pretreatment interval, the rat is placed in the operant chamber.
-
If the training drug was administered, only responses on the designated "drug-appropriate" lever are reinforced. Responses on the other lever ("vehicle-appropriate") have no consequence.
-
If the vehicle was administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
The assignment of the drug-appropriate lever is counterbalanced across subjects.
-
Training sessions are typically 15-30 minutes long.
-
Training continues until the discrimination criteria are met for at least 8 out of 10 consecutive sessions. The criteria are typically:
-
The first completed FR of the session is on the correct lever.
-
At least 80% of total responses are on the correct lever.
-
c. Substitution Testing:
-
Once the discrimination is learned, substitution test sessions are interspersed between training sessions.
-
On a test day, the rat receives an injection of a novel compound, such as this compound, at a specific dose.
-
The rat is then placed in the operant chamber, and responding on either lever is recorded but not reinforced (extinction conditions).
-
The session ends after a predetermined number of responses or a set time has elapsed.
-
The primary dependent variable is the percentage of responses on the drug-appropriate lever.
-
A range of doses for the test compound is typically evaluated to generate a dose-response curve.
-
Full substitution (generalization) is considered to have occurred if a dose of the test drug results in ≥80% of responses on the drug-appropriate lever.
d. Drug Preparation:
-
This compound is dissolved in a vehicle suitable for injection. A common vehicle for Salvinorin A and its analogs is a mixture of dimethyl sulfoxide (DMSO) and water or saline.[7][10] For example, a 75% DMSO and 25% sterile water solution can be used.
-
The drug solution should be prepared fresh on the day of the experiment.
Conclusion
Drug discrimination studies are a powerful tool for characterizing the in vivo pharmacological effects of novel compounds like this compound. The protocols outlined above, in conjunction with the provided quantitative data, offer a comprehensive guide for researchers interested in utilizing this paradigm. The finding that this compound fully substitutes for the discriminative stimulus effects of Salvinorin A and other KOPr agonists confirms its mechanism of action and highlights its potential as a research tool and a lead compound for the development of therapeutics targeting the kappa-opioid system.
References
- 1. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 2. frontiersin.org [frontiersin.org]
- 3. "Discriminative Stimulus Effects of Atypical Hallucinogen Salvinorin A," by Bryan Killinger [scholarworks.wmich.edu]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Salvinorin B Butoxymethyl Ether
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of salvinorin B butoxymethyl ether. The procedures and challenges are based on established methods for analogous alkoxymethyl ethers.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Problem: The reaction yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction. The starting material, Salvinorin B, may not have been fully consumed. This can be due to insufficient reagent quantities or reaction time.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration. Ensure that the butoxyalkylating reagent (e.g., butoxymethyl chloride) and the base (e.g., diisopropylethylamine) are fresh and used in sufficient excess. For a similar synthesis of ethoxymethyl ether, 5 equivalents of both base and alkylating agent were used[1].
-
-
Possible Cause 2: Degradation of Starting Material or Product. Salvinorin B and its derivatives can be sensitive to harsh conditions. The butoxymethyl ether protecting group is an acetal, which is known to be sensitive to acidic conditions[2].
-
Possible Cause 3: Competing Side Reactions. The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: In the synthesis of analogous compounds, side reactions were suppressed by carefully controlling the reaction conditions and using a large excess of specific reagents when necessary[1]. Ensure the temperature is maintained at room temperature and avoid heating unless specified by a validated protocol.
-
Problem: The purification process is difficult, and multiple spots are visible on TLC.
-
Possible Cause 1: Presence of Unreacted Starting Material and Reagents. Salvinorin B and excess reagents like i-Pr₂NEt can complicate purification.
-
Solution: The workup procedure is critical for removing the bulk of impurities. Washing the organic layer with dilute aqueous HCl (e.g., 0.1 M) will remove the amine base, followed by washes with water, saturated aq. NaHCO₃, and brine to remove residual acid and salts[1].
-
-
Possible Cause 2: Formation of Byproducts. Closely related impurities can co-elute with the product during column chromatography.
-
Solution: Flash Column Chromatography (FCC) is the standard method for purification[1][3]. A gradient elution system is often necessary. For the related ethoxymethyl ether, a gradient of 25% to 50% ethyl acetate in hexanes was effective. After the main product elutes, a column flush with a more polar solvent system (e.g., 20% methanol in dichloromethane) can help recover any remaining starting material[1].
-
Problem: The final product appears to be unstable.
-
Possible Cause: Inherent Lability. Alkoxymethyl ethers are generally stable but can be cleaved under acidic conditions[2][4]. Residual acidic impurities from the reaction or purification can promote slow degradation during storage.
-
Solution: Ensure the final product is free of acidic contaminants by performing thorough aqueous washes during the workup. Store the purified compound as an amorphous solid or resin under an inert atmosphere at low temperatures to maximize its shelf-life. Alkoxymethyl ethers are noted to be more stable in vivo than the acetate group of Salvinorin A, which is a desirable property[1].
-
Synthesis Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
- 1. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
Technical Support Center: Synthesis of Salvinorin B Butoxymethyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Salvinorin B butoxymethyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis is a two-step process. First, Salvinorin A is deacetylated to yield Salvinorin B. Subsequently, the hydroxyl group at the C-2 position of Salvinorin B is etherified using a butoxymethylating agent to produce the final product.
Q2: What are the most common issues encountered during this synthesis?
The most prevalent issues are low yields and the formation of impurities, primarily the C8-epimer of both the intermediate Salvinorin B and the final product. Incomplete reactions during the deacetylation step can also result in the recovery of starting material.
Q3: How can I avoid the formation of the C8-epimer during the deacetylation of Salvinorin A?
The formation of the C8-epimer is a common problem under basic conditions. A method to suppress this side reaction involves the addition of a sodium-selective complexing agent, such as 15-crown-5, to the reaction mixture. This has been shown to lead to a nearly quantitative yield of Salvinorin B with no detectable C8-epimer formation[1].
Q4: My etherification reaction yield is low. What are the potential causes and solutions?
Low yields in the etherification step can be due to several factors:
-
Incomplete reaction: Ensure all reagents are fresh and anhydrous. The reaction may require longer reaction times or gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Suboptimal base or solvent: The choice of base and solvent is critical. While N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (CH2Cl2) or N,N-Dimethylformamide (DMF) is commonly used, other non-nucleophilic bases could be explored.
-
Degradation of starting material or product: Salvinorins can be sensitive to harsh basic conditions. It is crucial to maintain the recommended reaction temperature and work up the reaction as soon as it is complete.
Q5: How can I identify and separate the C8-epimer from my desired product?
The C8-epimers can be distinguished from the natural isomers by TLC and NMR spectroscopy.
-
TLC: The unnatural C8-epimers typically have a higher Rf value (spot above the natural compounds) in ethyl acetate/hexanes solvent systems. When visualized with a vanillin stain, they often produce a blue color, in contrast to the pink/purple color of the natural epimers[2].
-
¹H NMR: The C8-epimers exhibit a characteristic upfield shift of the H-12 multiplet to around δ 5.30 ppm, appearing as a broad doublet[2].
Separation is typically achieved by flash column chromatography on silica gel[2][3].
Q6: I have isolated the C8-epimer of my final product. Is it possible to convert it back to the desired isomer?
Yes, it is possible to epimerize the undesired C8-epimer back to the thermodynamically more stable natural isomer. This can be achieved by treating the isolated epimer with a mild base, such as potassium carbonate (K₂CO₃), in methanol at room temperature[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of Salvinorin B from Salvinorin A | Incomplete deacetylation reaction. | Prolong the reaction time and monitor by TLC. Ensure the reagents are of high quality. |
| Formation of C8-epimer. | Add 15-crown-5 to the reaction mixture to suppress epimerization[1]. | |
| Low yield of this compound | Incomplete etherification reaction. | Ensure all reagents and solvents are anhydrous. Increase the reaction time or consider a slight increase in temperature, monitoring carefully for degradation. |
| Suboptimal reaction conditions. | Experiment with different non-nucleophilic bases (e.g., Proton-Sponge®) or anhydrous aprotic solvents (e.g., acetonitrile). | |
| Degradation of starting material or product. | Avoid excessively strong bases or high temperatures. Work up the reaction promptly upon completion. | |
| Presence of multiple spots on TLC after reaction | Formation of C8-epimer and other side products. | Carefully perform flash column chromatography to separate the isomers and impurities. Use the different color response to vanillin stain to help identify fractions containing the epimer[2]. |
| Unreacted Salvinorin B. | Optimize reaction time and stoichiometry of the butoxymethylating agent. | |
| Difficulty in purifying the final product | Co-elution of the product and its C8-epimer. | Use a less polar solvent system for chromatography to improve separation. Repeated chromatography may be necessary[2]. Consider converting the C8-epimer back to the desired product and re-purifying[1]. |
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A to Salvinorin B (Minimized Epimerization)
This protocol is adapted from a method developed to minimize C8-epimerization[1].
-
Dissolve Salvinorin A in a 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile (MeCN).
-
Add sodium bicarbonate (NaHCO₃) and 15-crown-5 to the solution.
-
Add 30% hydrogen peroxide (H₂O₂) dropwise while stirring vigorously.
-
Continue to stir the mixture vigorously at room temperature for 36 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Salvinorin B.
Protocol 2: Synthesis of this compound
This is a general protocol adapted from the synthesis of analogous alkoxymethyl ethers[3][4].
-
Dissolve Salvinorin B in anhydrous dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (approx. 5 equivalents) to the solution.
-
Add chloromethyl butyl ether (BuOCH₂Cl) (approx. 5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of Salvinorin B.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 0.1 M aqueous HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various Salvinorin B alkoxymethyl ethers, which can serve as a benchmark for the synthesis of the butoxymethyl analog.
| Alkoxymethyl Ether | Reagents | Solvent | Yield | Reference |
| Ethoxymethyl | EtOCH₂Cl, DIPEA | DMF | 80% | [4] |
| Methoxymethyl | MOMCl, DIPEA | CH₂Cl₂ | Not specified, but successful | [3] |
| Propoxymethyl | 1-Propanol, NIS, TfOH | CH₂Cl₂ | Not specified, but successful | [4] |
Visualizations
Synthesis Workflow
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
purification byproducts of salvinorin B butoxymethyl ether
Technical Support Center: Salvinorin B Butoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound (SBBE). The synthesis of SBBE, a semi-synthetic analog of Salvinorin A, often results in a mixture of products requiring careful purification.[1][2] This center addresses common byproducts and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the synthesis of this compound?
A1: During the synthesis of SBBE from Salvinorin B, several byproducts can form. The most common are:
-
Unreacted Salvinorin B: Incomplete reaction is a common issue, leaving residual starting material in your crude product.
-
Hydrolysis Byproducts: The butoxymethylating reagent (e.g., BOM-Cl) can be sensitive to moisture, hydrolyzing to form butanol and formaldehyde. These can lead to minor, polar impurities.
-
Degradation Products: The neoclerodane diterpene core of salvinorins can be sensitive to harsh acidic or basic conditions used during reaction or workup.[3] This may lead to hydrolysis of the C17 methyl ester or other structural rearrangements.
-
Over-alkylation Byproducts: If other reactive hydroxyl groups are present and not adequately protected, unintended butoxymethylation can occur at those sites.
Q2: My reaction yield is very low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Reagent Quality: Ensure your butoxymethylating agent and base are fresh and of high purity. Anhydrous (moisture-free) conditions are critical to prevent reagent decomposition.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or choice of base can lead to incomplete conversion or degradation of the starting material.
-
Workup Issues: Product loss during the aqueous workup phase is common.[3][4] SBBE may have some water solubility, or emulsions can form, making separation difficult. Ensure you re-extract the aqueous layer with your organic solvent to maximize recovery.
-
Purification Losses: The product may be lost during purification steps like column chromatography if the incorrect solvent system is used or if the compound streaks on the column.
Q3: I see an unexpected spot on my Thin-Layer Chromatography (TLC) plate. How can I identify it?
A3: An unexpected spot usually indicates a byproduct or a degradation product.
-
Compare with Starting Material: Co-spot your crude reaction mixture with the Salvinorin B starting material. If one of the spots matches, you have an incomplete reaction.
-
Polarity as a Clue: Generally, more polar compounds (lower Rf value) may correspond to hydrolyzed or degradation products (e.g., Salvinorin B itself, or a carboxylic acid from ester hydrolysis). Less polar compounds (higher Rf value) are less common but could indicate an unexpected side reaction.
-
Staining: Use a visualizing stain like potassium permanganate (KMnO₄), which is effective for visualizing salvinorin compounds.[5]
-
Isolation and Analysis: If the impurity is significant, the best approach is to isolate it via chromatography and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How can I minimize byproduct formation?
A4: To improve the purity of your crude product:
-
Use Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize the Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to minimize side reactions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing it to slowly warm to room temperature.
-
Careful Workup: Use a gentle aqueous quench (e.g., saturated ammonium chloride) and avoid strong acids or bases that could degrade the product.[3]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of SBBE.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots of similar polarity on TLC, difficult to separate. | 1. Formation of diastereomers. 2. Structurally similar byproducts. | 1. Try a different solvent system for chromatography; a less polar or more selective eluent might improve separation. 2. Consider using High-Performance Liquid Chromatography (HPLC) for better resolution.[6][7] 3. Repeated flash chromatography may be necessary to achieve separation.[5] |
| Product appears pure by TLC but crude NMR is complex. | 1. Presence of rotamers or conformational isomers that are in slow exchange on the NMR timescale. 2. Overlapping signals from a structurally very similar impurity. | 1. Acquire the NMR spectrum at an elevated temperature (e.g., 40-60 °C) to see if peaks coalesce. 2. Use 2D NMR techniques (like COSY and HSQC) to help assign signals and identify distinct molecules. 3. Rely on LC-MS to confirm the mass of the main product and identify masses of impurities. |
| Product degrades during column chromatography on silica gel. | 1. Salvinorins can be sensitive to the acidic nature of standard silica gel. 2. The chosen solvent system is too polar, leading to long retention times and on-column degradation. | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a weak base (e.g., 0.5-1% triethylamine in the eluent). 2. Use a less polar, faster-running solvent system if possible.[8] 3. Consider using a different stationary phase, such as alumina or C18 (reverse-phase). |
| White precipitate forms during aqueous workup. | 1. The product or a byproduct is insoluble in the biphasic mixture. 2. Salts have precipitated out of the aqueous layer. | 1. Add more organic solvent and/or water to dissolve the precipitate. 2. If an emulsion has formed, adding brine (saturated NaCl solution) can help break it.[4] 3. Filter the mixture before separating the layers, then wash the collected solid with water and the organic solvent to determine its solubility. |
Quantitative Data Summary
The following table presents hypothetical data from trial syntheses of SBBE to illustrate how reaction conditions can influence product and byproduct distribution, as analyzed by HPLC.
| Run ID | Base | Temperature (°C) | Time (h) | SBBE Yield (%) | Unreacted Salvinorin B (%) | Degradation Product (%) |
| SBBE-01 | Triethylamine | 25 | 12 | 65 | 25 | 10 |
| SBBE-02 | DIPEA | 0 to 25 | 12 | 85 | 10 | 5 |
| SBBE-03 | NaH | 25 | 4 | 40 | 15 | 45 |
| SBBE-04 | DIPEA | 25 | 24 | 78 | 5 | 17 |
This data is for illustrative purposes only. It suggests that using a hindered base like DIPEA at controlled temperatures (Run SBBE-02) provides the best outcome, minimizing both unreacted starting material and degradation. Using a strong, nucleophilic base like NaH (Run SBBE-03) can lead to significant degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound (SBBE)
Materials:
-
Salvinorin B (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
Butoxymethyl chloride (BOM-Cl, 2.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Salvinorin B in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
After 5 minutes, add BOM-Cl dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete (typically 4-12 hours), quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude SBBE product
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
Procedure:
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% Ethyl Acetate in Hexanes) and pack the column.
-
Optional: If degradation is a concern, add 0.5% triethylamine to the eluent mixture.
-
Dissolve the crude SBBE in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column using a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 40%).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified SBBE.
Visualizations
Caption: Reaction pathway showing the formation of SBBE and common byproducts.
Caption: Step-by-step workflow for SBBE synthesis and purification.
Caption: Decision tree for troubleshooting common SBBE purification issues.
References
- 1. Salvinorin - Wikipedia [en.wikipedia.org]
- 2. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy salvinorin B ethoxymethyl ether [smolecule.com]
- 7. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 8. Reddit - The heart of the internet [reddit.com]
salvinorin B butoxymethyl ether stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of salvinorin B butoxymethyl ether (EOM-Sal B), a potent and selective kappa opioid receptor (KOPr) agonist. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1] For its precursor, salvinorin B, it is recommended to protect the solid from light.[2]
Q2: How should I store stock solutions of this compound?
A2: The storage of stock solutions depends on the duration of storage:
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): Store at -80°C.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2] For salvinorin B solutions, it is advised to use them within 24 hours of preparation and protect them from light.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in the following organic solvents:
-
Dimethylformamide (DMF): ~20 mg/mL
-
Dimethyl sulfoxide (DMSO): ~20 mg/mL
-
Ethanol: ~1 mg/mL[1]
For aqueous solutions, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
Q4: How does the stability of this compound compare to salvinorin A?
A4: this compound is significantly more metabolically stable than salvinorin A.[4][5] This is because salvinorin A has an acetate ester at the C-2 position, which is susceptible to hydrolysis by esterases in the body, leading to the less active metabolite, salvinorin B.[5][6] In contrast, this compound has a more stable ether linkage at the C-2 position, resulting in a longer duration of action in vivo (around 2-3 hours compared to less than 30 minutes for salvinorin A).[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected results in in vitro assays. | 1. Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, light exposure for salvinorin B). 2. Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers. 3. Incorrect concentration: Errors in weighing the compound or in serial dilutions. | 1. Ensure proper storage: Aliquot stock solutions and store them at the recommended temperatures. Prepare fresh dilutions for each experiment. For salvinorin B, protect solutions from light.[2] 2. Check for precipitation: Visually inspect solutions for any precipitate. If precipitation is suspected, briefly sonicate the solution. When preparing aqueous solutions, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. It is recommended to first dissolve in DMSO then dilute with an aqueous buffer.[3] 3. Verify concentration: Re-weigh the compound and prepare a fresh stock solution. Use calibrated pipettes for dilutions. Consider performing a quality control check of the compound purity via HPLC.[4] |
| Variability in animal behavior or physiological responses in in vivo studies. | 1. Incomplete solubilization or precipitation of the compound in the vehicle. 2. Uneven distribution of the compound in the injection solution. 3. Degradation of the compound in the vehicle prior to injection. | 1. Optimize vehicle composition: For intraperitoneal (i.p.) injections in rodents, a common vehicle for salvinorin A derivatives is a mixture of DMSO and saline (e.g., 75% DMSO/25% water).[8] Ensure the compound is fully dissolved. Sonication may aid in dissolution. 2. Ensure homogeneity: Vortex the solution thoroughly before drawing it into the syringe for each injection. 3. Prepare fresh solutions: Prepare the injection solution immediately before use to minimize the risk of degradation. |
| Unexpected side effects or toxicity in animal models. | 1. High dosage: The dose administered may be too high for the specific animal model or experimental conditions. 2. Vehicle toxicity: The vehicle itself (e.g., high concentration of DMSO) may be causing adverse effects. | 1. Perform a dose-response study: Start with a lower dose and titrate up to find the optimal dose that produces the desired effect with minimal side effects. Doses for this compound in mice have been reported in the range of 0.1-0.3 mg/kg (i.p.).[2][4] 2. Conduct vehicle control experiments: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects. If vehicle toxicity is suspected, explore alternative, less toxic vehicle formulations. |
Experimental Protocols
Preparation of a Stock Solution of this compound
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in dissolution.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light and prevent contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vivo Administration of this compound in Mice
Materials:
-
Stock solution of this compound in DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or other appropriate syringes for the intended route of administration)
Procedure:
-
On the day of the experiment, retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate the required volume of the stock solution based on the desired dose and the weight of the animals.
-
Prepare the injection solution by diluting the stock solution with sterile saline. For example, to prepare a vehicle of 75% DMSO, mix 3 parts of the DMSO stock solution with 1 part sterile saline.
-
Vortex the final injection solution thoroughly to ensure homogeneity.
-
Administer the solution to the mice via the desired route (e.g., intraperitoneal injection). Reported doses in mice range from 0.1 to 0.3 mg/kg.[4][9]
-
Always include a vehicle control group that receives the same volume of the DMSO/saline mixture without the compound.
Mandatory Visualizations
Kappa Opioid Receptor (KOPr) Signaling Pathway
Caption: Signaling pathway of this compound via the Kappa Opioid Receptor.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo experiment with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 5. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salvinorin B Butoxymethyl Ether Solubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Salvinorin B Butoxymethyl Ether in aqueous solutions. Due to the limited direct data on this compound, this guide incorporates data from the closely related and structurally similar compound, Salvinorin B Ethoxymethyl Ether, to provide the best available information and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: What solvents are recommended for preparing stock solutions of this compound?
For the closely related Salvinorin B Ethoxymethyl Ether, organic solvents are necessary to achieve viable stock concentrations. The following table summarizes the solubility data for Salvinorin B Ethoxymethyl Ether, which can be used as a starting point for this compound.
| Solvent | Solubility (Salvinorin B Ethoxymethyl Ether) |
| DMF | 20 mg/mL[4][5] |
| DMSO | 20 mg/mL[4][5] |
| Ethanol | 1 mg/mL[4][5] |
It is recommended to first dissolve this compound in a minimal amount of a compatible organic solvent like DMSO or DMF to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium.
Q3: How can I improve the dissolution of this compound?
If you encounter difficulties in dissolving the compound, even in organic solvents, the following techniques can be employed:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break down compound aggregates and enhance solvent interaction.
-
Gentle Heating: Warming the solution in a hot water bath (e.g., to 37°C) can increase the rate of dissolution.[4] However, be cautious about potential compound degradation at higher temperatures and always check for stability information.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common issue with poorly water-soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of the compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: While keeping the organic solvent concentration as low as possible is often desired for biological experiments, a slight increase in the final percentage of DMSO or DMF in your aqueous solution may be necessary to maintain solubility. Be sure to run appropriate vehicle controls in your experiments to account for any effects of the solvent.
-
Use a different co-solvent: If DMSO is not suitable for your experimental system, consider other biocompatible solvents.
-
Formulation with excipients: For in vivo studies or complex cell-based assays, formulation with solubilizing agents such as cyclodextrins or surfactants may be required.
Q5: For how long can I store solutions of this compound?
Solutions of related compounds like Salvinorin B are noted to be unstable.[6] It is recommended that solutions are prepared fresh for each experiment. If storage is necessary, it is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][7] For Salvinorin B, it is recommended to use solutions stored at -20°C within 24 hours.[6]
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weigh the desired amount of this compound powder in a suitable vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, use sonication or gentle warming as described in the troubleshooting section.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or below.
Protocol for Preparing a Working Solution in an Aqueous Medium
-
Thaw a single-use aliquot of the concentrated stock solution.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for addressing compound precipitation.
References
- 1. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Salvinorin B | SALB | KORD activator | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Salvinorin B Butoxymethyl Ether (SBBE)
Welcome to the technical support center for Salvinorin B butoxymethyl ether (SBBE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SBBE) and what is its primary mechanism of action?
This compound (SBBE), also known as 2-O-methoxymethylsalvinorin B (MOM-SalB), is a semi-synthetic analog of the naturally occurring Salvinorin A.[1] It is a highly potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[2][3][4] Its primary mechanism of action is to bind to and activate the KOR, leading to downstream signaling cascades.[5] The butoxymethyl ether modification at the C-2 position of the salvinorin scaffold increases its metabolic stability compared to Salvinorin A, resulting in a longer duration of action in vivo (approximately 2-3 hours).[1]
Q2: How selective is SBBE for the kappa-opioid receptor?
Q3: What are the known on-target effects of SBBE?
The in vivo effects of SBBE that have been demonstrated to be mediated by the KOR include:
These effects can be blocked by pretreatment with a selective KOR antagonist like norbinaltorphimine (nor-BNI).[2][4]
Q4: Are there any known or suspected off-target effects of SBBE?
Currently, there is limited published evidence of direct, significant off-target binding of SBBE to other receptors at concentrations typically used to study KOR activation. However, it is a good laboratory practice to empirically rule out off-target effects in your experimental system. In drug discrimination studies with rats, the dissociative hallucinogen ketamine and the serotonergic hallucinogen LSD have been shown to produce partial substitution for Salvinorin A, suggesting some overlap in their stimulus properties.[8] This may not be a direct off-target binding effect but rather a convergence in downstream signaling or network activity.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with SBBE, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular response | 1. Off-target effect: The observed response is not mediated by the KOR. 2. Cell line integrity: The cell line may not express functional KOR, or the expression level may have changed over passages. 3. Compound stability: SBBE may have degraded in the experimental medium. | 1. Antagonist Challenge: Pre-treat cells with a selective KOR antagonist (e.g., nor-BNI) before adding SBBE. An on-target effect should be blocked. 2. Use KOR-knockout/knockdown cells: As a negative control, test SBBE in a cell line that does not express the KOR. 3. Confirm KOR expression: Verify KOR expression in your cell line using qPCR, Western blot, or a functional assay with a known KOR agonist. 4. Prepare fresh solutions: Always prepare fresh solutions of SBBE for each experiment. |
| In vivo effect is not blocked by a KOR antagonist | 1. Off-target effect: The observed in vivo effect is independent of KOR activation. 2. Insufficient antagonist dose or timing: The dose or pre-treatment time of the KOR antagonist may not be optimal to block the effects of SBBE. | 1. Conduct a dose-response for the antagonist: Determine the effective dose of the KOR antagonist required to block a known on-target effect of SBBE (e.g., hypothermia). 2. Vary antagonist pre-treatment time: Consult the literature for the optimal pre-treatment window for your chosen antagonist. For example, nor-BNI has a long duration of action and is typically administered 24 hours before the agonist.[2] |
| High variability in experimental results | 1. Compound solubility: SBBE may not be fully dissolved in the vehicle. 2. Inconsistent dosing: Inaccurate pipetting or injection volumes. | 1. Optimize vehicle: Ensure SBBE is fully solubilized in the chosen vehicle. Sonication may be helpful. 2. Precise dosing: Use calibrated pipettes and follow a consistent administration protocol. |
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of SBBE (MOM-Sal B) and related compounds at the kappa-opioid receptor.
Table 1: Receptor Binding Affinity (Ki) of Salvinorin Analogs at the Human Kappa-Opioid Receptor (hKOR)
| Compound | Ki (nM) | Reference |
| This compound (MOM-Sal B) | 0.60 | [1] |
| Salvinorin A | ~1.3 - 2.5 | [2][6] |
| U50,488H | ~2.7 | [6] |
Table 2: In Vitro Potency (EC50) for G-protein Activation at hKOR
| Compound | EC50 (nM) | Reference |
| This compound (MOM-Sal B) | 0.6 | [2] |
| Salvinorin A | 4.5 | [2] |
| U50,488H | 3.4 | [2] |
Experimental Protocols
Protocol 1: In Vitro Antagonist Challenge Assay to Confirm KOR-Mediated Effects
This protocol is designed to determine if an observed cellular response to SBBE is mediated by the kappa-opioid receptor.
-
Cell Culture: Plate cells expressing the kappa-opioid receptor at an appropriate density in a suitable multi-well plate format.
-
Antagonist Pre-treatment: Prepare a solution of a selective KOR antagonist (e.g., norbinaltorphimine, nor-BNI). Add the antagonist to the appropriate wells at a concentration known to block KOR activation (typically 10-fold higher than its Ki). Incubate for the recommended pre-treatment time (e.g., 30 minutes for most antagonists, but up to 24 hours for nor-BNI). Include a vehicle-only control group.
-
SBBE Treatment: Prepare a solution of SBBE at the desired concentration. Add SBBE to both antagonist-pre-treated and non-pre-treated wells. Include wells with only the antagonist and wells with only the vehicle as controls.
-
Incubation: Incubate the plate for the desired time to observe the cellular response.
-
Assay Readout: Measure the cellular response using the appropriate assay (e.g., cAMP accumulation assay, MAPK phosphorylation assay, etc.).
-
Data Analysis: Compare the response to SBBE in the presence and absence of the KOR antagonist. A significant reduction in the SBBE-induced effect in the presence of the antagonist indicates an on-target, KOR-mediated effect.
Protocol 2: In Vivo Antagonist Study to Verify KOR-Mediated Behavioral Effects
This protocol is used to confirm that a behavioral or physiological effect of SBBE in an animal model is mediated by the KOR.
-
Animal Acclimation: Acclimate animals to the experimental conditions and handling.
-
Antagonist Administration: Administer a selective KOR antagonist (e.g., nor-BNI, 10 mg/kg, s.c.) or vehicle to two groups of animals. Note the long pre-treatment time required for nor-BNI (typically 24 hours).[2]
-
SBBE Administration: After the antagonist pre-treatment period, administer SBBE (e.g., 2.5 mg/kg, i.p.) or vehicle to the animals.[2] This will result in four experimental groups: Vehicle + Vehicle, Vehicle + SBBE, Antagonist + Vehicle, and Antagonist + SBBE.
-
Behavioral/Physiological Measurement: At the appropriate time point after SBBE administration, measure the desired effect (e.g., response latency in a hot-plate test for antinociception, or core body temperature for hypothermia).[2]
-
Data Analysis: Compare the effect of SBBE in the vehicle-pre-treated group to the antagonist-pre-treated group. A significant attenuation of the SBBE-induced effect by the KOR antagonist confirms that the effect is KOR-mediated.
Visualizations
Caption: On-target signaling pathways of this compound (SBBE) via the kappa-opioid receptor (KOR).
Caption: Troubleshooting workflow for determining if an unexpected experimental result with SBBE is on-target or off-target.
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salvinorin B Alkoxymethyl Ether Derivatives
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Salvinorin B and its derivatives are potent psychoactive compounds and should only be handled in a controlled laboratory setting by qualified personnel. This document does not endorse the use of these compounds outside of legitimate research.
This technical support center provides information on the dose-dependent side effects of two commonly studied derivatives of Salvinorin B: Methoxymethyl Ether (MOM-SalB) and Ethoxymethyl Ether (EOM-SalB). No significant scientific literature was found for a "Butoxymethyl Ether" derivative; it is presumed that the query may have intended to refer to one of the following compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-dependent side effects observed with Salvinorin B Methoxymethyl Ether (MOM-SalB) in animal models?
A1: In preclinical studies, MOM-SalB has been shown to cause a dose-dependent immobility in mice, which can last for approximately 3 hours.[1][2] In rats, it has been observed to increase ambulation in a Y-maze at doses of 1-5 mg/kg s.c.[1][2] Additionally, dose-dependent antinociceptive (pain relief) and hypothermic (body temperature reduction) effects have been noted.[1][2] At doses effective for attenuating cocaine-seeking behaviors (e.g., 0.3 mg/kg), MOM-SalB has also exhibited side effects such as the attenuation of natural reward in sucrose intake tests and pro-depressive effects in the forced swim test.[3]
Q2: Does Salvinorin B Ethoxymethyl Ether (EOM-SalB) exhibit a more favorable side effect profile compared to other kappa-opioid receptor agonists?
A2: EOM-SalB has been reported to have an improved side effect profile compared to traditional kappa-opioid receptor (KOPr) agonists like U50,488.[4][5] In rats, EOM-SalB did not induce sedation in spontaneous locomotor activity tests or anxiety in the elevated plus-maze at doses of 0.1 or 0.3 mg/kg, i.p.[3][4] It also showed no effects on locomotor activity, open arm times in the elevated plus-maze, or swimming behaviors in the forced swim test at these doses.[3] This suggests a reduced liability for sedation, anxiety, and depressive-like effects compared to other KOPr agonists.[3][4]
Q3: What is the mechanism of action that underlies the effects and side effects of these Salvinorin B ethers?
A3: Both MOM-SalB and EOM-SalB are potent and selective kappa-opioid receptor (KOPr) agonists.[1][6][7][8] Their effects, including potential side effects, are mediated through the activation of KOPr. This receptor is a G-protein coupled receptor, and its activation leads to a cascade of intracellular signaling events.[4] The G-protein biased agonism of EOM-SalB may be correlated with its fewer observed side effects.[4][5][9]
Q4: Are there any known pharmacokinetic differences between MOM-SalB, EOM-SalB, and the parent compound, Salvinorin A?
A4: Yes, both MOM-SalB and EOM-SalB were designed to have improved metabolic stability and a longer duration of action compared to Salvinorin A, which has a very short half-life in vivo.[1][3][6] The ether bond at the C-2 position in MOM-SalB and EOM-SalB is less susceptible to hydrolysis by esterases compared to the ester bond in Salvinorin A, leading to a longer duration of action of 2-3 hours for MOM-SalB.[1][6]
Troubleshooting Guides
Issue 1: Unexpected Sedation or Immobility in Animal Subjects
-
Problem: Researchers observe significant sedation or complete immobility in mice or rats following administration of MOM-SalB or EOM-SalB, potentially confounding behavioral experiments.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for dose preparation. These compounds are potent, and small errors can lead to significant differences in effect.
-
Review Dosing Route: The route of administration (e.g., intraperitoneal, subcutaneous) can influence the onset and intensity of effects. Ensure consistency with established protocols.
-
Dose-Response Pilot Study: If you are using a new batch of the compound or a different animal strain, conduct a pilot study with a range of doses to establish the dose-response curve for sedative effects in your specific experimental conditions.
-
Consider the Derivative: MOM-SalB has been noted to cause dose-dependent immobility in mice.[1][2] If this is a concern, consider using EOM-SalB, which has shown a reduced sedative profile.[3][4]
-
Control for Environmental Stressors: Ensure that the testing environment is consistent and free from unnecessary stressors that could interact with the drug's effects.
-
Issue 2: Lack of Efficacy in a Behavioral Paradigm
-
Problem: The compound does not produce the expected therapeutic effect (e.g., anti-addiction, analgesic) at a previously reported effective dose.
-
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and stability of your Salvinorin B ether derivative. Improper storage can lead to degradation.
-
Vehicle and Solubility: Ensure the compound is fully dissolved in the vehicle. Poor solubility can lead to inaccurate dosing.
-
Pharmacokinetic Considerations: The timing of behavioral testing relative to drug administration is critical. The onset and duration of action can vary. For MOM-SalB, effects can last for up to 3 hours.[1][2]
-
Animal Strain and Sex Differences: Be aware that different strains and sexes of rodents can exhibit varied responses to KOPr agonists.
-
Receptor Antagonism Control: To confirm that the observed effects (or lack thereof) are mediated by the kappa-opioid receptor, include a control group pre-treated with a selective KOPr antagonist like nor-binaltorphimine (nor-BNI).
-
Data Presentation
Table 1: Dose-Dependent Side Effects of Salvinorin B Methoxymethyl Ether (MOM-SalB) in Rodents
| Dose Range (mg/kg) | Route | Species | Observed Side Effect | Citation |
| 0.05 - 1 | s.c. | Mouse | Dose-dependent immobility lasting ~3 hours | [1][2] |
| 1 - 5 | s.c. | Rat | Increased ambulation in Y-maze | [1][2] |
| 0.5 - 5 | i.p. | Rat | Dose-dependent antinociception (hot-plate test) | [1][2] |
| 0.5 - 5 | i.p. | Rat | Dose-dependent hypothermia | [1][2] |
| 0.3 | Not Specified | Rat | Attenuation of natural reward (sucrose intake) | [3] |
| 0.3 | Not Specified | Rat | Pro-depressive effects (forced swim test) | [3] |
Table 2: Dose-Dependent Side Effects of Salvinorin B Ethoxymethyl Ether (EOM-SalB) in Rodents
| Dose Range (mg/kg) | Route | Species | Observed Effect/Side Effect | Citation |
| 0.1, 0.3 | i.p. | Rat | No effect on locomotor activity | [3] |
| 0.1, 0.3 | i.p. | Rat | No anxiogenic effects (elevated plus-maze) | [3] |
| 0.1, 0.3 | i.p. | Rat | No depressive-like effects (forced swim test) | [3] |
| 0.1 | i.p. | Rat | No effect on sucrose self-administration | [3] |
Experimental Protocols
Protocol 1: Assessment of Motor Activity (Open Field Test)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., EOM-SalB at 0.1 or 0.3 mg/kg, i.p.) or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Analyze the data to compare the activity levels between the drug-treated and vehicle-treated groups.
-
Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus-Maze)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound (e.g., EOM-SalB at 0.1 or 0.3 mg/kg, i.p.) or vehicle.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Visualizations
Caption: Simplified signaling pathway of Salvinorin B ethers via the kappa-opioid receptor.
Caption: General experimental workflow for assessing behavioral side effects in rodents.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Salvinorin B Butoxymethyl Ether Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Salvinorin B butoxymethyl ether (SBE), also known as ethoxymethyl ether Salvinorin B (EOM SalB), in behavioral studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose range for SBE in rodent behavioral studies?
A1: The optimal dose of SBE is dependent on the specific behavioral assay, the species, and the desired effect. For initial studies, a dose range of 0.1 to 1.0 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for mice and rats.[1][2] Lower doses (0.1 - 0.3 mg/kg) have been shown to be effective in attenuating drug-seeking behaviors and promoting remyelination without significant side effects.[1][2][3] Higher doses (e.g., 1 mg/kg in mice) may produce aversion in conditioned place preference paradigms.[1][2]
Q2: How should I prepare SBE for injection?
A2: SBE is typically dissolved in a vehicle solution for intraperitoneal (i.p.) injection. A common vehicle consists of a mixture of dimethyl sulfoxide (DMSO), Tween-80, and saline.[1] One reported ratio is 1:1:8 for DMSO:Tween-80:0.9% saline.[1] Another option for some behavioral tests is 75% DMSO in water.[3][4] It is crucial to ensure the SBE is fully dissolved before administration.
Q3: What are the recommended storage conditions for SBE and its solutions?
A3: SBE solid should be stored according to the manufacturer's instructions, typically at -20°C and protected from light. Stock solutions of related compounds like Salvinorin B are recommended to be stored at -20°C and used within 24 hours due to instability in solution. For SBE, once a stock solution is prepared, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: I am observing unexpected sedative effects at my chosen SBE dose. What should I do?
A4: Sedation can be a side effect of kappa-opioid receptor (KOR) agonists.[6] If you observe significant sedation or hypoactivity that interferes with the behavioral measure, consider the following:
-
Dose Reduction: Lower the dose of SBE. A dose-response study is highly recommended to identify a therapeutically relevant dose with minimal sedative effects.
-
Time Course Analysis: The sedative effects may be transient. Conduct a time-course experiment to determine if there is a post-injection time window where the desired behavioral effect is present without confounding sedation.
-
Behavioral Assay Selection: Some behavioral tests are more sensitive to motor impairments than others. Ensure your chosen assay is appropriate for a compound with potential sedative properties.
Q5: My results suggest SBE is producing an aversive response in a conditioned place preference (CPP) study. Is this expected?
A5: Yes, KOR agonists can produce conditioned place aversion (CPA), which is indicative of dysphoric or aversive effects.[7][8] A 1 mg/kg dose of SBE has been reported to cause aversion in C57Bl/6J mice.[2] If you are observing CPA and this is not the intended outcome, you should lower the dose. Doses in the 0.1 - 0.3 mg/kg range have been shown to be non-aversive in rats.[1][2]
Q6: I am not seeing a significant effect of SBE in my behavioral paradigm. What are some potential reasons?
A6: Several factors could contribute to a lack of effect:
-
Insufficient Dose: The dose may be too low to elicit a significant behavioral response. A dose-response study is necessary to determine the effective dose range.
-
Metabolism and Pharmacokinetics: While SBE is more metabolically stable than Salvinorin A, its pharmacokinetic profile can still influence its efficacy.[9] Consider the timing of your behavioral test relative to the injection time.
-
Vehicle and Solubility: Ensure the SBE is completely dissolved in the vehicle. Poor solubility can lead to inaccurate dosing.
-
Species and Strain Differences: Different rodent species and strains can exhibit varying sensitivities to KOR agonists.
-
G-Protein Biased Agonism: SBE is a G-protein biased agonist.[1] The specific signaling cascade it activates may not be the primary driver of the behavior you are measuring.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound (SBE) in Rodent Behavioral Studies
| Species/Strain | Behavioral Assay | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Sprague-Dawley Rat | Spontaneous Locomotor Activity | 0.1 - 0.3 | i.p. | No sedation | [1][2] |
| Sprague-Dawley Rat | Conditioned Place Aversion | 0.1 | i.p. | No aversion | [1][2] |
| Sprague-Dawley Rat | Reinstatement of Drug Seeking | 0.1 - 0.3 | i.p. | Attenuation of drug seeking | [3] |
| C57Bl/6J Mouse | Conditioned Place Aversion | 1.0 | i.p. | Aversion | [1][2] |
| C57Bl/6J Mouse | Rotarod Performance | 1.0 | i.p. | Impaired motor coordination | [1][2] |
| C57Bl/6J Mouse | Novelty-Induced Locomotion | 1.0 | i.p. | Reduced locomotion | [1][2] |
Table 2: In Vitro Properties of this compound (SBE) and Related Compounds
| Compound | Receptor | Assay | Value | Reference |
| SBE | KOR | Ki | 0.32 nM | [10] |
| SBE | KOR | EC50 | 0.14 nM | [10] |
| Salvinorin B | KOR | Ki | 2.95 µM | [11] |
| Salvinorin B | KOR | EC50 | 248 nM | [11] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess the rewarding or aversive properties of SBE.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment. A central, neutral area may separate the two compartments.
-
Habituation (Day 1): Place the animal in the central compartment and allow free exploration of the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5):
-
Day 2 (Drug Pairing): Administer SBE (e.g., 0.1, 0.3, or 1.0 mg/kg, i.p.) and confine the animal to one of the compartments (typically the initially non-preferred compartment for aversion testing) for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer the vehicle solution and confine the animal to the opposite compartment for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing session.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing session.
-
-
Test (Day 6): Place the animal in the central compartment and allow free access to both compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion (aversion).
Locomotor Activity Assay Protocol
This protocol measures the effect of SBE on spontaneous motor activity.
-
Apparatus: An open-field arena, typically a square box equipped with infrared beams to automatically track movement.
-
Habituation: Place the animal in the open-field arena for 30-60 minutes to allow for acclimation to the novel environment. This minimizes the influence of novelty-induced hyperactivity on the test day.
-
Test Day:
-
Administer SBE (e.g., 0.1, 0.3, or 1.0 mg/kg, i.p.) or vehicle.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a predefined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare locomotor activity parameters between the SBE-treated and vehicle-treated groups. A significant decrease in distance traveled is indicative of sedation or hypoactivity, while an increase suggests hyperactivity.
Visualizations
Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathway activated by SBE.
Caption: General Experimental Workflow for SBE Behavioral Studies.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. This compound | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Salvinorin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of salvinorin A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of salvinorin A and its derivatives typically low?
A1: The poor oral bioavailability of salvinorin A is attributed to several factors:
-
Rapid Metabolism: Salvinorin A is quickly broken down in the gastrointestinal system by enzymes, including cytochrome P450s (CYP1A1, CYP2C18, CYP2E1, CYP2D6) and UGT2B7, into its inactive metabolite, salvinorin B.[1][2][3][4]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux transporter, which actively pumps the compound out of cells, limiting its absorption and brain penetration.[1][5][6][7]
-
Poor Aqueous Solubility: Salvinorin A is not soluble in water, which hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[8]
Q2: What are the primary strategies to enhance the oral bioavailability of salvinorin derivatives?
A2: Key strategies focus on addressing the challenges of metabolism, efflux, and solubility:
-
Formulation Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance dissolution.[9][11]
-
Nanotechnology: Reducing particle size to the nanoscale increases the surface area for dissolution.[9][12]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can improve its solubility.[9][10][13]
-
-
Chemical Modification (Prodrugs and Analogs):
-
Prodrug Strategy: Modifying the chemical structure to create a prodrug that is converted to the active form in the body can improve absorption and metabolic stability.[12][14][15][16][17][18]
-
Analog Synthesis: Creating derivatives, often by modifying the C-2 position, can lead to compounds with increased metabolic stability and potency.[19][20][21][22][23]
-
Q3: How does P-glycoprotein (P-gp) affect the bioavailability and central nervous system (CNS) activity of salvinorin A?
A3: P-glycoprotein, an efflux transporter highly expressed at the blood-brain barrier and in the intestines, actively transports salvinorin A out of the brain and intestinal cells.[24] This action limits the amount of salvinorin A that reaches the systemic circulation after oral administration and reduces its concentration in the brain, contributing to its short duration of action.[5][6][7]
Troubleshooting Guides
Issue 1: Low compound concentration detected in plasma after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid first-pass metabolism | Perform an in vitro metabolism study using liver microsomes. | To determine the metabolic stability of the compound and identify the responsible enzymes.[1][2] |
| Poor aqueous solubility | Characterize the dissolution profile of the compound in simulated gastric and intestinal fluids. | To confirm if poor dissolution is the rate-limiting step for absorption. |
| P-gp mediated efflux | Conduct a Caco-2 permeability assay. | An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.[1] |
| Formulation failure | Evaluate different formulation strategies such as SEDDS, solid dispersions, or nanosuspensions. | To enhance the solubility and dissolution rate of the compound.[9][10][11][12] |
Issue 2: High variability in pharmacokinetic data between subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Genetic polymorphism in metabolic enzymes | Genotype the experimental animals for relevant cytochrome P450 enzymes. | To assess if genetic variations in drug-metabolizing enzymes are contributing to the variability. |
| Food effects | Administer the compound to fasted and fed animal groups. | To determine if the presence of food influences the absorption of the compound. |
| Inconsistent formulation performance | Characterize the physical and chemical stability of the formulation. | To ensure the formulation is consistent and stable across different batches. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Salvinorin A and a Derivative
| Compound | Animal Model | Dose and Route | T1/2 (min) | CL/F (L/h/kg) | Vd/F (L/kg) | Brain/Plasma Ratio | Reference |
| Salvinorin A | Sprague Dawley Rat | 10 mg/kg, i.p. | 75 | 26 | 47.1 | 0.050 | [1][2] |
| Salvinorin A | Rhesus Monkey (Male) | 32 µg/kg, i.v. | 37.9 ± 5.6 | - | - | - | [25][26] |
| Salvinorin A | Rhesus Monkey (Female) | 32 µg/kg, i.v. | 80.0 ± 13.1 | - | - | - | [25][26] |
| Salvinorin A | Baboon | i.v. | ~8 | - | - | - | [27] |
| EOM-SalB | Baboon | i.v. | Rapid clearance | - | - | - | [28] |
Note: This table is a summary of available data and direct comparison should be made with caution due to differences in animal models, routes of administration, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay using Liver Microsomes
Objective: To determine the metabolic stability of a salvinorin derivative.
Materials:
-
Test compound (salvinorin derivative)
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Negative control (incubation without NADPH)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent.
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the microsomes, buffer, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of a salvinorin derivative.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound
-
Lucifer yellow (paracellular transport marker)
-
Positive and negative control compounds for P-gp interaction (e.g., digoxin and propranolol)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
Visualizations
Caption: Metabolic pathway and transport of Salvinorin A.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral effects and central nervous system levels of the broadly available κ-agonist hallucinogen salvinorin A are affected by P-glycoprotein modulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Synthesis of Heterocyclic Analogues of Salvinorin A" by Anthony Lozama, Denise S. Simpson et al. [digitalcommons.cedarville.edu]
- 21. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salvinorin B Analogs and Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the blood-brain barrier (BBB) penetration efficacy of Salvinorin B butoxymethyl ether and related analogs.
Troubleshooting Guides
This section addresses common issues encountered during the experimental assessment of BBB penetration for Salvinorin B derivatives.
Issue 1: Low or Undetectable Brain Concentrations of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Metabolism | Analyze plasma and brain homogenates for potential metabolites. | Salvinorin A, the parent compound, is rapidly metabolized by esterases.[1] While ether modifications at the C-2 position, such as in methoxymethyl and ethoxymethyl analogs, increase metabolic stability, the specific stability of the butoxymethyl ether is unknown and should be experimentally verified.[2][3][4] |
| P-glycoprotein (P-gp) Efflux | Utilize in vitro P-gp substrate assays (e.g., using MDR1-MDCK cell lines) or in vivo studies with P-gp inhibitors (e.g., verapamil, cyclosporin A). | Salvinorin A is a known substrate for the P-glycoprotein efflux pump, which actively transports it out of the brain, limiting its CNS exposure. It is highly probable that its analogs are also subject to P-gp mediated efflux. |
| Poor BBB Permeability | Conduct in vitro BBB permeability assays (e.g., PAMPA, or cell-based models like hCMEC/D3). | While structurally similar compounds are known to cross the BBB, the specific physicochemical properties of the butoxymethyl ether derivative may hinder its passive diffusion across the barrier. |
| Experimental Protocol Issues | Review and optimize the experimental protocol, including dosage, administration route, and timing of sample collection. | The pharmacokinetics of Salvinorin analogs can be very rapid. Ensure the chosen time points for sample collection are appropriate to capture the peak brain concentration. |
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Monolayer Integrity | Regularly monitor the transendothelial electrical resistance (TEER) of the cell monolayer to ensure barrier tightness. | A low TEER value indicates a leaky barrier, which will lead to artificially high permeability measurements. |
| Compound Adsorption to Assay Plates | Use low-binding plates and include control wells to assess non-specific binding. | Hydrophobic compounds can adsorb to plastic surfaces, leading to an underestimation of the concentration in the receiver compartment. |
| Incorrect Apical and Basolateral Compartment Sampling | Ensure proper mixing of solutions in both compartments before sampling to obtain representative concentrations. | Inadequate mixing can lead to concentration gradients and inaccurate permeability calculations. |
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the blood-brain barrier penetration of this compound?
A1: As of the latest literature review, specific quantitative data on the blood-brain barrier penetration efficacy (e.g., permeability coefficients, brain-to-plasma ratios) of this compound is not publicly available. However, studies on its close analogs, Salvinorin B methoxymethyl ether (MOM-Sal B) and Salvinorin B ethoxymethyl ether (EOM-Sal B), suggest that these compounds are centrally active, indicating they do cross the BBB.[3][5][6] It is important to note that while MOM-Sal B and EOM-Sal B show improved metabolic stability compared to Salvinorin A, their brain pharmacokinetics appear to be similarly rapid, suggesting that active efflux mechanisms may still play a significant role.
Q2: What is the expected mechanism of action of this compound in the brain?
A2: this compound is a semi-synthetic analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1][4] Therefore, it is expected to act as a KOR agonist in the central nervous system. The activation of KORs can lead to various effects, including analgesia, and modulation of mood and addiction-related behaviors.[7]
Q3: Which experimental models are recommended for assessing the BBB penetration of this compound?
A3: A tiered approach is recommended:
-
In silico modeling: To predict physicochemical properties relevant to BBB penetration.
-
In vitro models:
-
PAMPA-BBB assay: For a high-throughput initial screening of passive permeability.
-
Cell-based assays: Using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or co-culture models to assess permeability and the potential for active transport.
-
-
In vivo studies: In rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) for a definitive assessment of BBB penetration.
Q4: How does the modification at the C-2 position of Salvinorin B affect its properties?
A4: The modification at the C-2 position of Salvinorin B with an ether group, such as in MOM-Sal B and EOM-Sal B, has been shown to increase metabolic stability by preventing hydrolysis by esterases, which is a major metabolic pathway for Salvinorin A.[4] This modification also leads to increased potency and a longer duration of action in vivo compared to Salvinorin A.[2][5][8][9]
Data Presentation
Comparative Data of Salvinorin A and its C-2 Ether Analogs
| Compound | C-2 Modification | Reported In Vivo Duration of Action | KOR Affinity (Ki) | Notes |
| Salvinorin A | Acetyl | < 30 minutes | ~1.3 - 7.4 nM | Rapidly metabolized and subject to P-gp efflux.[4] |
| Salvinorin B methoxymethyl ether (MOM-Sal B) | Methoxymethyl ether | ~ 2-3 hours | ~0.60 nM | Increased potency and metabolic stability compared to Salvinorin A.[5][8][9] |
| Salvinorin B ethoxymethyl ether (EOM-Sal B) | Ethoxymethyl ether | Longer than Salvinorin A | More potent than MOM-Sal B | Shows improved metabolic stability and fewer side effects in preclinical models.[2][3][6] |
| This compound | Butoxymethyl ether | Data not available | Data not available | Expected to have increased metabolic stability compared to Salvinorin A. |
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in a suitable solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound (this compound) is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure:
-
The donor wells of the PAMPA plate are filled with the compound solution.
-
The acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA / (A * t))
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 75% dimethylsulfoxide/25% water) and administered intravenously (i.v.) or intraperitoneally (i.p.) at a specific dose.[10]
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The whole brain is then harvested.
-
Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
The brain is weighed and homogenized in a suitable buffer.
-
-
Quantification: The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of the compound in the brain (ng/g) to the total concentration in plasma (ng/mL).
Visualizations
Caption: Experimental workflow for assessing BBB penetration.
Caption: Proposed CNS signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salvinorin B Butoxymethyl Ether (SBE)
Frequently Asked Questions (FAQs)
Q1: How should I store solid Salvinorin B Butoxymethyl Ether?
A1: Solid SBE should be stored at -20°C, protected from light.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation from moisture and oxygen.
Q2: What is the recommended solvent for preparing SBE stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a suitable solvent for SBE, with a reported solubility of around 20 mg/mL for similar salvinorin derivatives.[2][3][4]
Q3: What are the recommended storage conditions for SBE stock solutions in DMSO?
A3: Based on data for the closely related Salvinorin B ethoxymethyl ether, it is recommended to store stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for longer-term storage (up to 6 months).[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]
Q4: How stable is the parent compound, Salvinorin B, in solution?
A4: Salvinorin B (SalB) is known to be unstable in solution. It is recommended that solutions of SalB be stored at -20°C and used within 24 hours.[1] This inherent instability of the core molecule suggests that derivatives like SBE may also be susceptible to degradation over time.
Q5: What potential degradation pathways should I be aware of for SBE in DMSO?
A5: While a specific degradation pathway for SBE in DMSO has not been documented, potential degradation could occur via hydrolysis of the ether linkage, particularly in the presence of acidic or basic impurities. The butoxymethyl ether linkage is generally more stable than the ester group found in Salvinorin A, which is readily hydrolyzed.[5] However, long-term storage in DMSO, which can absorb water and degrade to acidic byproducts, may facilitate slow hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of SBE in the DMSO stock solution. | Prepare fresh stock solutions more frequently. Perform a stability check of your stock solution using an analytical method like HPLC. Ensure proper storage at -80°C for long-term use and minimize freeze-thaw cycles. |
| Precipitate forms in the stock solution upon thawing. | The concentration of SBE may exceed its solubility at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[2] Consider preparing a slightly more dilute stock solution if the issue persists. |
| Loss of compound activity. | Degradation of SBE. | Verify the purity of your stock solution. Prepare a fresh stock solution from solid material. Review storage conditions to ensure they are optimal. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Degradation of SBE into one or more new products. | Characterize the new peaks if possible (e.g., using LC-MS) to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the long-term stability of SBE in DMSO using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (SBE) solid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flasks
-
Autosampler vials
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of SBE Stock Solution:
-
Accurately weigh a known amount of SBE solid.
-
Dissolve the SBE in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle warming and vortexing.
-
Aliquot the stock solution into multiple autosampler vials for time-point analysis.
3. Storage Conditions:
-
Store one set of aliquots at -20°C.
-
Store a second set of aliquots at -80°C.
-
For comparison, you may also store a set at 4°C and room temperature, though faster degradation is expected.
4. HPLC Analysis:
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of SBE. This will serve as your baseline.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
Record the peak area of SBE and any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of SBE remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the percentage of SBE remaining versus time for each storage condition.
-
Summarize the data in a stability table.
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound in DMSO
| Storage Temperature | Time Point | % SBE Remaining (HPLC Peak Area) | Observations |
| -80°C | T=0 | 100% | Single major peak. |
| 1 Month | 99.5% | No significant degradation. | |
| 3 Months | 98.9% | Minor degradation products observed. | |
| 6 Months | 97.2% | Small increase in degradation products. | |
| -20°C | T=0 | 100% | Single major peak. |
| 1 Month | 97.8% | Small degradation peaks appear. | |
| 3 Months | 94.5% | Noticeable degradation. | |
| 6 Months | 88.1% | Significant degradation. |
Visualizations
Caption: Experimental workflow for assessing the stability of SBE in DMSO.
Caption: Hypothetical degradation pathway of SBE via hydrolysis.
Caption: Simplified signaling pathway of SBE as a KOR agonist.
References
- 1. Salvinorin B | SALB | KORD activator | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aversion in animal models with salvinorin B butoxymethyl ether
Technical Support Center: Salvinorin B Alkoxymethyl Ether Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Salvinorin B butoxymethyl ether (SBBE) and its closely related, well-characterized analog, Salvinorin B ethoxymethyl ether (EOM SalB). The focus is on leveraging their potent kappa-opioid receptor (KOR) agonist activity while avoiding the common aversive effects associated with this receptor class.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SBBE) and how does it differ from Salvinorin A (SalA)?
This compound is a semi-synthetic analog of Salvinorin A, the primary psychoactive compound in Salvia divinorum. Both compounds are potent and selective kappa-opioid receptor (KOR) agonists.[1][2] However, they differ significantly in their chemical structure and resulting pharmacological profile:
-
Structural Modification: SBBE is derived from Salvinorin B (the deacetylated metabolite of Salvinorin A) by replacing the hydroxyl group at the C-2 position with a butoxymethyl ether group.[3][4] This modification is key to its altered properties.
-
Potency and Affinity: Alkoxymethyl ether modifications, such as in SBBE and the more extensively studied ethoxymethyl ether (EOM SalB), lead to increased binding affinity and potency at the KOR compared to Salvinorin A.[5][6][7]
-
Metabolic Stability: The ether bond in SBBE is more resistant to hydrolysis by esterase enzymes than the acetate ester in Salvinorin A. This results in greater metabolic stability and a longer duration of action in vivo.[8]
-
Aversive Effects: Most critically, Salvinorin A and other KOR agonists like U50,488 are known to be highly aversive, causing dysphoria and conditioned place aversion (CPA) in animal models.[2] SBBE and its analogs were designed to mitigate these effects. Studies on EOM SalB have shown that it does not produce aversion at effective doses.[5]
Q2: Why is EOM SalB considered non-aversive?
The lack of aversion is a key advantage of EOM SalB and is thought to be related to its mechanism of action at the KOR, a concept known as biased agonism or functional selectivity.
The KOR signals through two primary intracellular pathways:
-
G-protein Pathway: Activation of this pathway is associated with the desired therapeutic effects of KOR agonists, such as analgesia (pain relief) and anti-pruritus (anti-itch).
-
β-arrestin Pathway: Recruitment and activation of β-arrestin are linked to the negative side effects, including dysphoria, aversion, and sedation.[9]
Salvinorin A is a relatively unbiased agonist, meaning it activates both pathways.[9] EOM SalB, however, is believed to be a G-protein biased agonist .[10] It preferentially activates the G-protein pathway while only weakly recruiting the β-arrestin pathway. This selective activation is hypothesized to provide therapeutic benefits without the associated aversive consequences.[5][9]
Q3: What are the recommended doses and administration routes for EOM SalB in rodent models?
Based on published preclinical studies, primarily in rats and mice, the following doses and routes are recommended:
-
Rats: For behavioral studies such as locomotor activity or conditioned place aversion, intraperitoneal (i.p.) injections of 0.1 mg/kg to 0.3 mg/kg have been shown to be effective and non-aversive.[5][8]
-
Mice: In models of multiple sclerosis (EAE and cuprizone), a daily dose of 0.3 mg/kg (i.p. or s.c.) has been used effectively.[5] For antinociception (tail-withdrawal), cumulative doses up to 12.5 mg/kg (s.c.) have been explored.[8]
The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.). The choice depends on the specific experimental design and desired pharmacokinetic profile.
Q4: What is the recommended vehicle for dissolving SBBE/EOM SalB?
Salvinorin analogs are lipophilic and have poor water solubility. A common and effective vehicle used in published studies is a mixture of 75% dimethyl sulfoxide (DMSO) and 25% sterile water .[11] It is crucial to ensure the compound is fully dissolved before administration.
Troubleshooting Guide
Problem 1: Animals exhibit unexpected sedation or aversion.
-
Possible Cause: Dose is too high.
-
Solution: Although EOM SalB is designed to be non-aversive, extremely high doses may still trigger unwanted effects. Reduce the dose to the lower end of the effective range (e.g., 0.1 mg/kg) and titrate up carefully. The therapeutic window for separating desired effects from side effects is a key experimental parameter to determine.
-
-
Possible Cause: Improper vehicle or administration.
-
Solution: Ensure the DMSO concentration is not causing irritation. Prepare the vehicle fresh and ensure the compound is completely solubilized. An uncomfortable injection experience can be inherently aversive and confound behavioral results.
-
-
Possible Cause: Animal stress.
-
Solution: Ensure proper habituation to the experimental environment, handling procedures, and injection process. Stress can significantly impact behavioral readouts. The use of a within-animal design, where possible, can help reduce variability.[8]
-
Problem 2: The expected therapeutic effect (e.g., analgesia) is not observed.
-
Possible Cause: Insufficient dose.
-
Solution: The dose required for different effects can vary. For example, the dose for anti-cocaine properties might differ from that required for antinociception. Perform a dose-response study to determine the optimal concentration for your specific model.
-
-
Possible Cause: Drug stability or degradation.
-
Solution: Prepare solutions fresh for each experiment. While more stable than Salvinorin A, alkoxymethyl ethers can still degrade over time, especially if not stored properly. Store the stock compound in a cool, dark, and dry place.
-
-
Possible Cause: Incorrect route of administration.
-
Solution: The pharmacokinetics of the compound can differ based on the administration route. Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been validated in the literature.[5][8] If using a different route (e.g., oral), bioavailability may be low, and the protocol may need significant optimization.
-
Problem 3: High variability in behavioral data between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent injection volumes and technique for all animals. Small variations can lead to significant differences in the effective dose received.
-
-
Possible Cause: Subject-specific responses.
-
Solution: Increase the number of subjects per group (N) to improve statistical power. Use a within-subject experimental design where each animal serves as its own control, which can effectively reduce inter-animal variability.[8]
-
-
Possible Cause: Environmental factors.
-
Solution: Maintain consistent lighting, noise levels, and temperature in the experimental room. Conduct experiments at the same time of day to avoid circadian rhythm effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Salvinorin A and its C-2 position derivatives. Note that SBBE itself is less characterized in the literature than its methoxymethyl (MOM SalB) and ethoxymethyl (EOM SalB) analogs.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinity and Potency
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) in GTPγS assay |
| Salvinorin A (SalA) | ~2.3 nM | ~2.8 nM |
| Salvinorin B (SalB) | ~2950 nM | 248 nM |
| MOM SalB | 0.60 nM[6][7] | 0.40 nM[6] |
| EOM SalB | 0.32 nM[6] | 0.14 nM[6] |
Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 2: In Vivo Behavioral Dosing in Rodents
| Compound | Animal Model | Test | Effective Dose Range | Key Finding |
| Salvinorin A (SalA) | Rat | Conditioned Place Aversion | 1 - 3 mg/kg, i.p. | Induces significant aversion.[2][12] |
| EOM SalB | Rat | Conditioned Place Aversion | 0.1 mg/kg, i.p. | Does not show aversion.[5] |
| EOM SalB | Rat | Spontaneous Locomotor Activity | 0.1 - 0.3 mg/kg, i.p. | Does not cause sedation.[5][8] |
| EOM SalB | Mouse | EAE Model (MS) | 0.3 mg/kg, daily | Reduces disease severity.[5] |
Experimental Protocols
Protocol: Conditioned Place Aversion (CPA)
This protocol is a standard method to assess the aversive properties of a compound.[13][14]
Objective: To determine if EOM SalB induces conditioned place aversion.
Apparatus: A standard three-chamber place conditioning apparatus. Two large outer chambers (conditioning chambers) should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects them.
Procedure:
-
Phase 1: Habituation & Pre-Test (Day 1)
-
Place each animal in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the two conditioning chambers. This establishes the baseline preference.
-
Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded from the study.
-
-
Phase 2: Conditioning (Days 2-5)
-
This phase consists of four conditioning days, with two sessions per day (morning and afternoon), separated by at least 4 hours.
-
Morning Session: Administer the vehicle (e.g., 75% DMSO/25% water) via i.p. injection. Immediately confine the animal to one of the conditioning chambers (the initially preferred chamber from the pre-test) for 30 minutes.
-
Afternoon Session: Administer EOM SalB (e.g., 0.1 mg/kg, i.p.) or the positive control (e.g., Salvinorin A, 2 mg/kg). Immediately confine the animal to the other conditioning chamber (the initially non-preferred chamber) for 30 minutes.
-
Alternate the drug-paired and vehicle-paired chambers across subjects to counterbalance the design.
-
-
Phase 3: Expression Test (Day 6)
-
Place the animal, drug-free, in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes, just as in the pre-test.
-
Record the time spent in each conditioning chamber.
-
Data Analysis:
-
Calculate a preference score for the drug-paired chamber: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
A significant negative score indicates aversion (the animal avoids the chamber associated with the drug).
-
A significant positive score indicates preference/reward.
-
A score not significantly different from zero, as expected for EOM SalB, indicates a neutral affective state.[5]
Visualizations
Signaling Pathways
Caption: KOR biased agonism of EOM SalB vs. Salvinorin A.
Experimental Workflow
Caption: Workflow for a Conditioned Place Aversion (CPA) experiment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected aversive effects.
References
- 1. Salvinorin - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 10. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
Validation & Comparative
Salvinorin B Alkoxymethyl Ethers and Salvinorin A: A Comparative Analysis of Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Salvinorin A, a potent naturally occurring kappa-opioid receptor (KOR) agonist, and its semi-synthetic analog, Salvinorin B butoxymethyl ether. Due to a greater prevalence of data on closely related analogs, this guide will focus on Salvinorin B methoxymethyl ether (MOM-Sal B) and Salvinorin B ethoxymethyl ether (EOM-Sal B) as representative examples of Salvinorin B alkoxymethyl ethers. These compounds are evaluated based on their binding affinity, functional potency, and in vivo effects, supported by experimental data from peer-reviewed studies.
Comparative Analysis of In Vitro Potency
Salvinorin A's therapeutic potential is limited by its short duration of action in vivo, largely due to the hydrolysis of its acetate ester at the C-2 position to the inactive Salvinorin B.[1][2] To circumvent this metabolic instability, researchers have synthesized analogs with a more stable ether linkage at the C-2 position, such as Salvinorin B alkoxymethyl ethers. These modifications have been shown to significantly enhance both binding affinity and functional potency at the kappa-opioid receptor.
| Compound | Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS assay | Reference Compound |
| Salvinorin A | 1.3 - 7.40 | 4.5 | - |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | 0.60 | 0.40 - 0.6 | Salvinorin A, U50,488H |
| Salvinorin B Ethoxymethyl Ether (EOM-Sal B) | 0.32 | 0.14 | Salvinorin A |
Table 1: Comparative in vitro data for Salvinorin A and Salvinorin B alkoxymethyl ethers at the kappa-opioid receptor.[1][2][3][4]
The data clearly indicates that the replacement of the C-2 acetate group with an alkoxymethyl ether moiety leads to a significant increase in both binding affinity (lower Ki) and functional potency (lower EC50) at the KOR.[3] Specifically, MOM-Sal B and EOM-Sal B are several-fold more potent than Salvinorin A.[2][3]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays designed to characterize the interaction of ligands with G-protein coupled receptors.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for the kappa-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: A radiolabeled KOR antagonist, such as [³H]diprenorphine or a specific agonist like [³H]U69,593, is used.[5]
-
Assay: The assay is performed in a competitive binding format. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Salvinorin A or Salvinorin B alkoxymethyl ethers).
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Functional Assay:
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists at the KOR.
-
Methodology:
-
Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing hKOR are used.
-
Assay: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from concentration-response curves. The maximal effect (Emax) is compared to that of a standard full agonist, such as U-50,488H.[2]
-
Signaling Pathways and Experimental Workflow
The interaction of Salvinorin A and its analogs with the kappa-opioid receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins.
Figure 1: Simplified G-protein signaling pathway activated by KOR agonists.
Figure 2: General experimental workflow for in vitro compound characterization.
In Vivo Effects and Duration of Action
A key advantage of Salvinorin B alkoxymethyl ethers over Salvinorin A is their enhanced metabolic stability, which translates to a longer duration of action in vivo. While Salvinorin A has an antinociceptive effect lasting less than 20 minutes in animal models, MOM-Sal B has been shown to produce effects for up to 120 minutes.[2][4] This prolonged activity is attributed to the ether bond at C-2, which is resistant to hydrolysis by esterases that rapidly metabolize Salvinorin A.[2] In drug discrimination studies, both MOM-Sal B and EOM-Sal B fully substituted for Salvinorin A and demonstrated greater potency.[6]
Conclusion
The modification of Salvinorin B at the C-2 position with an alkoxymethyl ether group represents a successful strategy to overcome the pharmacokinetic limitations of Salvinorin A. The resulting analogs, such as MOM-Sal B and EOM-Sal B, are significantly more potent KOR agonists with a longer duration of action in vivo. This makes them valuable research tools for probing the function of the kappa-opioid system and promising leads for the development of novel therapeutics with improved pharmacological profiles. Further research into other Salvinorin B ethers, including butoxymethyl ether, is warranted to fully explore the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Salvinorin B Butoxymethyl Ether and U-50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent kappa-opioid receptor (KOR) agonists: Salvinorin B Butoxymethyl Ether and the classic arylacetamide, U-50,488. The following sections detail their comparative pharmacology, supported by experimental data, to inform preclinical research and drug development efforts.
Introduction
The kappa-opioid receptor (KOR) is a key target in the development of therapeutics for pain, addiction, and mood disorders.[1][2] U-50,488, a selective KOR agonist, has been a foundational tool for preclinical research, demonstrating analgesic effects in various models.[3] However, its clinical utility has been hampered by side effects such as sedation, dysphoria, and aversion.[4] Salvinorin A, a naturally occurring KOR agonist, and its semi-synthetic analogs like this compound (and the closely related ethoxymethyl ether), represent a structurally distinct class of KOR agonists.[5][6] These analogs have been engineered to improve upon the pharmacokinetic and side-effect profile of both Salvinorin A and traditional KOR agonists like U-50,488.[5][6][7] A key distinction lies in their signaling mechanism; Salvinorin B ethers exhibit a G-protein signaling bias, which is hypothesized to separate the therapeutic effects from the adverse effects mediated by the β-arrestin pathway.[5][8]
Comparative Pharmacology and In Vivo Efficacy
This compound and its analogs generally demonstrate higher potency and a more favorable side-effect profile compared to U-50,488 in vivo. While both compounds elicit KOR-mediated analgesia, the salvinorin derivatives tend to do so with a reduced liability for sedation and aversion.
Data Presentation: In Vivo Efficacy and Side Effects
| Parameter | Salvinorin B Alkoxymethyl Ethers (EOM/MOM SalB) | U-50,488 | Animal Model | Reference |
| Antinociception (Warm-Water Tail Withdrawal) | ||||
| ED50 | ~10x more potent than U-50,488 | ED50 values serve as a baseline | Mouse | [4] |
| Emax (%MPE) | ~50% | ~50% | Mouse | [4] |
| Neuropathic Pain (Paclitaxel-induced) | ||||
| Efficacy | Effective reversal of allodynia | Effective reversal of allodynia | Mouse | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | ||||
| Disease Severity | More effective at decreasing disease severity (0.1-0.3 mg/kg) | Effective, but to a lesser extent | Mouse | [5] |
| Sedation (Locomotor Activity) | ||||
| Effect | No significant sedation observed | Significant sedative effects | Rat, Mouse | [5][9] |
| Motor Incoordination (Rotarod) | ||||
| Effect | No significant effect | Significant reduction in motor coordination | Mouse | [4] |
| Aversion (Conditioned Place Aversion) | ||||
| Effect | Not reported in direct comparison, but analogs show reduced aversion | Significant aversion | Mouse | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo findings. Below are protocols for key experiments cited in the comparison.
1. Warm-Water Tail Withdrawal Assay (Acute Thermal Nociception)
-
Objective: To assess the analgesic effects of the compounds against acute thermal pain.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice are gently restrained, and the distal third of their tail is submerged in a warm water bath maintained at a constant temperature (e.g., 52°C).
-
The latency to flick or withdraw the tail is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
Compounds (this compound, U-50,488, or vehicle) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Tail-flick latencies are measured at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis: Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. Dose-response curves are generated to calculate ED50 values.
2. Paclitaxel-Induced Neuropathic Pain Model
-
Objective: To evaluate the efficacy of the compounds in a model of chemotherapy-induced neuropathic pain.
-
Animals: Male and female C57BL/6J mice.
-
Procedure:
-
Neuropathy is induced by repeated administrations of paclitaxel (e.g., 4 mg/kg, i.p.) on alternating days over a week.
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal allodynia can be measured using the Hargreaves test, which assesses the latency to withdraw from a radiant heat source.
-
Once a stable baseline of allodynia is established, the test compounds are administered.
-
Paw withdrawal thresholds or latencies are re-evaluated at set time points after drug administration.
-
-
Data Analysis: The reversal of allodynia is calculated as the percentage change from the post-paclitaxel baseline towards the pre-treatment baseline.
3. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To assess the therapeutic potential of the compounds in a model of multiple sclerosis.
-
Animals: Female C57BL/6J mice.
-
Procedure:
-
EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hindlimb weakness, 3 = hindlimb paralysis, etc.).
-
Treatment with this compound, U-50,488, or vehicle is initiated at the onset of clinical signs.
-
Daily clinical scores are recorded throughout the experiment.
-
-
Data Analysis: The primary outcome is the clinical score over time. Secondary outcomes can include histological analysis of demyelination and immune cell infiltration in the central nervous system.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and U-50,488 at the KOR.
Experimental Workflow
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 6. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
G-Protein Bias of Salvinorin B Butoxymethyl Ether vs. U50,488: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein bias of two kappa-opioid receptor (KOR) agonists: Salvinorin B Butoxymethyl Ether and U50,488. The information presented is supported by experimental data to assist researchers in understanding the distinct signaling properties of these compounds.
Introduction to Biased Agonism at the Kappa-Opioid Receptor
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is traditionally associated with the therapeutic effects of KOR agonists, such as analgesia. Conversely, the β-arrestin pathway has been linked to some of the undesirable side effects, including dysphoria and sedation.
Biased agonists are ligands that preferentially activate one signaling pathway over another. A G-protein biased KOR agonist, therefore, would primarily activate the G-protein pathway while minimally engaging the β-arrestin pathway. This property is a key area of interest in drug development, as it holds the potential to create safer and more effective therapeutics.
This guide focuses on comparing this compound, a derivative of the naturally occurring Salvinorin A, with U50,488, a classic synthetic KOR agonist often used as a reference compound in studies of KOR signaling.
Comparative Signaling Profile
Experimental data indicates that this compound exhibits a significant G-protein bias compared to U50,488. This bias is quantified by comparing the potency (EC50) and efficacy (Emax) of each compound in assays measuring G-protein activation and β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the in vitro pharmacology of this compound and U50,488 at the kappa-opioid receptor.
| Compound | G-Protein Signaling (cAMP Assay) | β-Arrestin Recruitment Assay | Bias Factor |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | 0.25 | 105 | 4.3 |
| U50,488 | 5.8 | 100 | 6.2 |
Table 1: In vitro functional activity of this compound and U50,488 at the kappa-opioid receptor. Data is presented as mean values. The bias factor was calculated relative to U50,488.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical G-protein and β-arrestin signaling pathways activated by KOR agonists and a typical experimental workflow for determining G-protein bias.
A Comparative Analysis of Salvinorin A and Salvinorin B Butoxymethyl Ether: Duration of Action and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of the naturally occurring kappa opioid receptor (KOPR) agonist, Salvinorin A, and its semi-synthetic analog, Salvinorin B Butoxymethyl Ether (also known as 2-O-methoxymethylsalvinorin B or MOM-Sal B). The primary focus is on the duration of action, supported by experimental data on their pharmacodynamics and pharmacokinetics. This document aims to serve as a valuable resource for researchers investigating novel KOPR ligands for therapeutic applications.
Executive Summary
Salvinorin A, the primary psychoactive compound in Salvia divinorum, is a potent and selective KOPR agonist.[1][2] However, its therapeutic potential is significantly limited by its short duration of action in vivo, which is typically less than 30 minutes.[3][4] This brief action is attributed to the rapid hydrolysis of its C(2) acetate ester to the inactive metabolite, Salvinorin B. In contrast, this compound (MOM-Sal B) exhibits a markedly longer duration of action, lasting approximately 2 to 3 hours.[3][4] This extended activity is due to the presence of a metabolically stable ether bond at the C(2) position, which is resistant to hydrolysis by esterases.[5] Furthermore, MOM-Sal B demonstrates increased potency and affinity for the KOPR compared to Salvinorin A.[4]
Data Presentation
The following tables summarize the quantitative data comparing Salvinorin A and this compound.
Table 1: In Vitro Pharmacological Profile
| Compound | Receptor Binding Affinity (Ki, nM) at KOPR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay |
| Salvinorin A | 7.4 ± 0.7[6] | 40 ± 10[6] |
| This compound (MOM-Sal B) | 0.60[4] | 6[7] |
Table 2: In Vivo Effects in Rodent Models
| Compound | Antinociceptive Effect (Hot-Plate Test) | Hypothermic Effect | Duration of Action |
| Salvinorin A | ED₅₀ = 1.433 mg/kg[6] | No significant effect at 10 mg/kg at 30 min post-injection[5] | < 20 minutes (antinociception)[5] |
| This compound (MOM-Sal B) | More potent and efficacious than U50,488H[5] | Significant hypothermia at 1 mg/kg[5] | 90-120 minutes (antinociception and hypothermia)[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kappa opioid receptor signaling pathway activated by both compounds and a general workflow for in vivo experiments.
Experimental Protocols
Hot-Plate Test for Antinociception in Rats
This protocol is adapted from methodologies described in studies evaluating the antinociceptive effects of Salvinorin A and its analogs.
Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.1°C).[8]
-
Male Sprague-Dawley rats.
-
Test compounds (Salvinorin A, MOM-Sal B) and vehicle control.
-
Syringes for intraperitoneal (i.p.) injection.
-
Timer.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Pre-testing: Each rat is placed on the hot plate, and the baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.[8] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9] Animals with baseline latencies outside a predetermined range are excluded.[8]
-
Compound Administration: Rats are divided into groups and administered the test compound or vehicle via i.p. injection.
-
Post-treatment Testing: At specified time intervals (e.g., 30, 60, 90, and 120 minutes) after injection, each rat is returned to the hot plate, and the response latency is recorded.[5]
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximal possible effect (%MPE) or as the raw latency times. Data are analyzed using appropriate statistical methods, such as a two-way ANOVA, to determine the significance of drug, time, and their interaction.[5]
Measurement of Body Temperature in Rats
This protocol is based on methods used to evaluate the hypothermic effects of KOPR agonists.
Objective: To determine the effect of a compound on the core body temperature of rats.
Materials:
-
Digital thermometer with a rectal probe.
-
Male Sprague-Dawley rats.
-
Test compounds and vehicle control.
-
Syringes for i.p. injection.
Procedure:
-
Acclimation: Animals are housed in a temperature-controlled environment and allowed to acclimate.
-
Baseline Temperature: The baseline rectal temperature of each rat is measured by inserting a lubricated probe to a consistent depth (e.g., 2 cm).[10]
-
Compound Administration: Rats are injected i.p. with the test compound or vehicle.
-
Post-treatment Measurement: Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2 hours) following the injection.[5]
-
Data Analysis: The change in body temperature from baseline is calculated for each time point. The data are then analyzed using statistical methods like two-way ANOVA to assess the effects of the treatment over time.[5]
[³⁵S]GTPγS Binding Assay
This in vitro functional assay is used to determine the potency and efficacy of a compound as a G-protein coupled receptor (GPCR) agonist.
Objective: To measure the activation of G-proteins by KOPR upon agonist binding.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor (e.g., CHO-KOPR cells).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (Salvinorin A, MOM-Sal B).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the KOPR are prepared and protein concentration is determined.
-
Assay Setup: In a microplate, cell membranes are incubated with the assay buffer, a fixed concentration of GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the logarithm of the agonist concentration, and the EC₅₀ and Emax values are determined using non-linear regression analysis.[11]
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Head-to-Head Comparison of Salvinorin A Derivatives in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with favorable safety profiles has led researchers to explore novel chemical scaffolds beyond traditional opioids. Salvinorin A, a naturally occurring, non-nitrogenous kappa-opioid receptor (KOR) agonist, has emerged as a promising starting point for the development of new pain therapeutics.[1][2][3][4] Its unique structure and potent activity at the KOR have spurred the synthesis of numerous derivatives aimed at improving its pharmacokinetic properties and mitigating undesirable side effects, such as hallucinations and dysphoria.[1][2][5] This guide provides a head-to-head comparison of key Salvinorin A derivatives, summarizing their performance in preclinical pain models based on available experimental data.
Quantitative Comparison of Analgesic Effects
The following table summarizes the in vivo analgesic properties of several Salvinorin A derivatives compared to the parent compound. The data is compiled from various preclinical studies employing standard pain models.
| Compound | Pain Model | Route of Administration | Potency (ED₅₀) | Efficacy (Eₘₐₓ) | Duration of Action | Key Findings & Citations |
| Salvinorin A | Hot Water Tail-Withdrawal | Subcutaneous | 2.1 mg/kg | Full Agonist | ~20-30 minutes | Potent but short-acting.[2][6][7] |
| Formalin Test (Phase 1 & 2) | Intraperitoneal | - | Significant Reduction in Pain Score | - | Effective against both nociceptive and inflammatory pain.[2][6] | |
| Paclitaxel-Induced Neuropathic Pain | - | - | Suppression of Mechanical & Cold Allodynia | - | Demonstrates potential for treating neuropathic pain.[6] | |
| β-THP Salvinorin B | Hot Water Tail-Withdrawal | Subcutaneous | 1.4 mg/kg | Full Agonist | ~45 minutes | More potent and longer-acting than Salvinorin A.[2][6] |
| Formalin Test (Phase 1 & 2) | Intraperitoneal | - | Significant Reduction in Pain Score & Edema | - | Potent anti-inflammatory and analgesic effects.[6] | |
| Paclitaxel-Induced Neuropathic Pain | - | - | Suppression of Mechanical & Cold Allodynia | - | Effective in a model of chemotherapy-induced neuropathy.[6] | |
| 16-Ethynyl Salvinorin A | Hot Water Tail-Withdrawal | - | 1.54 mg/kg | 171.0 ± 21.5% (vs. U50,488) | ~60 minutes | More potent and efficacious with a longer duration than Salvinorin A.[7] |
| Hot Plate Test | - | - | Greater Antinociceptive Effect than Salvinorin A | Up to 30 minutes | Enhanced efficacy in a thermal pain model.[7] | |
| Formalin Test (Phase 1 & 2) | - | - | Significant Reduction in Pain Behaviors | - | Broad efficacy in nociceptive and inflammatory pain.[7] | |
| 16-Bromo Salvinorin A | Hot Water Tail-Withdrawal | - | 2.06 mg/kg | - | ~60 minutes | Longer duration of action than Salvinorin A, with a slower onset.[7] |
| Formalin Test (Phase 1 & 2) | - | - | Significant Reduction in Pain Behaviors | - | Effective in nociceptive and inflammatory pain.[7] | |
| PR-38 | Acetic Acid-Induced Writhing | Intraperitoneal | 10 mg/kg | Significant Decrease in Pain Behaviors | - | Less potent than Salvinorin A (3 mg/kg).[1][2] |
Signaling Pathways and Experimental Workflows
The analgesic effects of Salvinorin A and its derivatives are primarily mediated through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor.[8][9] The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating these compounds in preclinical pain models.
References
- 1. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Salvinorin A: The Kappa Opioid Receptor Agonist in Salvia Divinorum [salviahut.com]
Validating the Kappa-Opioid Receptor Selectivity of Salvinorin B Butoxymethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salvinorin B Butoxymethyl Ether's (also known as 2-O-methoxymethylsalvinorin B or MOM-Sal B) performance against other well-established kappa-opioid receptor (KOR) agonists. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a comprehensive evaluation of its KOR selectivity.
Comparative Analysis of Receptor Binding and Functional Potency
The selectivity of a compound for a specific receptor is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other key KOR agonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in functional assays.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC50 (nM) | KOR Selectivity (MOR Ki / KOR Ki) | KOR Selectivity (DOR Ki / KOR Ki) |
| This compound | 0.60[1] | >10,000 | >10,000 | 31.0[2] | >16,667 | >16,667 |
| Salvinorin A | 1.0 - 2.5[2] | >10,000[3] | >10,000[3] | 1.5 - 4.0[2] | >4,000 - 10,000 | >4,000 - 10,000 |
| U-50,488H | 0.2[4] | 370[4] | >1,000 | 9.31[4] | 1,850 | >5,000 |
| U-69,593 | ~3[5] | >1,000 | >1,000 | ~10 | >333 | >333 |
Note: Ki and EC50 values can vary between studies depending on the specific assay conditions. The data presented here are representative values from the cited literature.
This compound demonstrates sub-nanomolar affinity for the KOR, with a Ki value of 0.60 nM[1]. Importantly, its affinity for both MOR and DOR is exceedingly low (Ki > 10,000 nM), highlighting its exceptional selectivity for the kappa-opioid receptor[3][6]. This high selectivity is a desirable characteristic for a research tool and a potential therapeutic agent, as it minimizes off-target effects that can arise from interactions with other opioid receptor subtypes. In functional assays, it acts as a potent agonist at the KOR with an EC50 of 31.0 nM[2].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to the kappa, mu, and delta opioid receptors by this compound and comparator compounds.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptors.
-
Radioligand: [3H]diprenorphine (a non-selective opioid antagonist) or a selective radioligand like [3H]U-69,593 for KOR.
-
Test compounds: this compound, Salvinorin A, U-50,488H, U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the assay buffer at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid ligand like naloxone.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with cold wash buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds in stimulating G-protein activation via the KOR.
Materials:
-
Cell membranes from cells expressing the KOR.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Agonist binding to the KOR promotes the exchange of GDP for GTP on the Gα subunit of the coupled G-protein. Since [35S]GTPγS is non-hydrolyzable, it remains bound to the Gα subunit.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after separation of bound and free radioligand by filtration.
-
The potency (EC50) and maximal effect (Emax) of the agonist are determined from the dose-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the ability of this compound and comparator compounds to inhibit forskolin-stimulated cAMP production in cells expressing the KOR.
Materials:
-
Whole cells expressing the KOR.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiommunoassay-based).
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Forskolin is then added to stimulate the production of cAMP by adenylyl cyclase.
-
The cells are incubated for a specific time to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined, and the EC50 value is calculated from the dose-response curve.
Visualizing the KOR Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for KOR Ligand Validation.
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Salvinorin B Ethers in Preclinical Neurodegenerative Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective potential of various Salvinorin B ethers. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying signaling pathways to aid in the evaluation of these compounds for therapeutic development in neurodegenerative diseases.
Salvinorin B ethers, semi-synthetic derivatives of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, have emerged as promising candidates for the treatment of neurodegenerative disorders. Their enhanced metabolic stability and potency over the parent compound make them attractive for further investigation. This guide focuses on the comparative efficacy of prominent Salvinorin B ethers, including Ethoxymethyl Ether Salvinorin B (EOM SalB), Methoxymethyl Ether Salvinorin B (MOM SalB), and β-tetrahydropyran Salvinorin B (β-THP SalB), in relevant preclinical models.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key studies, offering a comparative perspective on the efficacy of different Salvinorin B ethers and related compounds in various preclinical models.
Table 1: Efficacy of Salvinorin B Ethers in a Multiple Sclerosis Model (Experimental Autoimmune Encephalomyelitis - EAE)
| Compound | Dosing Regimen | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| EOM SalB | 0.1 - 0.3 mg/kg (i.p., daily) | C57BL/6J Mice | - Reduced clinical disease score - Increased number of recovered animals - Decreased immune cell infiltration in the CNS - Increased myelin levels | Dose-dependently attenuated disease severity and was more effective than U50,488 in promoting recovery.[1][2] | --INVALID-LINK-- |
| U50,488 (Reference KOR agonist) | 0.5 - 1.6 mg/kg (i.p., daily) | C57BL/6J Mice | - Reduced clinical disease score | Reduced disease severity, but was less effective than EOM SalB in promoting recovery.[1] | --INVALID-LINK-- |
Table 2: Efficacy of Salvinorin B Ethers in a Demyelination Model (Cuprizone-Induced Demyelination)
| Compound | Dosing Regimen | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| EOM SalB | 0.3 mg/kg (i.p., daily) | C57BL/6J Mice | - Increased number of mature oligodendrocytes - Increased number of myelinated axons - Increased myelin thickness | Promoted remyelination and oligodendrocyte maturation.[1][2] | --INVALID-LINK-- |
Table 3: Efficacy of Salvinorin B Ethers in Pain and Inflammation Models (as an indicator of neuro-inflammatory modulation)
| Compound | Dosing Regimen | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| β-THP SalB | 1 - 2 mg/kg (i.p.) | Mice | - Reduced inflammatory pain score - Reduced paw edema - Limited neutrophil infiltration | Demonstrated significant analgesic and anti-inflammatory effects with a longer duration of action than Salvinorin A.[3] | --INVALID-LINK-- |
| Salvinorin A | Not specified | Mice | - Reduced inflammatory pain score - Reduced paw edema - Limited neutrophil infiltration | Showed analgesic and anti-inflammatory effects, but with a shorter duration of action compared to β-THP SalB.[3] | --INVALID-LINK-- |
Table 4: In Vitro and In Vivo Potency of Salvinorin B Ethers
| Compound | In Vitro Potency (KOR) | In Vivo Potency | Duration of Action | Reference |
| EOM SalB | High | More potent than Salvinorin A | Longer than Salvinorin A | --INVALID-LINK-- |
| MOM SalB | High | More potent than Salvinorin A | 2-3 hours | --INVALID-LINK-- |
| β-THP SalB | Full agonist, similar to Salvinorin A | - | Longer than Salvinorin A | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6J mice.
-
Induction of EAE: Mice were immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice received an intraperitoneal (i.p.) injection of pertussis toxin.
-
Treatment: Daily i.p. injections of EOM SalB (0.1 or 0.3 mg/kg), U50,488 (1.6 mg/kg), or vehicle were initiated at the onset of clinical signs (clinical score ≥ 1).
-
Assessment: Clinical signs of EAE were scored daily on a scale of 0 to 5. Histological analysis of the spinal cord was performed to assess immune cell infiltration and demyelination (using Luxol Fast Blue staining).[1]
Cuprizone-Induced Demyelination Model
-
Animal Model: C57BL/6J mice.
-
Induction of Demyelination: Mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Treatment: Daily i.p. injections of EOM SalB (0.3 mg/kg) or vehicle were administered during the last two weeks of the cuprizone diet.
-
Assessment: The corpus callosum was analyzed for the number of mature oligodendrocytes (GST-pi positive cells), the number of myelinated axons, and myelin thickness (g-ratio).[1]
Formalin-Induced Inflammatory Pain Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Pain and Inflammation: A 20 µL injection of 5% formalin was administered subcutaneously into the plantar surface of the right hind paw.
-
Treatment: β-THP SalB (1 and 2 mg/kg, i.p.) or Salvinorin A was administered prior to formalin injection.
-
Assessment: Nociceptive behavior (licking and biting of the injected paw) was recorded. Paw edema was measured using calipers, and neutrophil infiltration was assessed by histological analysis of the paw tissue.[3]
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the action of Salvinorin B ethers.
Caption: G-protein biased signaling of Salvinorin B ethers at the KOR.
Caption: Experimental workflow for the EAE model.
Caption: Experimental workflow for the cuprizone model.
Conclusion
The available preclinical data suggests that Salvinorin B ethers, particularly EOM SalB, hold significant promise for the treatment of neurodegenerative diseases characterized by demyelination and neuroinflammation, such as multiple sclerosis. Their efficacy appears to be mediated through the kappa-opioid receptor, with a favorable G-protein biased signaling profile that may minimize adverse effects. While direct comparative studies across a range of Salvinorin B ethers in various neurodegenerative models are still needed, the existing evidence strongly supports their continued investigation. This guide provides a foundational overview for researchers to build upon in the pursuit of novel therapeutics for these debilitating conditions.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Kinetics: Salvinorin B Butoxymethyl Ether and Other Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) represents a significant target for the development of therapeutics for pain, addiction, and mood disorders. Unlike mu-opioid receptor agonists, KOR agonists do not typically produce euphoria, reducing their abuse potential. However, their clinical utility has been hampered by side effects such as dysphoria and sedation. The discovery of Salvinorin A, a potent and selective non-nitrogenous KOR agonist, has opened new avenues for drug design. Modifications of its structure, such as the creation of Salvinorin B butoxymethyl ether (SalB-BOME), aim to improve its pharmacokinetic profile and therapeutic window. This guide provides a comparative overview of the receptor binding kinetics and functional profiles of SalB-BOME and other key KOR agonists, supported by experimental data and detailed methodologies.
Comparative Analysis of KOR Agonist Binding and Functional Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Salvinorin B methoxymethyl ether (a close analog of SalB-BOME) and other notable KOR agonists. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in functional assays.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in [35S]GTPγS Assay |
| Salvinorin B methoxymethyl ether (MOM-Sal-B) | 0.60[1] | 0.6 |
| Salvinorin A | ~1.3 - 2.6 | 4.5 |
| U-50,488H | ~1.1 - 2.7 | 3.4 |
| Nalfurafine | ~0.075 - 3.5 | < 0.1 |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [3H]diprenorphine or [3H]U-69,593, a high-affinity KOR ligand.
-
Test Compounds: this compound, Salvinorin A, U-50,488H, Nalfurafine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Thaw the KOR-expressing membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparation: Cell membranes expressing hKOR.
-
[35S]GTPγS: Radiolabeled guanosine triphosphate analog.
-
GDP: Guanosine diphosphate.
-
Test Compounds: this compound and other KOR agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Thaw the KOR-expressing membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubate the membranes with GDP (typically 10-30 µM) in the assay buffer to ensure G-proteins are in their inactive, GDP-bound state.
-
In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS.
-
Initiate the reaction by adding the GDP-pre-incubated membrane preparation.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined using non-linear regression analysis of the dose-response curve.
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This G-protein-dependent signaling is believed to be responsible for the therapeutic effects of KOR agonists, such as analgesia.
In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestin proteins. The β-arrestin pathway is involved in receptor desensitization, internalization, and the activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs). This pathway has been implicated in some of the undesirable side effects of KOR agonists.
The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other. A G-protein biased KOR agonist would theoretically provide the therapeutic benefits with a reduced side-effect profile.
References
Differential Signaling Pathways of Salvinorin A and Salvinorin B Butoxymethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct signaling mechanisms of the naturally occurring kappa-opioid receptor (KOR) agonist, Salvinorin A (SA), and its semi-synthetic analog, Salvinorin B butoxymethyl ether (SBBE). Understanding these differences is crucial for the rational design of novel therapeutics targeting the KOR system for conditions such as pain, addiction, and mood disorders, while minimizing undesirable side effects.
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist.[1][2][3] However, its therapeutic potential is hindered by its short duration of action and propensity to cause hallucinogenic and aversive effects.[2][3][4] In contrast, Salvinorin B alkoxymethyl ethers, a class of semi-synthetic derivatives including ethoxymethyl ether Salvinorin B (EOM-SalB) and methoxymethyl ether Salvinorin B (MOM-SalB), exhibit enhanced potency and a significantly longer duration of action in vivo.[5][6][7][8] A key distinction lies in their downstream signaling profiles, with evidence pointing towards SBBEs being "biased agonists."
The Concept of Biased Agonism at the KOR
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that can initiate signals through two primary pathways:
-
G-protein Signaling: Canonically, agonist binding activates inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic effects.
-
β-arrestin Signaling: This pathway is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades. Activation of the β-arrestin pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria and aversion.[9]
Biased agonism describes the ability of a ligand to preferentially activate one of these pathways over the other.[4][9] KOR agonists that are biased towards G-protein signaling are hypothesized to retain the therapeutic benefits while reducing the β-arrestin-mediated side effects.[4][9]
Salvinorin A is generally considered an unbiased agonist , activating both G-protein and β-arrestin pathways with similar efficacy.[3][10] In contrast, derivatives like EOM-SalB have been shown to be G-protein biased agonists , offering a potentially improved therapeutic profile.[9]
Comparative Signaling Data
The following tables summarize the quantitative data from in vitro studies, comparing the pharmacological profiles of Salvinorin A and representative Salvinorin B alkoxymethyl ethers at the kappa-opioid receptor.
Table 1: Receptor Binding Affinity and G-protein Activation
| Compound | Binding Affinity (Ki, nM) | G-protein Activation Potency (EC50, nM) | G-protein Activation Efficacy (% of U50,488H) |
| Salvinorin A (SA) | ~3 | ~7 | Full Agonist |
| Methoxymethyl Salvinorin B (MOM-SalB) | ~0.60 | ~5 | Full Agonist |
| Ethoxymethyl Salvinorin B (EOM-SalB) | Data not consistently reported | More potent than SA | Full Agonist |
Note: Data is compiled from multiple sources and assay conditions may vary.[6][7][8][9]
Table 2: Comparison of G-protein vs. β-arrestin Pathway Activation
| Compound | G-protein Potency (cAMP, pEC50) | β-arrestin Potency (pEC50) | Bias Factor (vs. U50,488) | Signaling Bias |
| Salvinorin A (SA) | 8.85 | 8.64 | 0.648 | Unbiased |
| Ethoxymethyl Salvinorin B (EOM-SalB) | 9.49 | 8.99 | 2.53 | G-protein Biased |
Data for EOM-SalB and SA from the same study for direct comparison.[9] A bias factor >1 indicates a preference for the G-protein pathway relative to the reference agonist U50,488.
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the differential engagement of downstream signaling pathways by Salvinorin A and a representative G-protein biased this compound.
Caption: Differential KOR signaling by Salvinorin A vs. SBBE.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are generalized protocols for key assays used to characterize KOR agonist signaling.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human KOR (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2.
-
Radioligand: A known high-affinity KOR radioligand, such as [3H]U-69,593 or [3H]diprenorphine, is used at a concentration near its Kd value.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Salvinorin A or SBBE).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., U-50,488).
-
Incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Cell Preparation: Cell membranes expressing KOR are prepared as described above.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2, EDTA, NaCl, and GDP.
-
Procedure:
-
Cell membranes are pre-incubated with varying concentrations of the test agonist.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
The reaction is terminated by rapid filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are normalized to the response of a standard full agonist (e.g., U-69,593). Potency (EC50) and efficacy (Emax) are determined by non-linear regression of the concentration-response curve.
β-Arrestin Recruitment Assay (e.g., PathHunter Assay)
This assay quantifies the recruitment of β-arrestin to the activated KOR.
-
Cell Line: A cell line engineered to express KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary enzyme fragment is used.
-
Procedure:
-
Cells are plated in microplates and incubated.
-
Cells are treated with varying concentrations of the test agonist.
-
Incubation is carried out at 37°C for 90 minutes.
-
A detection reagent containing the chemiluminescent substrate is added.
-
Following a further incubation period at room temperature, luminescence is measured using a plate reader.
-
-
Data Analysis: Agonist-induced luminescence is plotted against concentration to generate a dose-response curve, from which EC50 and Emax values are derived.
Experimental Workflow for Biased Agonism Assessment
The following diagram outlines the typical workflow for comparing the signaling bias of two compounds.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 5. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin B Ethers: A Comparative Analysis of Side Effect Profiles for Drug Development
For researchers and scientists in pharmacology and drug development, the quest for potent analgesics and anti-addiction therapies with minimal side effects is a significant challenge. Salvinorin A, a potent kappa-opioid receptor (KOPr) agonist, has shown therapeutic promise but is limited by its short half-life and hallucinogenic properties.[1][2] This has led to the development of salvinorin B ethers, modified at the C-2 position to improve pharmacokinetic properties and reduce adverse effects.[2][3] This guide provides a comparative analysis of the side effect profiles of prominent salvinorin B ethers, supported by experimental data, to inform future drug development.
The primary concern with KOPr agonists is their association with side effects such as sedation, dysphoria, aversion, anxiety, and depression.[1][2][4] Research has focused on developing analogs that retain the therapeutic benefits while minimizing these undesirable effects. This comparison focuses on three key salvinorin B ethers: ethoxymethyl ether (EOM Sal B), methoxymethyl ether (MOM Sal B), and β-tetrahydropyran ether (β-THP Sal B).
Quantitative Comparison of Side Effect Profiles
The following table summarizes the key findings from preclinical studies on the side effect profiles of these salvinorin B ethers compared to salvinorin A and the traditional KOPr agonist U50,488.
| Compound | Sedation/Locomotor Activity | Anxiety-like Effects (Elevated Plus Maze) | Depressive-like Effects (Forced Swim Test) | Aversive Effects (Conditioned Place Aversion) |
| EOM Sal B | No significant effects on locomotor activity at 0.1 or 0.3 mg/kg.[1] | No anxiogenic behavior observed at 0.1-0.3 mg/kg.[3] | No depressive-like effects observed at 0.1-0.3 mg/kg.[3] | No aversion observed at 0.1 mg/kg.[3] |
| MOM Sal B | Causes immediate and dose-dependent immobility in mice (0.05–1 mg/kg s.c.).[5] | Data not available in the provided results. | Pro-depressive effects have been noted.[2] | Data not available in the provided results. |
| β-THP Sal B | No effects on locomotor activity at 1 or 2 mg/kg.[1] | No significant effects on open arm times at 1 or 2 mg/kg.[1] | No significant effects on swimming behaviors at 1 or 2 mg/kg.[1] | Decreased time spent in the drug-paired chamber, suggesting aversive properties.[1] |
| Salvinorin A | Produces sedative-like and locomotor-decreasing effects.[6] | Can induce anxiety-like effects. | Produces pro-depressive effects (0.25–2 mg/kg).[2] | Causes place aversion.[6] |
| U50,488 | Causes sedation.[1] | Induces anxiety.[1] | Induces depression.[1] | Causes aversion.[1] |
Experimental Protocols
The assessment of the side effect profiles of these compounds relies on a battery of standardized behavioral assays in rodents.
-
Spontaneous Locomotor Activity: This test measures the general activity level of the animal in an open field. A significant decrease in movement is indicative of sedative effects. Animals are typically placed in a novel chamber, and their movements are tracked by automated systems for a specified duration after drug administration.[3]
-
Elevated Plus Maze (EPM): This apparatus, consisting of two open and two enclosed arms elevated from the floor, is used to assess anxiety-like behavior. A reduction in the time spent in the open arms is interpreted as an anxiogenic effect. The number of entries and the time spent in each arm are recorded over a set period.[1][3]
-
Forced Swim Test (FST): This test is a common model to screen for antidepressant and depressive-like effects. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with an increase in immobility time suggesting a depressive-like state.[1][3]
-
Conditioned Place Aversion (CPA): This paradigm is used to measure the rewarding or aversive properties of a drug. The test involves pairing a specific environment with the drug's effects. If the animal subsequently avoids the drug-paired environment, it is inferred that the drug has aversive properties.[3]
Signaling Pathway and Experimental Workflow
The differential side effect profiles of these salvinorin B ethers may be explained by their "biased agonism" at the kappa-opioid receptor. Some compounds may preferentially activate G-protein signaling pathways, associated with therapeutic effects, over the β-arrestin pathway, which is often linked to adverse effects. EOM Sal B, for instance, has been shown to be G-protein biased.[3]
Figure 1: Workflow for assessing the side effect profile of salvinorin B ethers and the associated signaling pathways.
Conclusion
The development of salvinorin B ethers represents a promising strategy to harness the therapeutic potential of KOPr agonism while mitigating the associated adverse effects. The available data suggests that EOM Sal B has a particularly favorable side effect profile, showing minimal sedative, anxiogenic, depressive, or aversive properties at effective doses in preclinical models.[1][3] In contrast, β-THP Sal B may have some aversive qualities, and MOM Sal B has been associated with motor suppression and pro-depressive effects.[1][2][5] Further research into the mechanisms of biased agonism at the KOPr will be crucial in designing the next generation of safer and more effective therapeutics targeting this system.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Salvinorin B Butoxymethyl Ether: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The disposal of any research chemical should adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and be managed through an institution's Environmental Health and Safety (EHS) office. The fundamental steps for proper hazardous waste disposal include:
-
Identification and Classification : The first crucial step is to determine if the waste is hazardous. Based on the available information for similar compounds, Salvinorin B butoxymethyl ether should be treated as a chemical waste product.
-
Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the concentration and quantity of the waste.[1]
-
Secure Containment : Waste must be stored in a compatible, leak-proof container with a secure lid.[2][3] The container should not be overfilled, leaving at least five percent of the volume for thermal expansion.[3]
-
Segregation : Incompatible waste streams must be kept separate to prevent dangerous chemical reactions.[2][3]
-
Coordination with EHS : Your institution's EHS department is the primary resource for guidance and will manage the final transport and disposal of the hazardous waste.[1]
Disposal Protocol for this compound
The following step-by-step protocol provides a direct guide for the safe disposal of this compound in a laboratory setting.
Experimental Protocol: Disposal of this compound
-
Initial Assessment : Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Container Selection :
-
For liquid waste (e.g., solutions in organic solvents), use a designated, chemically resistant waste container with a screw cap. Ensure the container material is compatible with the solvents used.
-
For solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, pipette tips), collect it in a separate, clearly labeled, and sealed container.
-
-
Labeling :
-
Write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[1]
-
List all constituents of a mixture, including solvents, and their approximate percentages.
-
Indicate the date of waste generation.[1]
-
Include the Principal Investigator's name and laboratory contact information.[1]
-
Storage :
-
Decontamination of Glassware and Equipment :
-
Glassware and equipment contaminated with this compound should be decontaminated. A common procedure is a triple rinse.
-
The first two rinses should be with a solvent in which this compound is soluble. This rinsate must be collected and disposed of as hazardous waste.[2]
-
The third rinse can be with a standard cleaning agent (e.g., soap and water).
-
-
Disposal of Empty Containers :
-
Original containers of this compound should be triple-rinsed with a suitable solvent.[2][3]
-
The rinsate must be collected and treated as hazardous waste.[2]
-
After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
-
-
Scheduling Waste Pickup :
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[1]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste apply. The following table summarizes key quantitative aspects of the disposal process.
| Parameter | Guideline | Citation |
| Container Headspace | Leave at least 5% of the container volume empty | [3] |
| Residual Amounts in "Empty" Containers | Less than 3% of the original volume | [3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Essential Safety and Handling Guidance for Salvinorin B Butoxymethyl Ether
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and operational protocols for the handling and disposal of Salvinorin B butoxymethyl ether. Given the limited availability of specific safety data for this compound, a cautious approach based on best practices for handling potent, biologically active research chemicals is mandated. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Prevents dermal absorption. Double-gloving is recommended for handling concentrated solutions or for extended procedures. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a properly functioning chemical fume hood. A NIOSH-approved N95 respirator may be used as an added precaution when handling the powder outside of a fume hood. | Minimizes the risk of inhaling aerosolized powder. The primary route of exposure for potent compounds is often inhalation.[1][2] |
II. Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling procedures for this compound throughout its lifecycle in the laboratory.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store in a designated, well-ventilated, and secure location at the recommended temperature of -20°C.
2. Preparation of Stock Solutions:
-
All handling of the powdered compound and preparation of stock solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents such as DMF, DMSO, or Ethanol for solubilization.[3][4]
-
Carefully weigh the required amount of the compound using an analytical balance within the fume hood.
-
Slowly add the solvent to the powder to avoid generating aerosols.
-
Ensure the container is securely capped after preparation.
3. Experimental Use:
-
Wear the full complement of recommended PPE during all experimental procedures.
-
Conduct all manipulations of the compound and its solutions within a chemical fume hood.
-
Clearly label all solutions containing this compound.
4. Spill and Emergency Procedures:
-
Small Spills:
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For powder spills, gently cover with a damp paper towel to avoid creating dust, then wipe up.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spread of the spill.
-
Follow institutional emergency response procedures.
-
5. Disposal Plan:
-
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
III. Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
